molecular formula C9H9ClO2 B181324 3-(4-Chlorophenyl)propanoic acid CAS No. 2019-34-3

3-(4-Chlorophenyl)propanoic acid

Cat. No.: B181324
CAS No.: 2019-34-3
M. Wt: 184.62 g/mol
InChI Key: BBSLOKZINKEUCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chlorophenyl)propanoic acid is a useful research compound. Its molecular formula is C9H9ClO2 and its molecular weight is 184.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-chlorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-2,4-5H,3,6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBSLOKZINKEUCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90174022
Record name Benzenepropanoic acid, 4-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90174022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2019-34-3
Record name beta-(p-Chlorophenyl)propionic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002019343
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenepropanoic acid, 4-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90174022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-chlorophenyl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name .BETA.-(P-CHLOROPHENYL)PROPIONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EU6X3MW040
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 3-(4-Chlorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 2019-34-3

This technical guide provides a comprehensive overview of 3-(4-Chlorophenyl)propanoic acid, a key intermediate in pharmaceutical and chemical synthesis. The document details its chemical and physical properties, synthesis routes, and significant applications, with a focus on its role in drug discovery and development.

Chemical and Physical Properties

This compound, also known as p-chlorohydrocinnamic acid, is a white to off-white crystalline solid at room temperature.[1] Its molecular structure consists of a benzene (B151609) ring substituted with a chlorine atom, attached to a propanoic acid functional group.[1] The quantitative properties of this compound are summarized in the table below.

PropertyValueReference(s)
CAS Number 2019-34-3[1][2][3]
Molecular Formula C₉H₉ClO₂[1][2][3][4]
Molecular Weight 184.62 g/mol [1][3][4]
Melting Point 127-131 °C[1]
Boiling Point 306.6 °C at 760 mmHg[1]
Density 1.27 g/cm³[1]
Flash Point 139.2 °C[1]
Vapor Pressure 0.000333 mmHg at 25°C[1]
Refractive Index 1.558[1]
LogP 2.357[1][5]
pKa 4.61 at 25°C[6]
InChI Key BBSLOKZINKEUCR-UHFFFAOYSA-N[3]
SMILES OC(=O)CCc1ccc(Cl)cc1

Synthesis of this compound

Industrially, this compound is produced through standard organic synthesis methods such as Friedel-Crafts acylation or alkylation, followed by hydrolysis and purification.[1] A common laboratory-scale synthesis involves the reduction of a precursor like benzyl (B1604629) 4-chloro cinnamate (B1238496).

Below is a generalized workflow for the synthesis of this compound.

G cluster_start Starting Materials cluster_process Reaction cluster_workup Work-up and Purification Benzyl 4-chloro cinnamate Benzyl 4-chloro cinnamate Suspension_in_Solvent Suspend starting materials in ethyl acetate (B1210297) Benzyl 4-chloro cinnamate->Suspension_in_Solvent Palladium on beta zeolite (catalyst) Palladium on beta zeolite (catalyst) Palladium on beta zeolite (catalyst)->Suspension_in_Solvent Ethyl acetate (solvent) Ethyl acetate (solvent) Ethyl acetate (solvent)->Suspension_in_Solvent Hydrogen gas Hydrogen gas Hydrogenation Introduce hydrogen gas (e.g., via balloon) Hydrogen gas->Hydrogenation Suspension_in_Solvent->Hydrogenation Stirring_Heating Stir vigorously at 40°C for 1.5 hours Hydrogenation->Stirring_Heating Filtration Filter the reaction mixture (e.g., using a membrane filter) Stirring_Heating->Filtration Washing Wash the filter with ethyl acetate Filtration->Washing Concentration Concentrate the filtrate Washing->Concentration Analysis Analyze the product (e.g., by 1H-NMR) Concentration->Analysis

General workflow for the synthesis of this compound.

This protocol is adapted from a general procedure for the reduction of benzyl esters.[7]

Materials:

  • Benzyl 4-chloro cinnamate (0.5 mmol)

  • 5% Palladium on beta zeolite (2 mol% as metallic palladium)

  • Ethyl acetate (as solvent)

  • Hydrogen gas

  • Reaction vessel (e.g., test tube with a septum)

  • Stirring apparatus

  • Heating apparatus (e.g., water bath)

  • Membrane filter (0.45 μm)

Procedure:

  • In a reaction vessel, combine benzyl 4-chloro cinnamate (136.4 mg, 0.5 mmol) and 5% Pd/beta zeolite (21.2 mg, 2 mol% Pd).

  • Add 1 mL of ethyl acetate to suspend the solids.

  • Seal the vessel with a septum and replace the internal atmosphere with hydrogen gas. This can be achieved by piercing the septum with a needle attached to a hydrogen-filled balloon and another needle for venting, repeating the process three times.

  • Fill the vessel with hydrogen gas.

  • Stir the reaction mixture vigorously at 40°C for 1.5 hours.

  • After the reaction is complete, filter the solution through a membrane filter to remove the catalyst.

  • Wash the filter with an additional portion of ethyl acetate (e.g., 15 mL).

  • Combine the filtrates and concentrate them under reduced pressure.

  • The resulting product, this compound, can be analyzed for purity and yield (e.g., via ¹H-NMR). The reported yield for this method is 98%.[7]

Applications in Drug Development and Organic Synthesis

This compound is a valuable building block in the synthesis of more complex molecules.[1] Its primary application is as an intermediate in the production of pharmaceutical agents, particularly those targeting the central nervous system, such as anxiolytics and anticonvulsants.[1]

Derivatives of this compound have been investigated for a range of biological activities, including:

  • Anticancer Activity: Certain derivatives have been synthesized and evaluated for their potential as anticancer agents, for example, as inhibitors of histone deacetylases (HDACs) or targeting SIRT2 and EGFR.[8][9][10][11]

  • Anti-inflammatory Effects: A pyrrole (B145914) derivative, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, has demonstrated potent anti-inflammatory activity in animal models.[12]

  • Antimicrobial Properties: Some derivatives have been evaluated for their antimicrobial activity against various bacterial strains.[13]

The diagram below illustrates the role of this compound as a precursor in the development of biologically active compounds.

G cluster_derivatives Synthetic Modifications cluster_targets Biological Targets and Activities Core This compound (Core Scaffold) Derivatives Chemical Derivatization (e.g., amidation, esterification) Core->Derivatives Anticancer Anticancer Agents (e.g., HDAC inhibitors) Derivatives->Anticancer Antiinflammatory Anti-inflammatory Agents (e.g., COX-2 inhibitors) Derivatives->Antiinflammatory CNS CNS-active Drugs (e.g., anxiolytics) Derivatives->CNS Antimicrobial Antimicrobial Agents Derivatives->Antimicrobial

Role of this compound as a scaffold for drug discovery.

Experimental Protocols for Derivative Synthesis

The carboxylic acid group of this compound allows for a variety of chemical modifications. Below are example protocols for the synthesis of its derivatives.

This protocol describes the conversion of a methyl ester derivative to a hydrazide, a common step in creating compound libraries for drug screening.[8]

Materials:

Procedure:

  • Dissolve methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate (0.24 g, 1.0 mmol) in ethyl alcohol (10 mL) in a round-bottom flask.

  • Add hydrazine hydrate (80%, 4.0 mmol) to the solution.

  • Heat the reaction mixture under reflux for 9 hours.

  • After cooling, evaporate the solvent under reduced pressure until a dry residue is obtained.

  • Crystallize the precipitated residue from ethyl alcohol to yield the pure hydrazide derivative.

This protocol illustrates the synthesis of N-acyl-α-amino ketones starting from a derivative of 4-[(4-Chlorophenyl)sulfonyl]benzoic acid, which shares a similar chlorophenyl moiety.[13]

Materials:

  • 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid

  • Ethyl chloroformate

  • 4-methylmorpholine

  • Benzene

  • Anhydrous Aluminum chloride (AlCl₃)

  • Anhydrous Dichloromethane (CH₂Cl₂)

Procedure:

  • Activation of the Carboxylic Acid: In a reaction vessel, dissolve 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid in anhydrous CH₂Cl₂. Add 4-methylmorpholine, followed by the dropwise addition of ethyl chloroformate at room temperature. Stir for 30 minutes.

  • Friedel-Crafts Acylation: In a separate flask, prepare a suspension of anhydrous AlCl₃ in benzene. Cool the mixture in an ice bath.

  • Add the activated acid solution from step 1 to the AlCl₃ suspension.

  • Allow the reaction to proceed at room temperature for 20 hours.

  • Quench the reaction by carefully pouring the mixture into a beaker of crushed ice and concentrated HCl.

  • Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate.

  • Evaporate the solvent to obtain the crude N-acyl-α-amino ketone, which can be further purified by recrystallization.

Safety Information

This compound is classified as an irritant and is harmful if swallowed.[14] It can cause serious eye damage. Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be used when handling this compound. It should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[15] This compound is for research use only and is not intended for human use directly.[3][4]

References

An In-depth Technical Guide to the Physical Properties of 3-(4-Chlorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Chlorophenyl)propanoic acid, also known as p-chlorohydrocinnamic acid, is a carboxylic acid derivative that serves as a crucial intermediate in the synthesis of various organic molecules, particularly in the pharmaceutical and agrochemical industries. Its chemical structure, featuring a chlorophenyl group attached to a propanoic acid moiety, imparts specific physical and chemical characteristics that are critical for its application in further chemical reactions and drug design. This technical guide provides a comprehensive overview of the key physical properties of this compound, outlines the experimental methodologies for their determination, and presents a logical workflow for compound characterization.

Core Physical Properties

The physical properties of a compound are fundamental to its handling, processing, and behavior in a biological system. For this compound, these properties dictate its solubility, absorption, and distribution characteristics, which are of paramount importance in drug development.

Data Presentation

The quantitative physical properties of this compound are summarized in the table below for easy reference and comparison.

Physical PropertyValueUnit
Molecular Formula C₉H₉ClO₂-
Molecular Weight 184.62 g/mol
Melting Point 127 - 131°C
Boiling Point 306.6 (at 760 mmHg)°C
Density ~1.27g/cm³
pKa 4.61 (at 25 °C)-
LogP 2.357-
Appearance White to off-white crystalline solid-
Solubility Limited solubility in water, soluble in organic solvents such as DMSO.[1]-
CAS Number 2019-31-0-

Experimental Protocols

Accurate determination of physical properties is essential for the characterization of any chemical compound. The following sections detail the general experimental methodologies used to ascertain the key physical properties of organic compounds like this compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.

Methodology:

  • A small, finely powdered sample of the crystalline solid is packed into a capillary tube, sealed at one end.

  • The capillary tube is placed in a melting point apparatus, which contains a heated block or an oil bath.

  • The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) to ensure thermal equilibrium.

  • The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the compound. A narrow melting range (typically 0.5-2 °C) is indicative of a pure substance.

Boiling Point Determination

The boiling point provides information about the volatility of a substance.

Methodology:

  • A small amount of the liquid is placed in a small test tube or a fusion tube.

  • A capillary tube, sealed at one end, is inverted and placed into the liquid.

  • The setup is gently heated in a boiling point apparatus (e.g., a Thiele tube with heating oil).

  • As the temperature rises, air trapped in the capillary tube will bubble out.

  • The temperature at which a continuous and rapid stream of bubbles emerges from the capillary tube is noted. This is the boiling point, where the vapor pressure of the liquid equals the atmospheric pressure.

Solubility Determination

Solubility is a crucial parameter for drug formulation and delivery.

Methodology:

  • A small, accurately weighed amount of the solute (this compound) is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a vial at a specific temperature.

  • The mixture is agitated (e.g., using a magnetic stirrer or shaker) until equilibrium is reached.

  • The solution is then filtered to remove any undissolved solid.

  • The concentration of the solute in the filtered solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy. This concentration represents the solubility of the compound in that solvent at that temperature.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.

Methodology (Potentiometric Titration):

  • A known concentration of the acidic compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent if the compound has low water solubility.

  • A standardized solution of a strong base (e.g., NaOH) is gradually added to the acidic solution using a burette.

  • The pH of the solution is monitored continuously using a calibrated pH meter after each addition of the base.

  • A titration curve is generated by plotting the pH of the solution against the volume of the titrant added.

  • The pKa is determined from the titration curve as the pH at the half-equivalence point, where half of the acid has been neutralized by the base.

LogP Determination

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity.

Methodology (Shake-Flask Method):

  • A solution of the compound is prepared in one of the two immiscible solvents, typically n-octanol (representing a lipid phase) and water (representing an aqueous phase).

  • The two phases are mixed in a separatory funnel and shaken vigorously to allow for the partitioning of the compound between the two layers until equilibrium is reached.

  • The layers are allowed to separate completely.

  • The concentration of the compound in each layer is determined using an appropriate analytical method (e.g., HPLC, UV-Vis spectroscopy).

  • The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol (B41247) phase to its concentration in the aqueous phase.

  • LogP is then calculated as the base-10 logarithm of the partition coefficient (P).

Logical Workflow for Compound Characterization

The process of characterizing a chemical compound involves a series of logical steps to determine its physical and chemical properties. The following diagram illustrates a general workflow for this process.

G cluster_0 Compound Synthesis & Purification cluster_1 Preliminary Characterization cluster_2 Physical Property Determination cluster_3 Data Analysis & Reporting Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Appearance Visual Inspection (Appearance, Color) Purification->Appearance Purity Purity Assessment (e.g., HPLC, NMR) Purification->Purity MeltingPoint Melting Point Purity->MeltingPoint BoilingPoint Boiling Point Purity->BoilingPoint Solubility Solubility Purity->Solubility pKa pKa Purity->pKa LogP LogP Purity->LogP DataAnalysis Data Analysis and Comparison to Literature MeltingPoint->DataAnalysis BoilingPoint->DataAnalysis Solubility->DataAnalysis pKa->DataAnalysis LogP->DataAnalysis Report Technical Report Generation DataAnalysis->Report FinalUse Application in Drug Development/ Further Synthesis Report->FinalUse

Figure 1. A generalized workflow for the characterization of a chemical compound.

Conclusion

This technical guide has provided a detailed overview of the essential physical properties of this compound, a compound of significant interest in medicinal and chemical research. The presented data, compiled in a clear tabular format, along with the outlined experimental protocols, offer a valuable resource for scientists and researchers. The logical workflow for compound characterization further aids in understanding the systematic approach required for the thorough analysis of such chemical entities. A comprehensive understanding of these physical properties is fundamental for the effective utilization of this compound as a building block in the development of novel therapeutic agents and other advanced materials.

References

Technical Guide: Molecular Weight of 3-(4-Chlorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(4-Chlorophenyl)propanoic acid, also known as p-chlorohydrocinnamic acid, is a carboxylic acid derivative utilized as an intermediate in the synthesis of more complex organic compounds, including pharmaceutical agents.[1] An accurate understanding of its fundamental physicochemical properties, particularly its molecular weight, is critical for stoichiometric calculations in synthesis, structural elucidation, and regulatory documentation. This guide provides a detailed overview of the molecular weight of this compound, methods for its experimental determination, and the logical basis for its calculation.

Molecular Weight and Composition

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The chemical formula for this compound is C₉H₉ClO₂.[1][2][3][4][5][6][7] Based on this formula, the calculated molecular weight is approximately 184.62 g/mol .[3][4][5][6][7]

The following table summarizes the atomic composition of this compound and the calculation of its molecular weight.

Constituent ElementChemical SymbolCount in MoleculeStandard Atomic Weight ( g/mol )Contribution to Molecular Weight ( g/mol )
CarbonC912.011108.099
HydrogenH91.0089.072
ChlorineCl135.45335.453
OxygenO215.99931.998
Total C₉H₉ClO₂ 184.622

Note: Standard atomic weights are sourced from IUPAC recommendations and may have slight variations based on isotopic composition.

Logical Framework for Molecular Weight Calculation

The calculation of molecular weight is a direct summation based on the empirical formula of the compound. This logical relationship can be visualized as a workflow where individual atomic weights are multiplied by their frequency in the molecule and then summed to yield the final molecular weight.

G C Carbon (C) 12.011 g/mol sub_C 9 * 12.011 = 108.099 C->sub_C H Hydrogen (H) 1.008 g/mol sub_H 9 * 1.008 = 9.072 H->sub_H Cl Chlorine (Cl) 35.453 g/mol sub_Cl 1 * 35.453 = 35.453 Cl->sub_Cl O Oxygen (O) 15.999 g/mol sub_O 2 * 15.999 = 31.998 O->sub_O Sum Σ sub_C->Sum sub_H->Sum sub_Cl->Sum sub_O->Sum Result Molecular Weight 184.622 g/mol Sum->Result

Calculation of the molecular weight of C₉H₉ClO₂.

Experimental Protocol for Molecular Weight Determination

While the theoretical molecular weight is useful, experimental verification is essential to confirm the identity and purity of a synthesized compound. High-resolution mass spectrometry (HRMS) is the gold standard for accurate molecular weight determination of organic compounds.[8][9]

Methodology: Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF MS)

  • Objective: To experimentally determine the accurate mass of this compound.

  • Materials & Reagents:

    • This compound sample (purity >98%)

    • LC-MS grade methanol (B129727)

    • LC-MS grade water

    • Formic acid (for solvent modification)

    • Calibrant solution (e.g., sodium formate (B1220265) or a suitable commercial mix for the relevant mass range)

  • Instrumentation:

    • High-Resolution Mass Spectrometer (e.g., Agilent 6545 Q-TOF, Waters Synapt G2-Si, or similar)

    • Liquid Chromatography (LC) system for sample introduction (optional, direct infusion can be used)

    • Syringe pump for direct infusion

  • Sample Preparation:

    • Prepare a stock solution of the analyte by dissolving 1 mg of this compound in 1 mL of methanol to create a 1 mg/mL solution.

    • Prepare a working solution by diluting the stock solution 1:1000 in a 50:50 methanol:water solution to a final concentration of 1 µg/mL. This concentration may require optimization.

  • Instrumental Setup & Calibration:

    • Configure the ESI source to operate in negative ion mode, as carboxylic acids readily deprotonate to form [M-H]⁻ ions.

    • Key ESI source parameters:

      • Capillary Voltage: ~3500 V

      • Nebulizer Gas (N₂): ~30 psi

      • Drying Gas (N₂): ~8 L/min at 300°C

      • Fragmentor Voltage: ~100-120 V (a non-fragmenting voltage)

    • Perform a mass axis calibration across the desired mass range (e.g., m/z 50-500) using the calibrant solution according to the manufacturer's protocol. Ensure the calibration provides mass accuracy below 5 ppm.

  • Data Acquisition:

    • Introduce the prepared sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

    • Acquire data in full scan mode for at least 1-2 minutes to obtain a stable signal and a high-quality averaged spectrum. The expected ion is the deprotonated molecule [M-H]⁻ at an m/z of approximately 183.02.

  • Data Analysis:

    • Process the acquired spectrum using the instrument's software.

    • Identify the peak corresponding to the [M-H]⁻ ion. The monoisotopic mass should be observed.

    • The software will calculate the neutral mass of the compound from the measured m/z of the deprotonated ion.

    • Confirm the isotopic pattern of the ion, which should clearly show the presence of one chlorine atom (the A+2 peak, corresponding to the ³⁷Cl isotope, will have an intensity of approximately one-third of the A peak for the ³⁵Cl isotope).

    • The final experimentally determined molecular weight should be compared to the theoretical value (184.622 Da for the average mass, or 184.02926 Da for the monoisotopic mass). The result should be within the instrument's mass accuracy tolerance (e.g., <5 ppm).

This protocol provides a robust framework for the precise and accurate experimental determination of the molecular weight of this compound, a critical step in chemical research and development.

References

An In-depth Technical Guide to 3-(4-Chlorophenyl)propanoic Acid: Structure, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

3-(4-Chlorophenyl)propanoic acid is a carboxylic acid derivative featuring a chlorophenyl substituent. It serves as a crucial building block in organic synthesis, most notably as a key intermediate in the production of various pharmaceutical agents. This technical guide provides a comprehensive overview of its chemical structure, properties, spectroscopic data, and detailed synthesis protocols. Furthermore, it delves into its significant application in drug development by examining the synthesis of Baclofen (B1667701), a muscle relaxant derived from this core structure, and elucidates the associated GABA-B receptor signaling pathway, a primary target for central nervous system therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Structure and Properties

This compound, also known as p-chlorohydrocinnamic acid, is an organic compound with the molecular formula C9H9ClO2.[1][2][3][4] Its structure consists of a benzene (B151609) ring substituted with a chlorine atom at the para position, attached to a propanoic acid chain.[3] At room temperature, it exists as a white to off-white crystalline solid.[3]

Caption: 2D Structure of this compound.

Table 1: Physicochemical Properties and Identifiers

PropertyValueReference(s)
IUPAC Name This compound[5]
CAS Number 2019-34-3[1][2]
Molecular Formula C9H9ClO2[1][2][3]
Molecular Weight 184.62 g/mol [2][6]
Appearance White to off-white crystalline solid[3]
Melting Point 127-131 °C[6][7][8]
Boiling Point 306.6 °C at 760 mmHg[9]
pKa 4.61 (at 25°C)[8]
SMILES OC(=O)CCc1ccc(Cl)cc1[6][7]
InChIKey BBSLOKZINKEUCR-UHFFFAOYSA-N[2][7]

Spectroscopic Data

The structural characterization of this compound is confirmed through various spectroscopic techniques.

Table 2: Summary of Spectroscopic Data

TechniqueKey Peaks/SignalsReference(s)
¹H NMR Signals corresponding to aromatic protons, and two methylene (B1212753) groups of the propanoic acid chain.[10][11]
¹³C NMR Resonances for aromatic carbons, the carbonyl carbon, and the aliphatic carbons.[12]
IR Spectroscopy Characteristic absorption bands for O-H stretching of the carboxylic acid, C=O stretching, and C-Cl stretching.[5]
Mass Spectrometry (EI) Molecular ion peak (M+) and characteristic fragmentation patterns.[13]

The NIST Chemistry WebBook provides the gas-phase infrared spectrum and the mass spectrum (electron ionization) for this compound.[5][13]

Synthesis Protocols

This compound is not known to occur naturally and is produced through synthetic organic chemistry routes.[9] Common industrial methods include Friedel-Crafts acylation or alkylation followed by hydrolysis.[9] A specific laboratory-scale synthesis is detailed below.

Experimental Protocol: Synthesis via Hydrogenation of Benzyl (B1604629) 4-chloro cinnamate (B1238496)

This protocol is adapted from a described synthesis method.[3]

Materials:

  • Benzyl 4-chloro cinnamate

  • 5% Palladium on beta zeolite (Pd/beta zeolite) catalyst

  • Ethyl acetate

  • Hydrogen gas

Procedure:

  • In a suitable reaction vessel (e.g., a test tube equipped with a septum), suspend 136.4 mg (0.5 mmol) of benzyl 4-chloro cinnamate and 21.2 mg of 5% Pd/beta zeolite in ethyl acetate.

  • Purge the reaction system with hydrogen gas. This can be achieved by carefully piercing the septum with a needle attached to a hydrogen-filled balloon and another needle for venting, repeating the process three times.

  • Maintain the reaction vessel under a hydrogen atmosphere.

  • Stir the reaction mixture vigorously at 40°C for 1.5 hours.

  • Upon completion, filter the reaction solution to remove the catalyst.

  • Wash the filter with additional ethyl acetate.

  • Concentrate the filtrate to obtain the crude product, this compound.

  • The product can be further purified by recrystallization. The reported yield for this method is approximately 98%.[3]

synthesis_workflow start Start: Benzyl 4-chloro cinnamate step1 Suspend in Ethyl Acetate Add 5% Pd/beta zeolite catalyst start->step1 step2 Purge with Hydrogen Gas step1->step2 step3 Stir at 40°C for 1.5h step2->step3 step4 Filter to remove catalyst step3->step4 step5 Concentrate Filtrate step4->step5 end End Product: This compound step5->end

Caption: Workflow for the synthesis of this compound.

Application in Drug Development: The Synthesis of Baclofen

This compound is a valuable precursor for synthesizing more complex molecules, particularly pharmaceuticals targeting the central nervous system.[9] A prominent example is its use in the synthesis of Baclofen [4-amino-3-(4-chlorophenyl)butanoic acid], a muscle relaxant and antispasmodic agent.

Experimental Workflow: Chemoenzymatic Synthesis of Baclofen

The following workflow outlines a multi-step synthesis of Baclofen, starting from 4-chlorobenzaldehyde, which proceeds through intermediates structurally related to this compound.[14]

baclofen_synthesis start 4-Chlorobenzaldehyde step1 Knoevenagel Condensation (with Malonic Acid) start->step1 intermediate1 4-Chlorocinnamic Acid step1->intermediate1 step2 Reduction of Alkene intermediate1->step2 intermediate2 This compound Derivative step2->intermediate2 step3 Further functional group manipulations (e.g., amination) intermediate2->step3 step4 Formation of Lactam Intermediate step3->step4 step5 Acid Hydrolysis of Lactam step4->step5 end Baclofen step5->end

Caption: Simplified workflow for the synthesis of Baclofen.

Mechanism of Action: GABA-B Receptor Signaling

Baclofen exerts its therapeutic effects by acting as an agonist for the γ-aminobutyric acid type B (GABA-B) receptor.[15] GABA-B receptors are G-protein coupled receptors (GPCRs) that mediate slow and sustained inhibitory neurotransmission throughout the central nervous system.[1][4]

Activation of the GABA-B receptor by an agonist like Baclofen initiates a signaling cascade:

  • G-Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the Gαi/o subunit of its associated heterotrimeric G-protein.[4] This causes the dissociation of the Gαi/o and Gβγ subunits.[4][6]

  • Downstream Effector Modulation:

    • The Gβγ subunit directly activates G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to potassium ion efflux and hyperpolarization of the neuronal membrane.[4] This reduces neuronal excitability.

    • The Gβγ subunit also inhibits voltage-gated calcium channels (CaV), which suppresses calcium influx and subsequently reduces the release of neurotransmitters from the presynaptic terminal.[4]

    • The Gαi/o subunit inhibits the enzyme adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[4]

This multi-faceted mechanism results in both presynaptic inhibition (reduced neurotransmitter release) and postsynaptic inhibition (hyperpolarization), contributing to the overall muscle relaxant and antispasmodic effects of Baclofen.

gaba_b_pathway cluster_extracellular cluster_intracellular GABAB_R GABA-B Receptor (Heterodimer) G_protein Gi/o Protein (αβγ) GABAB_R->G_protein activates G_alpha Gαi/o (GTP) G_protein->G_alpha dissociates to G_betagamma Gβγ G_protein->G_betagamma dissociates to AC Adenylyl Cyclase ATP ATP GIRK GIRK K+ Channel K_ion K+ GIRK->K_ion efflux CaV CaV Ca2+ Channel Baclofen Baclofen (Agonist) Baclofen->GABAB_R binds G_alpha->AC inhibits G_betagamma->GIRK activates G_betagamma->CaV inhibits cAMP cAMP ATP->cAMP converts PKA PKA cAMP->PKA activates Hyperpolarization Hyperpolarization (Inhibition of Neuron) K_ion->Hyperpolarization Ca_ion Ca2+ Ca_ion->CaV influx Inhibition Inhibition of Neurotransmitter Release Ca_ion->Inhibition

Caption: GABA-B receptor signaling pathway activated by an agonist like Baclofen.

References

An In-depth Technical Guide to 3-(4-Chlorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(4-Chlorophenyl)propanoic acid, a significant chemical intermediate in the pharmaceutical industry. The document details its chemical synonyms, physicochemical properties, and key experimental protocols for its synthesis. Furthermore, it elucidates the compound's role as a precursor in the synthesis of the gamma-aminobutyric acid (GABA) analogue, Baclofen, and the subsequent signaling pathway of this important therapeutic agent.

Chemical Identity and Synonyms

This compound is a carboxylic acid derivative characterized by a chlorophenyl group attached to a propanoic acid backbone. It is recognized by a variety of synonyms across different chemical databases and suppliers. A comprehensive list of these identifiers is provided below to facilitate cross-referencing and procurement.

Identifier Type Identifier
IUPAC Name This compound[1]
CAS Number 2019-34-3
Molecular Formula C9H9ClO2
Molecular Weight 184.62 g/mol
Synonyms 3-(4-Chlorophenyl)propionic acid, 4-Chlorobenzenepropanoic acid, p-Chlorohydrocinnamic acid, 3-(p-Chlorophenyl)propanoic acid, 4-Chloro-benzenepropanoic acid, Benzenepropanoic acid, 4-chloro-

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in chemical synthesis. The following table summarizes key quantitative data for this compound.

Property Value Reference
Melting Point 127-131 °C
Boiling Point 306.6 °C at 760 mmHg[2]
pKa 4.61 (at 25°C)
Solubility Soluble in DMSO
Appearance White to off-white crystalline solid[2]

Experimental Protocols

The synthesis of this compound can be achieved through various established organic chemistry methodologies. A general industrial approach involves Friedel-Crafts acylation or alkylation, followed by hydrolysis and purification.[2] Below is a more detailed laboratory-scale synthesis protocol.

Synthesis of this compound

Materials:

Procedure:

  • Knoevenagel Condensation: A mixture of 4-chlorobenzaldehyde and malonic acid is heated in pyridine with a catalytic amount of piperidine. This reaction forms 4-chlorocinnamic acid.

  • Reduction: The resulting 4-chlorocinnamic acid is then reduced. A common method is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst in a suitable solvent like ethanol under a hydrogen atmosphere.

  • Work-up and Purification: After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure. The crude this compound is then purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield the final product.

Role as a Precursor and Associated Signaling Pathway

While this compound itself is not known to have direct biological activity, it is a critical precursor in the synthesis of several pharmacologically active molecules, most notably Baclofen.[3][4] Baclofen is a muscle relaxant and antispastic agent that acts as a specific agonist for the GABAB receptor.

The following diagram illustrates the synthetic pathway from this compound to Baclofen.

G Synthesis of Baclofen from this compound A This compound B Thionyl Chloride (SOCl2) C 3-(4-Chlorophenyl)propanoyl chloride A->C Acyl Chloride Formation D Ammonia (NH3) E 3-(4-Chlorophenyl)propanamide C->E Amidation F Hofmann Rearrangement (e.g., Br2, NaOH) G Baclofen (4-Amino-3-(4-chlorophenyl)butanoic acid) E->G Amine Formation

Caption: Synthetic route from this compound to Baclofen.

Baclofen exerts its therapeutic effects by activating GABAB receptors, which are G-protein coupled receptors (GPCRs) found in the central and peripheral nervous systems. The activation of these receptors leads to a cascade of downstream signaling events that ultimately result in neuronal inhibition.

The diagram below outlines the canonical GABAB receptor signaling pathway.

G GABAB Receptor Signaling Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Baclofen_pre Baclofen GABAB_R_pre GABAB Receptor Baclofen_pre->GABAB_R_pre binds G_protein_pre Gi/o Protein GABAB_R_pre->G_protein_pre activates Ca_channel Voltage-gated Ca2+ Channel G_protein_pre->Ca_channel inhibits Vesicle Neurotransmitter Vesicle (e.g., Glutamate) Ca_channel->Vesicle triggers Release Reduced Neurotransmitter Release Vesicle->Release Baclofen_post Baclofen GABAB_R_post GABAB Receptor Baclofen_post->GABAB_R_post binds G_protein_post Gi/o Protein GABAB_R_post->G_protein_post activates AC Adenylate Cyclase G_protein_post->AC inhibits K_channel GIRK Channel G_protein_post->K_channel activates cAMP cAMP AC->cAMP produces Hyperpolarization Hyperpolarization (Inhibitory Postsynaptic Potential) K_channel->Hyperpolarization leads to

Caption: Baclofen-mediated activation of presynaptic and postsynaptic GABAB receptors.

References

An In-depth Technical Guide to p-Chlorohydrocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and safety information for p-Chlorohydrocinnamic acid (also known as 3-(4-chlorophenyl)propanoic acid). The information is intended to support research, development, and manufacturing activities where this compound is utilized as a key chemical intermediate.

Core Properties of p-Chlorohydrocinnamic Acid

p-Chlorohydrocinnamic acid is a carboxylic acid derivative characterized by a p-chlorinated phenyl group attached to a propanoic acid moiety.[1] It is a white to off-white crystalline solid at room temperature and does not occur naturally.[1] Its primary application is as a building block and intermediate in the synthesis of more complex molecules, particularly pharmaceutical agents targeting the central nervous system.[1]

Physical and Chemical Data

The following tables summarize the key physical and chemical properties of p-Chlorohydrocinnamic acid.

Table 1: General and Physical Properties

PropertyValueSource(s)
CAS Number 2019-34-3[1][2][3]
Molecular Formula C₉H₉ClO₂[1][2][3][4]
Molecular Weight 184.62 g/mol [2][5]
Appearance White to light yellow powder/crystal[1]
Melting Point 121-131 °C[1][6][7]
Boiling Point 306.6 °C @ 760 mmHg[1]
Density ~1.27 g/cm³[1]
Flash Point 139.2 °C[1]
Vapor Pressure 0.000333 mmHg @ 25°C[1]

Table 2: Solubility and Partitioning Properties

PropertyValueSource(s)
pKa 4.61 @ 25°C[7]
LogP (Octanol/Water) 2.357[1][2]
Water Solubility log10WS = -2.48 (Calculated)[2]
Solubility Soluble in DMSO[5]
Spectral Data

Spectral analysis is crucial for identity confirmation and quality control.

  • Infrared (IR) Spectrum: Data is available from the NIST/EPA Gas-Phase Infrared Database, which can be used to identify key functional groups.[3]

  • Mass Spectrum: Electron ionization (EI) mass spectrometry data is available from NIST, providing fragmentation patterns for structural elucidation.[3]

  • Nuclear Magnetic Resonance (NMR) Spectrum: The structure of p-Chlorohydrocinnamic acid has been confirmed by NMR.

Experimental Protocols

Synthesis of p-Chlorohydrocinnamic Acid

A common and high-yield method for synthesizing p-Chlorohydrocinnamic acid is through the catalytic hydrogenation of a cinnamate (B1238496) precursor.[4]

Objective: To synthesize this compound from benzyl (B1604629) 4-chloro cinnamate.

Materials:

  • Benzyl 4-chloro cinnamate (Substrate)

  • 5% Palladium on beta zeolite (Pd/beta zeolite) (Catalyst)

  • Ethyl acetate (B1210297) (Solvent)

  • Hydrogen gas (H₂)

  • Test tube with septum

  • Balloon

  • Needles

  • Membrane filter (0.45 μm)

Procedure:

  • Combine 136.4 mg (0.5 mmol) of benzyl 4-chloro cinnamate and 21.2 mg (2 mol% as metallic palladium) of 5% Pd/beta zeolite catalyst in a test tube.

  • Add 1 mL of ethyl acetate to suspend the solids.

  • Seal the test tube with a septum.

  • Insert a needle attached to a balloon filled with hydrogen gas through the septum.

  • Insert a second needle to act as a vent.

  • Purge the system by gently pulling the gas out through the vent needle. Repeat this process three times to replace the atmosphere inside the test tube with hydrogen.

  • Fill the test tube with hydrogen gas from the balloon.

  • Maintain the reaction mixture at 40°C with vigorous stirring for 1.5 hours.

  • Upon completion, filter the reaction solution through a 0.45 μm membrane filter to remove the catalyst.

  • Wash the filter with an additional 15 mL of ethyl acetate.

  • Concentrate the combined filtrate to yield the product, this compound.

Expected Outcome: This procedure has a reported raw material conversion of 100% and a product yield of 98% (89.5 mg).[4]

Visualized Workflows and Pathways

Experimental Workflow: Catalytic Hydrogenation

The following diagram illustrates the key steps in the synthesis of p-Chlorohydrocinnamic acid via catalytic hydrogenation.

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Workup & Isolation A 1. Combine Reactants (Benzyl 4-chloro cinnamate + 5% Pd/beta zeolite) B 2. Add Solvent (Ethyl Acetate) A->B C 3. Purge with H₂ Gas B->C D 4. Stir at 40°C for 1.5h C->D E 5. Filter Reaction Mixture D->E F 6. Concentrate Filtrate E->F G Final Product: p-Chlorohydrocinnamic Acid F->G

Caption: Workflow for the synthesis of p-Chlorohydrocinnamic acid.

Role in Pharmaceutical Synthesis

p-Chlorohydrocinnamic acid is not typically investigated for direct biological activity. Instead, its chemical structure makes it a valuable precursor for creating more complex pharmaceutical molecules, particularly those designed to interact with the central nervous system (CNS).

G cluster_targets Therapeutic Targets A p-Chlorohydrocinnamic Acid (Building Block) B Chemical Modification (e.g., amidation, esterification, coupling reactions) A->B Input C Advanced Intermediates B->C Transformation D Active Pharmaceutical Ingredients (APIs) C->D Final Synthesis Step T1 Anticonvulsants D->T1 Targets CNS T2 Anxiolytics D->T2 Targets CNS

Caption: Role as a precursor in pharmaceutical drug development.

Safety and Handling

p-Chlorohydrocinnamic acid is classified as hazardous. Proper safety protocols must be followed during handling and storage.

Table 3: GHS Hazard Information

Hazard ClassCodeDescriptionSource(s)
Acute Toxicity, OralH302Harmful if swallowed[8][9]
Serious Eye DamageH318Causes serious eye damage[8][9]
  • Signal Word: Danger[8][9]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection. Use a dust mask (e.g., type N95) in powder form.[8]

  • First Aid:

    • Eyes: Immediately rinse with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical help.[8]

    • Ingestion: If swallowed, rinse mouth and get medical help. Do not induce vomiting.[8]

    • Skin: Wash off with plenty of soap and water.[8]

    • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[8]

  • Incompatibilities: Avoid contact with strong oxidizing agents.[10]

  • Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides and hydrogen chloride gas.[10]

  • Storage: Store in a cool, dry, and well-ventilated area with the container lid securely closed. Keep sealed in dry, room temperature conditions.[6][7][11]

References

An In-depth Technical Guide to the Safety of 3-(4-Chlorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the safety data for 3-(4-Chlorophenyl)propanoic acid (CAS No: 2019-34-3), a key intermediate in the synthesis of pharmaceuticals and other complex organic compounds.[1] This document consolidates critical information from Safety Data Sheets (SDS) and scientific literature, focusing on physicochemical properties, hazard identification and classification, toxicological data, and safe handling procedures. Detailed experimental protocols for assessing toxicity are described, and a logical workflow for chemical hazard assessment is provided. All quantitative data is presented in structured tables for clarity and ease of comparison, and a mandatory visualization of the chemical hazard assessment workflow is included. This guide is intended to be a vital resource for researchers, scientists, and professionals in drug development, ensuring the safe handling and use of this compound.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid at room temperature with a slight, characteristic odor.[1] It is also known by its synonyms, p-Chlorohydrocinnamic acid and 4-Chlorobenzenepropanoic acid.[2][3] The molecule consists of a benzene (B151609) ring substituted with a chlorine atom, attached to a propanoic acid functional group via a methylene (B1212753) bridge.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C9H9ClO2[1][4][5]
Molecular Weight 184.62 g/mol [6]
CAS Number 2019-34-3[6]
Appearance White to off-white crystalline solid[1]
Melting Point 127-131 °C[6]
Boiling Point 306.6 °C at 760 mmHg[1]
Density 1.27 g/cm³[1]
Flash Point 139.2 °C[1]
Vapor Pressure 0.000333 mmHg at 25°C[1]
LogP (Octanol/Water Partition Coefficient) 2.35720[1]
Refractive Index 1.558[1]

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards identified are acute oral toxicity and the risk of serious eye damage.

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard StatementPictogramSignal Word
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
alt text
Warning
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damage
alt text
Danger

Source:[6][7]

Toxicological Information

There is no evidence to suggest that the substance is mutagenic or carcinogenic.[8]

Experimental Protocols

The hazard classifications are determined by standardized experimental protocols, typically following OECD guidelines.

Acute Oral Toxicity (OECD Guideline 423)

The acute oral toxicity is assessed to determine the potential for adverse effects from a single oral dose.

  • Test Animals: Typically, young adult female rats are used.

  • Procedure: A single dose of the substance is administered by gavage. The animals are observed for a period of 14 days for signs of toxicity and mortality.

  • Observations: Clinical signs of toxicity, body weight changes, and any mortalities are recorded. A post-mortem examination is conducted on all animals at the end of the study.

  • Endpoint: The LD50 (Lethal Dose, 50%) is calculated, which is the statistically estimated dose that is expected to be lethal to 50% of the tested animals.

Acute Dermal Irritation (OECD Guideline 404 - Draize Test)

This test evaluates the potential of a substance to cause skin irritation.[9][10]

  • Test Animals: Albino rabbits are the recommended species.[9]

  • Procedure: A small amount of the test substance (0.5 g) is applied to a shaved patch of skin on the back of the rabbit and covered with a gauze patch for a 4-hour exposure period.[9][10]

  • Observations: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[11] The reactions are scored based on a standardized scale.

  • Endpoint: The Primary Irritation Index (P.I.I.) is calculated from the scores to classify the substance's irritation potential.[11]

Acute Eye Irritation (OECD Guideline 405 - Draize Test)

This test assesses the potential for a substance to cause eye irritation or damage.[12][13][14][15]

  • Test Animals: Albino rabbits are used for this test.

  • Procedure: A small amount of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye of the rabbit. The other eye serves as a control.

  • Observations: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours, and if necessary, for up to 21 days to assess the reversibility of any effects.[12] Lesions are scored according to a standardized scale.

  • Endpoint: The scores are used to classify the substance's potential for eye irritation or serious eye damage.

Safe Handling and First Aid

Adherence to proper safety protocols is crucial when handling this compound.

Table 3: Recommended Personal Protective Equipment (PPE) and Handling Guidelines

AspectRecommendationSource(s)
Engineering Controls Work in a well-ventilated area, preferably in a fume hood.[8]
Eye Protection Wear chemical safety goggles or a face shield.[6]
Hand Protection Wear compatible chemical-resistant gloves.[6]
Skin and Body Protection Wear a lab coat and appropriate protective clothing.[7]
Respiratory Protection For solids, use a dust mask (e.g., N95).[6]
Hygiene Measures Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[7]

Table 4: First Aid Measures

Exposure RouteFirst Aid ProcedureSource(s)
Ingestion Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately.[7]
Eye Contact Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical help immediately.[7]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor if irritation develops.[3]
Inhalation Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.

Visualization of Chemical Hazard Assessment Workflow

As no specific biological signaling pathway for this compound has been identified in the reviewed literature, a logical workflow for a general chemical hazard assessment is presented below. This workflow is applicable to this compound and is a fundamental process in research and drug development.

Chemical_Hazard_Assessment cluster_0 Step 1: Hazard Identification cluster_1 Step 2: Hazard Characterization cluster_2 Step 3: Exposure Assessment cluster_3 Step 4: Risk Characterization cluster_4 Step 5: Risk Management A Gather Information: - Physicochemical Properties - In silico Predictions - Read-across from Analogs B Perform Toxicological Studies: - Acute Toxicity (Oral, Dermal, Inhalation) - Skin/Eye Irritation & Corrosion - Sensitization A->B C Determine Dose-Response Relationship and No-Observed-Adverse-Effect-Level (NOAEL) B->C E Integrate Hazard and Exposure Data C->E D Identify Potential Exposure Scenarios: - Route (Inhalation, Dermal, Ingestion) - Duration and Frequency - Exposed Population D->E F Determine Likelihood and Severity of Adverse Effects E->F G Implement Control Measures: - Engineering Controls - Administrative Controls - Personal Protective Equipment (PPE) F->G H Develop Safe Handling Procedures and Emergency Protocols G->H

Caption: A logical workflow for chemical hazard assessment.

Conclusion

This compound is a valuable chemical intermediate with defined hazards, primarily acute oral toxicity and the potential for serious eye damage. A thorough understanding and implementation of the safety information presented in this guide are essential for minimizing risks in a research and development setting. This includes the use of appropriate personal protective equipment, adherence to safe handling procedures, and preparedness for potential exposures. While this document provides a comprehensive summary of the available safety data, it is crucial for users to always consult the most current Safety Data Sheet provided by the supplier before use.

References

Spectral Analysis of 3-(4-Chlorophenyl)propanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(4-Chlorophenyl)propanoic acid is a carboxylic acid derivative containing a chlorophenyl group. Its molecular structure, featuring an aromatic ring, an aliphatic chain, and a carboxylic acid functional group, gives rise to a unique spectral signature. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The information presented is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a comprehensive resource for the identification and characterization of this compound.

Data Presentation

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~11.5 - 12.5Singlet (broad)1H-COOH
7.28Doublet2HAr-H (ortho to Cl)
7.19Doublet2HAr-H (meta to Cl)
2.93Triplet2H-CH₂-Ar
2.65Triplet2H-CH₂-COOH

Note: Predicted data is generated using chemical simulation software and may vary from experimental results.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (ppm)Assignment
178.9C=O
139.5Ar-C (ipso to propanoic acid)
131.8Ar-C (ipso to Cl)
129.8Ar-CH (ortho to Cl)
128.7Ar-CH (meta to Cl)
35.5-CH₂-COOH
30.2-CH₂-Ar

Note: Predicted data is generated using chemical simulation software and may vary from experimental results.

Table 3: IR Spectral Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~2500-3300BroadO-H stretch (carboxylic acid)
~1710StrongC=O stretch (carboxylic acid)
~1490, 1400MediumC=C stretch (aromatic ring)
~1290MediumC-O stretch (carboxylic acid)
~1090StrongC-Cl stretch
~930BroadO-H bend (out-of-plane)
~820StrongC-H bend (para-disubstituted aromatic)

Data extracted from the NIST/EPA Gas-Phase Infrared Database.[1]

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
184/186~30 / ~10[M]⁺ (Molecular ion, showing isotopic pattern for Cl)
139/141~100 / ~33[M - COOH]⁺ (Loss of carboxylic acid group)
125~20[C₈H₈Cl]⁺
111~15[C₇H₄Cl]⁺
103~25[C₇H₄Cl - H₂]⁺
77~15[C₆H₅]⁺

Data extracted from the NIST Mass Spectrometry Data Center.

Experimental Protocols

The following are detailed methodologies for the key experiments cited, providing a framework for the acquisition of spectral data for this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent may depend on the solubility of the compound and the desired resolution of the acidic proton. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters include a 30-45 degree pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

    • Process the free induction decay (FID) with an exponential multiplication (line broadening of 0.3 Hz) to improve the signal-to-noise ratio.

    • Phase and baseline correct the spectrum.

    • Integrate the peaks and reference the spectrum to the TMS signal.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters include a 30-45 degree pulse angle, a spectral width of 200-240 ppm, and a longer relaxation delay (e.g., 2-5 seconds) to ensure quantitative detection of all carbon signals, including quaternary carbons.

    • Process the FID with an exponential multiplication (line broadening of 1-2 Hz).

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the solvent peak or TMS.

2. Infrared (IR) Spectroscopy

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of solid this compound directly onto the ATR crystal (e.g., diamond or zinc selenide).

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Sample Preparation (KBr Pellet):

    • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Place the sample (ATR or KBr pellet) in the sample holder.

    • Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

    • The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

    • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

3. Mass Spectrometry (MS)

  • Sample Introduction: Introduce a small amount of this compound into the mass spectrometer via a direct insertion probe or by gas chromatography (GC) if the compound is sufficiently volatile and thermally stable.

  • Instrumentation: A mass spectrometer with an electron ionization (EI) source and a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Acquisition (Electron Ionization):

    • Ionize the sample using a standard electron energy of 70 eV.

    • The resulting ions are accelerated into the mass analyzer.

    • Scan a mass range appropriate for the compound (e.g., m/z 40-300).

    • The detector records the abundance of ions at each m/z value.

    • The resulting mass spectrum is a plot of relative intensity versus m/z.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound such as this compound.

Spectral_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_data Data Processing & Analysis cluster_elucidation Structure Elucidation Sample This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet or use ATR Sample->Prep_IR Prep_MS Direct Insertion or GC Injection Sample->Prep_MS NMR_Spec NMR Spectrometer Prep_NMR->NMR_Spec IR_Spec FTIR Spectrometer Prep_IR->IR_Spec MS_Spec Mass Spectrometer Prep_MS->MS_Spec NMR_Data ¹H & ¹³C NMR Spectra (Chemical Shifts, Coupling) NMR_Spec->NMR_Data IR_Data IR Spectrum (Functional Groups) IR_Spec->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS_Spec->MS_Data Structure Confirm Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Workflow for Spectroscopic Analysis

References

An In-depth Technical Guide to the Solubility of 3-(4-Chlorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-(4-Chlorophenyl)propanoic acid, a compound of interest in pharmaceutical and chemical research. This document compiles available quantitative and qualitative solubility data, details established experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Core Data Presentation: Solubility of this compound

The solubility of a compound is a critical physicochemical property influencing its behavior in various systems, including biological and chemical environments. The following table summarizes the known solubility data for this compound. It is important to note that while quantitative data for aqueous solubility is available, information on its solubility in various organic solvents is primarily qualitative at present.

SolventTemperature (°C)SolubilityData TypeSource
Water25 (estimated)0.66 g/L (3.58 x 10⁻³ mol/L)CalculatedCheméo
WaterNot SpecifiedLimited solubilityQualitativeGuidechem[1]
Common Organic SolventsNot SpecifiedModerate solubilityQualitativeGuidechem[1]
Dimethyl Sulfoxide (DMSO)Not SpecifiedSolubleQualitativeSun-shinechem[2]

The calculated water solubility is derived from the Log10 of Water solubility in mol/l (log10WS) of -2.48 provided by Cheméo.

Experimental Protocols for Solubility Determination

Accurate determination of a compound's solubility is fundamental for research and development. Below are detailed methodologies for key experiments to quantify the solubility of this compound.

Shake-Flask Method for Thermodynamic Solubility

This is a widely recognized method for determining the equilibrium solubility of a compound.

a. Materials:

  • This compound (solid)

  • Solvent of interest (e.g., water, ethanol, methanol, acetone)

  • Volumetric flasks

  • Analytical balance

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

b. Procedure:

  • Add an excess amount of solid this compound to a known volume of the solvent in a sealed flask. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Place the flask in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the mixture for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.

  • After the equilibration period, allow the suspension to settle.

  • Carefully withdraw a sample of the supernatant. To remove any undissolved solid particles, centrifuge the sample and then filter it using a syringe filter.

  • Quantify the concentration of this compound in the clear filtrate using a validated analytical method such as HPLC or UV-Vis spectroscopy.

  • Perform the experiment in triplicate to ensure the reproducibility of the results.

Potentiometric Titration for Aqueous Solubility

This method is particularly useful for ionizable compounds like carboxylic acids and can determine the intrinsic solubility.

a. Materials:

  • This compound

  • Deionized water

  • Standardized sodium hydroxide (B78521) (NaOH) solution

  • pH meter with a calibrated electrode

  • Burette

  • Stir plate and stir bar

b. Procedure:

  • Prepare a saturated solution of this compound in water as described in the shake-flask method (steps 1-5).

  • Take a known volume of the clear, saturated filtrate.

  • Titrate the solution with a standardized NaOH solution while continuously monitoring the pH.

  • Record the volume of NaOH solution required to reach the equivalence point.

  • The concentration of the dissolved acid can be calculated from the stoichiometry of the acid-base reaction. This provides the aqueous solubility at the experimental temperature.

UV-Vis Spectroscopy for Quantification

For compounds with a suitable chromophore, like the phenyl group in this compound, UV-Vis spectroscopy is a straightforward method for concentration measurement.

a. Materials:

  • Saturated solution of this compound (prepared as in the shake-flask method)

  • Solvent of interest

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

b. Procedure:

  • Determine the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent by scanning a dilute solution across a range of UV wavelengths.

  • Prepare a series of standard solutions of known concentrations of this compound in the solvent.

  • Measure the absorbance of each standard solution at the λmax to create a calibration curve (absorbance vs. concentration).

  • Dilute the clear, saturated filtrate (obtained from the shake-flask method) with the solvent to bring its absorbance within the linear range of the calibration curve.

  • Measure the absorbance of the diluted sample and use the calibration curve to determine the concentration of the diluted solution.

  • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

Solubility_Workflow cluster_prep Sample Preparation cluster_analysis Analysis of Saturated Solution cluster_quantification Quantification and Results start Start: Excess solid this compound + Solvent equilibration Equilibration (Shaking at constant temperature for 24-72h) start->equilibration separation Separation of Solid and Liquid Phases (Settling, Centrifugation, Filtration) equilibration->separation analysis_choice Choose Analytical Method separation->analysis_choice Clear Filtrate hplc HPLC Analysis analysis_choice->hplc High Specificity uv_vis UV-Vis Spectroscopy analysis_choice->uv_vis Aromatic Compound titration Potentiometric Titration analysis_choice->titration Ionizable Compound (Aqueous) quantification Concentration Determination (Using Calibration Curve or Titration Calculation) hplc->quantification uv_vis->quantification titration->quantification result Final Solubility Data (e.g., g/L, mol/L) quantification->result

Caption: Experimental workflow for determining the solubility of this compound.

References

An In-depth Technical Guide to 3-(4-Chlorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 3-(4-Chlorophenyl)propanoic acid, a significant chemical intermediate in the pharmaceutical industry. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and biological significance.

Introduction

This compound, also known by synonyms such as p-chlorohydrocinnamic acid and 4-chlorobenzenepropanoic acid, is a carboxylic acid derivative.[1][2][3] Structurally, it features a 4-chlorophenyl group attached to a propanoic acid moiety.[1] This compound is a white to off-white crystalline solid at room temperature.[1] While it does not occur naturally, it holds considerable importance as a building block in organic synthesis, particularly as a key intermediate in the production of various pharmaceutical agents.[1] Its synthesis is generally attributed to standard organic synthesis methodologies developed in the mid-20th century, without a specific discoverer or date of discovery being widely recognized.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource(s)
Molecular Formula C₉H₉ClO₂[1][2]
Molecular Weight 184.62 g/mol [2]
CAS Number 2019-34-3[1][2]
PubChem ID 123137[1]
Melting Point 127-131 °C[2]
Boiling Point 306.6 °C at 760 mmHg[1]
Flash Point 139.2 °C[1]
Density 1.27 g/cm³[1]
Vapor Pressure 0.000333 mmHg at 25°C[1]
Refractive Index 1.558[1]
LogP 2.35720[1]

Synthesis of this compound

Several synthetic routes have been established for the preparation of this compound. The most common methods include the hydrogenation of a cinnamic acid derivative, Friedel-Crafts acylation followed by reduction, and malonic ester synthesis.

Hydrogenation of Benzyl (B1604629) 4-chloro cinnamate (B1238496)

A high-yield synthesis involves the catalytic hydrogenation of benzyl 4-chloro cinnamate.

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Product Benzyl 4-chloro cinnamate Benzyl 4-chloro cinnamate This compound This compound Benzyl 4-chloro cinnamate->this compound Hydrogenation H2 (gas) H2 (gas) 5% Pd/beta zeolite 5% Pd/beta zeolite Ethyl acetate Ethyl acetate 40 °C, 1.5 h 40 °C, 1.5 h

Fig. 1: Synthesis via Hydrogenation

Experimental Protocol:

In a test tube, 136.4 mg (0.5 mmol) of benzyl 4-chloro cinnamate is suspended in 1 mL of ethyl acetate.[4] To this suspension, 21.2 mg of 5% Pd/beta zeolite (2 mol% as metallic palladium relative to the substrate) is added as the reduction catalyst.[4] The reaction vessel is sealed, and the atmosphere is replaced with hydrogen gas by repeatedly evacuating and filling with hydrogen.[4] The reaction mixture is then stirred at 40 °C for 1.5 hours under a hydrogen atmosphere.[4] Upon completion, the reaction mixture is filtered, and the filtrate is concentrated to yield this compound. This method has been reported to achieve a yield of 98%.[4]

Friedel-Crafts Acylation and Subsequent Reduction

This two-step approach involves the Friedel-Crafts acylation of chlorobenzene (B131634) with succinic anhydride (B1165640) to form 3-(4-chlorobenzoyl)propanoic acid, followed by a reduction of the ketone group.

G cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Clemmensen Reduction Chlorobenzene Chlorobenzene 3-(4-chlorobenzoyl)propanoic acid 3-(4-chlorobenzoyl)propanoic acid Chlorobenzene->3-(4-chlorobenzoyl)propanoic acid Succinic anhydride Succinic anhydride Succinic anhydride->3-(4-chlorobenzoyl)propanoic acid AlCl3 AlCl3 This compound This compound 3-(4-chlorobenzoyl)propanoic acid->this compound Zn(Hg) Zn(Hg) HCl HCl

Fig. 2: Friedel-Crafts/Clemmensen Route

Experimental Protocol (General):

  • Step 1: Friedel-Crafts Acylation: Chlorobenzene is reacted with succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to yield 3-(4-chlorobenzoyl)propanoic acid.[5]

  • Step 2: Clemmensen Reduction: The resulting keto-acid is then reduced using zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid (HCl).[5][6] This step converts the carbonyl group to a methylene (B1212753) group, affording this compound.

Malonic Ester Synthesis

The malonic ester synthesis provides another versatile route to this compound.

G cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Alkylation cluster_step3 Step 3: Hydrolysis & Decarboxylation Diethyl malonate Diethyl malonate Enolate Enolate Diethyl malonate->Enolate Sodium ethoxide Sodium ethoxide Alkylated malonic ester Alkylated malonic ester Enolate->Alkylated malonic ester 4-Chlorobenzyl chloride 4-Chlorobenzyl chloride 4-Chlorobenzyl chloride->Alkylated malonic ester This compound This compound Alkylated malonic ester->this compound Acid/Base Hydrolysis Acid/Base Hydrolysis Heat Heat

Fig. 3: Malonic Ester Synthesis Workflow

Experimental Protocol (General):

  • Step 1: Enolate Formation: Diethyl malonate is treated with a strong base, such as sodium ethoxide, to form a resonance-stabilized enolate.[7][8]

  • Step 2: Alkylation: The enolate is then reacted with 4-chlorobenzyl chloride in a nucleophilic substitution reaction to form diethyl 2-(4-chlorobenzyl)malonate.[7][9]

  • Step 3: Hydrolysis and Decarboxylation: The resulting diester is hydrolyzed to the corresponding dicarboxylic acid using an acid or base, followed by heating to induce decarboxylation, which yields this compound.[7][8]

Biological Activity and Applications

This compound is primarily utilized as a crucial intermediate in the synthesis of pharmaceuticals, most notably in the production of Baclofen (B1667701).[10][11] Baclofen, a derivative of gamma-aminobutyric acid (GABA), is a muscle relaxant and antispastic agent.[12][13] The synthesis of Baclofen often involves the conversion of this compound derivatives.[10][11]

While extensive research on the biological activity of this compound itself is limited, studies have been conducted on its derivatives. For instance, certain derivatives have been investigated for their potential anticancer and antioxidant properties.[14][15]

Toxicology and Safety

This compound is classified as harmful if swallowed and causes serious eye damage.[16] It is also reported to cause skin and respiratory irritation.[16]

Hazard and Precautionary Statements:

CodeStatement
H302Harmful if swallowed.
H315Causes skin irritation.
H318Causes serious eye damage.
H335May cause respiratory irritation.
P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P280Wear protective gloves/protective clothing/eye protection/face protection.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is essential to handle this compound in a well-ventilated area and to use appropriate personal protective equipment, including gloves and eye protection.[16]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical industry, particularly in the synthesis of Baclofen. While its direct biological activities are not extensively documented, its role as a precursor to medicinally important compounds is well-established. The synthetic routes to this compound are well-understood and offer high yields, making it readily accessible for research and development purposes. Further investigation into the pharmacological and toxicological profiles of this compound and its derivatives may unveil new therapeutic applications.

References

3-(4-Chlorophenyl)propanoic acid derivatives and analogs

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-(4-Chlorophenyl)propanoic Acid Derivatives and Analogs for Researchers and Drug Development Professionals.

This technical guide provides a comprehensive overview of this compound, its derivatives, and analogs, focusing on their synthesis, biological activities, and structure-activity relationships. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound, also known as 4-chlorohydrocinnamic acid, is a carboxylic acid derivative featuring a benzene (B151609) ring substituted with a chlorine atom and a propanoic acid group.[1] This core structure serves as a valuable intermediate and building block in the synthesis of more complex molecules, particularly in the development of pharmaceutical agents.[1] Its derivatives have garnered significant interest due to their wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3] The synthetic tractability of the this compound scaffold allows for systematic structural modifications, enabling the exploration of structure-activity relationships (SAR) to optimize therapeutic potential.

Synthesis of this compound and Its Derivatives

The synthesis of this compound and its analogs can be achieved through various organic synthesis methods.[1]

Synthesis of the Core Compound: this compound

A common method for synthesizing this compound involves the reduction of a precursor like benzyl (B1604629) 4-chloro cinnamate (B1238496).[4][5]

Experimental Protocol: Synthesis of this compound [4]

  • Materials: Benzyl 4-chloro cinnamate, 5% Palladium on beta zeolite catalyst, Ethyl acetate (B1210297), Hydrogen gas.

  • Procedure:

    • In a test tube, suspend benzyl 4-chloro cinnamate (0.5 mmol) and 5% Pd/beta zeolite (2 mol% as metallic palladium) in ethyl acetate (1 mL).

    • Replace the atmosphere in the test tube with hydrogen gas by repeatedly evacuating and filling with hydrogen using a balloon.

    • Maintain the test tube under a hydrogen atmosphere.

    • Stir the reaction mixture vigorously at 40°C for 1.5 hours.

    • After the reaction is complete, filter the solution using a membrane filter (e.g., Millipore, Millex-LH, 0.45 μm pore size) to remove the catalyst.

    • Wash the filter membrane with additional ethyl acetate (15 mL).

    • Concentrate the filtrate under reduced pressure.

    • The resulting concentrate is this compound. The yield for this reaction is reported to be 98%.[4]

    • Analyze the product using techniques such as 1H-NMR to confirm its structure and purity.[4]

Synthesis of Derivatives

A variety of derivatives can be synthesized from the this compound core to explore their biological potential.

2.2.1. Synthesis of 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives [6]

A series of these derivatives have been synthesized and investigated as potential histone deacetylase inhibitors (HDACIs).[6] The synthetic pathway involves several steps starting from a model ester.

  • Saponification and Hydrazinolysis: The model ester, methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, can undergo saponification to yield the corresponding acid or hydrazinolysis to produce the hydrazide.[6]

  • Amide and Alkanoate Formation: N-Alkyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanamides and methyl-2-[(3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoyl)amino] alkanoates can be obtained by reacting the corresponding acid or hydrazide with amines and amino acid esters.[6]

  • C-C Bond Formation: Methyl-3-aryl-3-(4-chlorophenyl)-2,2-dimethylpropanoates are synthesized from the corresponding trichloroacetimidate (B1259523) or acetate by reaction with C-active nucleophiles.[6]

Experimental Protocol: Preparation of 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoic acid hydrazide [7]

  • Materials: Methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, Hydrazine (B178648) hydrate (B1144303) (80%), Ethyl alcohol.

  • Procedure:

    • Dissolve methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate (1.0 mmol) in ethyl alcohol (10 mL).

    • Add hydrazine hydrate (80%) (4.0 mmol) to the solution.

    • Heat the reaction mixture under reflux for 9 hours.

    • Cool the reaction mixture and evaporate it to dryness under reduced pressure.

    • Crystallize the resulting residue from ethyl alcohol to obtain white crystals of the product. The reported yield is 89%.[7]

Biological Activities

Derivatives of this compound have demonstrated a range of biological activities, making them promising candidates for drug development.

Anti-inflammatory Activity

Aryl propionic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs).[2] Their mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, which are key in prostaglandin (B15479496) biosynthesis.[2]

Anticancer Activity

Several derivatives have been investigated for their potential as anticancer agents.

3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives:

A series of these derivatives were evaluated for their anticancer activity against A549 non-small cell lung cancer cells.[3] The activity was found to be structure-dependent.[3]

CompoundSubstituentEffect on A549 Cell Viability
1 (starting compound)No noticeable activity[3]
2 N-(4-hydroxyphenyl)-β-alanine hydrazideReduced to 86.1%[3]
12 1-naphthylReduced to 42.1%[3]
20 2-furylReduced viability by ~50% and showed selectivity towards cancer cells[3]
21, 22, 29 -Reduced viability by ~50%[3]

Table 1: Anticancer activity of selected 3-((4-hydroxyphenyl)amino)propanoic acid derivatives on A549 cells.

3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives:

Novel derivatives of this scaffold have shown promising antiproliferative activity in both 2D and 3D lung cancer models.[8] Oxime and carbohydrazide (B1668358) derivatives, in particular, exhibited low micromolar activity, which was significantly greater than the standard chemotherapeutic agent, cisplatin.[8] These compounds were effective against both drug-sensitive and drug-resistant lung cancer cells.[8]

Antimicrobial Activity

The synthetic versatility of these scaffolds has also been exploited to develop novel antimicrobial agents.

3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives:

These compounds have exhibited structure-dependent antimicrobial activity against a range of multidrug-resistant bacterial and fungal pathogens.[9][10] Hydrazone derivatives containing heterocyclic substituents were particularly potent, with significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis.[10]

Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives is highly dependent on their chemical structure. Relating these structural variations to the observed biological effects is crucial for designing more potent and selective compounds.[11]

For the 3-((4-hydroxyphenyl)amino)propanoic acid derivatives with anticancer activity, the introduction of specific substituents significantly influences their efficacy. For instance, a 1-naphthyl or a 2-furyl substituent leads to a notable increase in cytotoxicity against A549 cells compared to the unsubstituted parent compound.[3]

Below is a DOT script visualizing the general SAR for these compounds.

SAR_general Core Core Structure This compound Modification Structural Modifications - Phenyl ring substitution - Propanoic acid chain modification - Amide/ester/hydrazide formation Core->Modification Leads to derivatives Activity Biological Activity - Anticancer - Anti-inflammatory - Antimicrobial Modification->Activity Influences

Caption: General Structure-Activity Relationship concept.

Experimental Protocols for Biological Assays

Detailed methodologies for key biological experiments are provided below.

Cell Viability Assay (MTT Assay)

This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase. The resulting intracellular formazan (B1609692) can be solubilized and quantified by spectrophotometry, giving a measure of cell viability.

  • Procedure (General):

    • Seed cells in a 96-well plate at a specific density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a solution of SDS in HCl).

    • Measure the absorbance of the solution at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells.

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Principle: The broth microdilution method involves preparing a series of dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the wells are examined for visible growth. The MIC is the lowest concentration of the agent at which there is no visible growth.

  • Procedure (General):

    • Prepare serial twofold dilutions of the test compounds in a suitable broth medium in a 96-well plate.

    • Prepare a standardized inoculum of the test microorganism.

    • Inoculate each well with the microbial suspension. Include positive (microorganism without compound) and negative (broth only) controls.

    • Incubate the plate under appropriate conditions (temperature and time) for the specific microorganism.

    • Visually inspect the wells for turbidity (an indication of microbial growth). The MIC is the lowest concentration of the compound that prevents visible growth.

Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and concepts related to this compound derivatives.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Benzyl 4-chloro cinnamate Benzyl 4-chloro cinnamate Hydrogenation Hydrogenation Benzyl 4-chloro cinnamate->Hydrogenation Catalyst (Pd/beta zeolite) Catalyst (Pd/beta zeolite) Catalyst (Pd/beta zeolite)->Hydrogenation Filtration Filtration Hydrogenation->Filtration Concentration Concentration Filtration->Concentration This compound This compound Concentration->this compound

Caption: Synthesis workflow for this compound.

Drug_Discovery_Process A Core Scaffold (this compound) B Derivative Synthesis A->B C Biological Screening (Anticancer, Antimicrobial, etc.) B->C D Data Analysis & SAR C->D E Lead Optimization D->E E->B Iterative Improvement F Preclinical Development E->F

Caption: Drug discovery and development logical flow.

References

The Synthetic Heart of Discovery: A Technical Guide to the Biological Potential of 3-(4-Chlorophenyl)propanoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Chlorophenyl)propanoic acid, a white to off-white crystalline solid, serves not as a biologically active agent in its own right, but as a crucial starting scaffold in the synthesis of a diverse array of pharmacologically active molecules.[1] While it does not occur naturally, its straightforward industrial production through methods like Friedel-Crafts acylation has made it a readily available building block for medicinal chemists.[1] This technical guide delves into the significant biological activities that emerge from derivatives of this compound, highlighting its importance as a core structure in the development of novel therapeutics. The primary utility of this compound is as an intermediate in the creation of pharmaceuticals, particularly those targeting the central nervous system, such as anticonvulsants and anxiolytics.[1]

Physicochemical Properties

PropertyValueReference
CAS Number 2019-34-3[1][2][3][4]
Molecular Formula C9H9ClO2[1][2][5]
Molecular Weight 184.62 g/mol [1][2][3][5]
Melting Point 127-131 °C[1][2][3]
Synonyms p-Chlorohydrocinnamic acid, 3-(4-Chlorophenyl)propionic acid, 4-Chlorobenzenepropanoic acid[1]

Biological Activities of this compound Derivatives

The true biological significance of this compound is realized through the diverse activities of its derivatives. By modifying its core structure, researchers have developed compounds with promising anticancer, antimicrobial, and other therapeutic properties.

Anticancer Activity

Derivatives of this compound have demonstrated notable potential in oncology, exhibiting cytotoxic effects against various cancer cell lines.

A series of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives have been synthesized and shown to selectively inhibit the proliferation of colon cancer cells.[6] Some of these compounds have been identified as potent histone deacetylase (HDAC) inhibitors.[6]

Quantitative Data: Anticancer Activity against HCT-116 Cells

CompoundIC50 (mg/mL)
7a 0.12
7g 0.12
7d 0.81

Data extracted from a study on newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives.[7]

Experimental Protocol: MTT Assay for Cell Viability

The cytotoxic impact of the synthesized compounds on cancer cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: HCT-116 cells were seeded in 96-well plates and incubated for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours.

  • MTT Addition: MTT solution was added to each well, and the plates were incubated for 4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The medium was removed, and dimethyl sulfoxide (B87167) (DMSO) was added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at a specific wavelength using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) was determined.

Signaling Pathway

The anticancer activity of certain derivatives is believed to be mediated through the HSP90 and TRAP1 signaling pathway.

HSP90_TRAP1_Pathway Compound 3-(4-Chlorophenyl)propanoic Acid Derivative TRAP1 TRAP1 Compound->TRAP1 inhibits HSP90 HSP90 Compound->HSP90 inhibits Apoptosis Apoptosis TRAP1->Apoptosis inhibits Proliferation Cell Proliferation TRAP1->Proliferation promotes HSP90->Apoptosis inhibits HSP90->Proliferation promotes

Caption: Inhibition of HSP90 and TRAP1 by derivatives leads to apoptosis.

Other derivatives, specifically 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acids, have been identified as promising candidates for targeting non-small cell lung carcinoma.[8] These compounds have shown the potential to modulate multiple oncogenic signaling pathways, including those involving SIRT2 and EGFR.[8]

Experimental Workflow: Synthesis of Anticancer Derivatives

Synthesis_Workflow Start This compound Scaffold Step1 Chemical Modification (e.g., amidation, esterification) Start->Step1 Step2 Introduction of Heterocyclic Moieties Step1->Step2 Step3 Further Derivatization Step2->Step3 Product Biologically Active Derivative Step3->Product BioAssay Biological Screening (e.g., MTT Assay) Product->BioAssay

Caption: General workflow for synthesizing and screening derivatives.

Anti-virulence Activity

A notable derivative, 3,3,3-tris(4-chlorophenyl)propionic acid, has been investigated for its anti-virulence properties against Yersinia pestis, the causative agent of plague. This compound targets the phosphotyrosine-binding pocket of YopH, an essential virulence factor of the bacterium.[9]

Conclusion

While this compound itself displays limited intrinsic biological activity, its true value lies in its role as a versatile chemical scaffold. The extensive research into its derivatives has unveiled a wide spectrum of pharmacological activities, from potent anticancer and antimicrobial effects to targeted anti-virulence properties. The ease of its synthesis and the tunability of its structure make this compound a cornerstone for the development of novel therapeutic agents. For researchers and drug development professionals, this compound represents a gateway to a vast chemical space with significant potential for addressing unmet medical needs. The continued exploration of new derivatives based on this core structure is a promising avenue for future drug discovery efforts.

References

Methodological & Application

Application Note: Synthesis of 3-(4-Chlorophenyl)propanoic Acid from Chlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(4-Chlorophenyl)propanoic acid, also known as p-chlorohydrocinnamic acid, is a valuable intermediate in the synthesis of various pharmaceutical agents, particularly those targeting the central nervous system.[1] This document outlines a reliable two-step synthetic route starting from chlorobenzene (B131634). The synthesis involves an initial Friedel-Crafts acylation of chlorobenzene with succinic anhydride (B1165640) to produce an intermediate keto-acid, followed by the reduction of the ketone to yield the final product.[1] This application note provides detailed protocols for both steps, including a comparison of two common reduction methods: the Clemmensen and Wolff-Kishner reductions.

Overall Synthetic Scheme

The synthesis of this compound from chlorobenzene is typically achieved in two main steps as illustrated below.

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Intermediate cluster_2 Step 2: Reduction Chlorobenzene Chlorobenzene Intermediate 4-(4-chlorophenyl)-4-oxobutanoic acid Chlorobenzene->Intermediate AlCl₃ SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->Intermediate FinalProduct This compound Intermediate->FinalProduct Reduction (Clemmensen or Wolff-Kishner)

Caption: Two-step synthesis of this compound.

Step 1: Friedel-Crafts Acylation of Chlorobenzene

This step involves the electrophilic aromatic substitution of chlorobenzene with succinic anhydride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), to form 4-(4-chlorophenyl)-4-oxobutanoic acid.[2] The chloro group is an ortho, para-director, but the para-substituted product is majorly formed due to less steric hindrance.[3]

Experimental Protocol

Materials:

  • Chlorobenzene

  • Succinic Anhydride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dry Carbon Disulfide (CS₂) or Nitrobenzene (as solvent)

  • Crushed Ice

  • Concentrated Hydrochloric Acid (HCl)

  • 5% Sodium Hydroxide (B78521) (NaOH) solution

  • Dichloromethane (B109758) or Diethyl Ether (for extraction)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Set up a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to protect from atmospheric moisture.

  • In the flask, add anhydrous aluminum chloride (2.2 eq) and dry carbon disulfide. Cool the suspension to 0-5 °C in an ice bath.[2]

  • In the dropping funnel, place a solution of succinic anhydride (1.0 eq) dissolved in chlorobenzene (1.0 eq).[2]

  • Add the chlorobenzene/succinic anhydride solution dropwise to the stirred AlCl₃ suspension while maintaining the temperature below 10 °C.[2]

  • After the addition is complete, allow the mixture to stir at room temperature for 12-18 hours or gently heat to 40-50 °C for 2-3 hours until the evolution of HCl gas ceases.[2][4]

  • Pour the reaction mixture slowly onto a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.[4]

  • If carbon disulfide was used as the solvent, it can be removed by steam distillation.[5]

  • Separate the organic layer and extract the aqueous layer with dichloromethane or diethyl ether.[2]

  • Extract the organic layer with a 5% NaOH solution to get the sodium salt of the carboxylic acid.

  • Acidify the aqueous basic extract with concentrated HCl to precipitate the product, 4-(4-chlorophenyl)-4-oxobutanoic acid.

  • Filter the solid, wash with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent (e.g., water or an ethanol/water mixture).

Product Characterization Data
ParameterValueReference
Product Name 4-(4-Chlorophenyl)-4-oxobutanoic acid[6]
CAS Number 3984-34-7[7]
Molecular Formula C₁₀H₉ClO₃[7]
Molecular Weight 212.63 g/mol [7]
Appearance White to off-white solid
Typical Yield 85-95%[8]
Melting Point 144-146 °C

Step 2: Reduction of 4-(4-chlorophenyl)-4-oxobutanoic acid

The carbonyl group of the intermediate is reduced to a methylene (B1212753) group to yield the final product. This can be achieved under acidic (Clemmensen) or basic (Wolff-Kishner) conditions. The choice of method depends on the presence of other functional groups in the molecule that might be sensitive to acid or base.[9][10]

Method A: Clemmensen Reduction (Acidic Conditions)

The Clemmensen reduction is effective for reducing aryl-alkyl ketones that are stable in strongly acidic conditions.[11][12]

G Intermediate 4-(4-chlorophenyl)-4-oxobutanoic acid Product This compound Intermediate->Product   Zn(Hg), conc. HCl, heat   

Caption: Clemmensen reduction of the keto-acid intermediate.

Experimental Protocol:

Materials:

  • 4-(4-chlorophenyl)-4-oxobutanoic acid

  • Zinc amalgam (Zn(Hg))

  • Concentrated Hydrochloric Acid (HCl)

  • Toluene (B28343)

  • Water

Procedure:

  • Prepare zinc amalgam by stirring zinc powder with a 5% mercuric chloride solution for 10 minutes, then decanting the solution and washing the zinc with water.

  • In a round-bottom flask fitted with a reflux condenser, place the zinc amalgam, concentrated HCl, toluene, and 4-(4-chlorophenyl)-4-oxobutanoic acid.

  • Heat the mixture to reflux with vigorous stirring for 4-6 hours. Additional portions of concentrated HCl may be added during the reflux period.

  • After cooling, separate the toluene layer. Extract the aqueous layer with fresh toluene.

  • Combine the organic extracts, wash with water, and dry over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure. The crude product can be purified by recrystallization.

Method B: Wolff-Kishner Reduction (Basic Conditions)

The Wolff-Kishner reduction is suitable for substrates that are sensitive to acid but stable under strong basic conditions at high temperatures.[10] The Huang-Minlon modification is a common and efficient variant.[13]

G Intermediate 4-(4-chlorophenyl)-4-oxobutanoic acid Product This compound Intermediate->Product   H₂NNH₂, KOH, Ethylene Glycol, heat   

Caption: Wolff-Kishner reduction of the keto-acid intermediate.

Experimental Protocol:

Materials:

Procedure:

  • Place the 4-(4-chlorophenyl)-4-oxobutanoic acid, hydrazine hydrate, and potassium hydroxide in a round-bottom flask with diethylene glycol as the solvent.[14]

  • Attach a reflux condenser and heat the mixture to 110-130 °C for 1-1.5 hours to form the hydrazone intermediate.[14]

  • Reconfigure the apparatus for distillation and remove water and excess hydrazine by distilling until the temperature of the reaction mixture rises to 190-200 °C.[15]

  • Once the temperature reaches ~200 °C, reattach the reflux condenser and heat for an additional 3-4 hours.[13]

  • Cool the reaction mixture and pour it into a beaker of cold water.

  • Acidify with dilute HCl to precipitate the product.

  • Filter the solid, wash with water, and dry. Recrystallize from a suitable solvent if necessary.

Comparison of Reduction Methods
FeatureClemmensen ReductionWolff-Kishner Reduction
Conditions Strongly acidic (conc. HCl)Strongly basic (KOH), high temp.
Reagents Zinc amalgam (Zn(Hg))Hydrazine (H₂NNH₂), KOH
Advantages Good for acid-stable compoundsGood for base-stable compounds
Limitations Not suitable for acid-sensitive substratesNot suitable for base-sensitive substrates or sterically hindered ketones

Final Product Characterization

The final product, this compound, is a white to off-white crystalline solid.[1]

ParameterValueReference(s)
Product Name This compound[16]
CAS Number 2019-34-3[16][17]
Molecular Formula C₉H₉ClO₂[17][18]
Molecular Weight 184.62 g/mol [16][17][18]
Appearance White to off-white crystalline solid[1]
Melting Point 127-131 °C[1][16]
Boiling Point 306.6 °C at 760 mmHg[1]
Purity (Typical) >97%[16]

Overall Experimental Workflow

The following diagram provides a logical workflow for the entire synthesis and purification process.

G cluster_reduction Reduction Step start Start: Chlorobenzene + Succinic Anhydride fc_reaction Friedel-Crafts Acylation (AlCl₃, CS₂) start->fc_reaction fc_workup Workup: 1. Quench (HCl/Ice) 2. Base Extraction (NaOH) 3. Acidification (HCl) fc_reaction->fc_workup intermediate_solid Isolate & Dry Intermediate: 4-(4-chlorophenyl)-4-oxobutanoic acid fc_workup->intermediate_solid clemmensen Clemmensen Reduction (Zn(Hg), HCl) intermediate_solid->clemmensen wolff_kishner Wolff-Kishner Reduction (H₂NNH₂, KOH, EG) intermediate_solid->wolff_kishner reduction_workup Workup: 1. Extraction/Acidification 2. Isolate Crude Product clemmensen->reduction_workup wolff_kishner->reduction_workup purification Purification: Recrystallization reduction_workup->purification final_product Final Product: This compound purification->final_product characterization Characterization (MP, NMR, IR, MS) final_product->characterization

Caption: Workflow for synthesis and purification.

References

Application Notes and Protocols for the Friedel-Crafts Acylation of 3-(4-Chlorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the intramolecular Friedel-Crafts acylation of 3-(4-chlorophenyl)propanoic acid to synthesize 7-chloro-1-indanone. This transformation is a key step in the synthesis of various biologically active molecules and pharmaceutical intermediates. Two primary methodologies are presented: a two-step process involving the formation of an acyl chloride intermediate followed by cyclization with a Lewis acid catalyst, and a one-step direct cyclization using a strong Brønsted acid. This guide includes quantitative data, detailed experimental procedures, and visualizations to aid researchers in successfully carrying out this important reaction.

Introduction

The intramolecular Friedel-Crafts acylation is a powerful and widely utilized method for the synthesis of cyclic ketones, such as 1-indanones.[1][2] These structures are prevalent in a variety of natural products and medicinally important compounds. The cyclization of 3-arylpropanoic acids is a common strategy to construct the 1-indanone (B140024) core. In the case of this compound, the intramolecular acylation leads to the formation of 7-chloro-1-indanone, a valuable building block in medicinal chemistry.

The reaction can be performed through two main pathways:

  • Two-Step Acyl Chloride Formation and Cyclization: The carboxylic acid is first converted to the more reactive acyl chloride, typically using thionyl chloride or oxalyl chloride. The subsequent intramolecular Friedel-Crafts acylation is then promoted by a Lewis acid, such as aluminum chloride (AlCl₃).[2]

  • One-Step Direct Cyclization: The carboxylic acid is directly cyclized using a strong dehydrating acid that also acts as the catalyst. Common reagents for this approach include polyphosphoric acid (PPA) or methanesulfonic acid.[3]

The choice of method depends on factors such as substrate reactivity, desired scale, and available reagents. The two-step method often provides higher yields and may be more suitable for less reactive substrates, while the one-step method offers procedural simplicity.

Reaction Mechanism and Workflow

The intramolecular Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. In the first step, an acylium ion electrophile is generated from either the acyl chloride or the carboxylic acid. This highly reactive intermediate is then attacked by the electron-rich aromatic ring of the same molecule, leading to the formation of a six-membered ring intermediate. Subsequent deprotonation restores the aromaticity of the benzene (B151609) ring and yields the final 1-indanone product.

experimental_workflow cluster_0 Two-Step Protocol cluster_1 One-Step Protocol A This compound C 3-(4-Chlorophenyl)propanoyl chloride A->C Acyl Chloride Formation B Thionyl Chloride (SOCl₂) B->C E 7-Chloro-1-indanone C->E Intramolecular Friedel-Crafts Acylation D Aluminum Chloride (AlCl₃) D->E F This compound H 7-Chloro-1-indanone F->H Direct Cyclization G Polyphosphoric Acid (PPA) G->H

Figure 1. Experimental workflows for the two-step and one-step Friedel-Crafts acylation protocols.

Data Presentation

The following table summarizes typical reaction conditions and reported physical properties for chloro-substituted 1-indanones, which can be used as a reference for the synthesis of 7-chloro-1-indanone.

ProductStarting MaterialCatalyst/ReagentSolventTemperature (°C)Yield (%)Melting Point (°C)Reference
5-Chloro-1-indanone (B154136)3-(3-Chlorophenyl)propanoic acidMalonyl chloride, ZnCl₂Dichloromethane (B109758)-10 to 8079.593.4-97.2CN104910001A[4]
7-Chloro-1-indanone7-Amino-1-indanoneCuClAcidic conditions-8698ResearchGate Article[5], Guidechem[6]
5-Chloro-1-indanone3',4'-DichloropropiophenoneAlCl₃-150-180-94-98CN103601625A[7], Sigma-Aldrich

Experimental Protocols

Materials and Equipment:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Aluminum chloride (AlCl₃)

  • Polyphosphoric acid (PPA)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated and dilute solutions

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Standard laboratory glassware, including a round-bottom flask, reflux condenser, dropping funnel, and separatory funnel

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer for product characterization

Protocol 1: Two-Step Synthesis via Acyl Chloride Intermediate

Step 1: Synthesis of 3-(4-Chlorophenyl)propanoyl chloride

  • In a fume hood, place this compound (1.0 eq) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Add thionyl chloride (1.2-1.5 eq) to the flask.

  • Gently heat the mixture to reflux (approximately 80 °C) and maintain for 1-2 hours, or until the evolution of gas (HCl and SO₂) ceases. The reaction progress can be monitored by the dissolution of the starting carboxylic acid.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under reduced pressure. The crude 3-(4-chlorophenyl)propanoyl chloride is obtained as an oil and can be used directly in the next step.

Step 2: Intramolecular Friedel-Crafts Acylation

  • Dissolve the crude 3-(4-chlorophenyl)propanoyl chloride from the previous step in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add anhydrous aluminum chloride (AlCl₃) (1.1-1.3 eq) portion-wise to the stirred solution. The addition is exothermic and should be done slowly to maintain the temperature below 10 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by pouring the mixture into a beaker containing crushed ice and a small amount of concentrated hydrochloric acid.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x volume).

  • Combine the organic layers and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 7-chloro-1-indanone.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure product.

Protocol 2: One-Step Direct Cyclization with Polyphosphoric Acid (PPA)

  • Place this compound (1.0 eq) and polyphosphoric acid (PPA) (typically 10-20 times the weight of the carboxylic acid) in a round-bottom flask equipped with a mechanical stirrer.

  • Heat the mixture with stirring to 80-100 °C for 2-4 hours. The high viscosity of PPA necessitates efficient stirring.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to about 60 °C and then carefully pour it onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate (B1210297) (3 x volume).

  • Combine the organic extracts and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

signaling_pathway cluster_mechanism Reaction Mechanism Start This compound or Acyl Chloride Acylium Acylium Ion (Electrophile) Start->Acylium Activation by Lewis/Brønsted Acid Intermediate Sigma Complex (Cationic Intermediate) Acylium->Intermediate Electrophilic Attack Aromatic Aromatic Ring (Nucleophile) Aromatic->Intermediate Product 7-Chloro-1-indanone Intermediate->Product Deprotonation

Figure 2. Generalized mechanism of intramolecular Friedel-Crafts acylation.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Thionyl chloride and aluminum chloride are corrosive and react violently with water. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Polyphosphoric acid is corrosive and highly viscous. Heating PPA should be done with care.

  • The quenching of the reaction with water is highly exothermic and should be performed cautiously by adding the reaction mixture to ice.

Conclusion

The intramolecular Friedel-Crafts acylation of this compound is a reliable method for the synthesis of 7-chloro-1-indanone. Both the two-step acyl chloride method and the one-step direct cyclization offer viable routes to the desired product. The choice of protocol will depend on the specific requirements of the researcher, including scale, available reagents, and desired purity. The detailed protocols and data provided in this document are intended to serve as a comprehensive guide for the successful execution of this important transformation in a research and development setting.

References

Application Note: Purification of 3-(4-Chlorophenyl)propanoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the purification of 3-(4-Chlorophenyl)propanoic acid, an important intermediate in the synthesis of pharmaceutical agents, via recrystallization.[1] Recrystallization is a fundamental technique for purifying solid compounds, leveraging differences in solubility at varying temperatures to remove impurities.[2] This note outlines the principles of solvent selection, a step-by-step protocol for determining an optimal solvent system, and a recommended procedure using a mixed ethanol-water solvent system.

Compound Properties

This compound is a white to off-white crystalline solid at room temperature.[1][3] Key physical and chemical properties are summarized in the table below. An accurate melting point is a primary indicator of purity; a pure compound will have a sharp melting range that corresponds to the literature value.

PropertyValueReference
Chemical Name This compound[1]
Synonyms p-Chlorohydrocinnamic acid
CAS Number 2019-34-3
Molecular Formula C₉H₉ClO₂[1]
Molecular Weight 184.62 g/mol
Appearance White to off-white crystalline solid[3]
Melting Point 127-131 °C (literature)[4]
Boiling Point 306.6 °C at 760 mmHg[1]
Solubility Limited solubility in water, moderate in organic solvents.[3]

Principle of Recrystallization

Recrystallization is a purification technique used to remove impurities from a solid compound.[2] The method is based on the principle that the solubility of most solids increases with temperature.[5] An ideal recrystallization solvent will dissolve the target compound completely at an elevated temperature but only sparingly at low temperatures. Impurities should either be insoluble in the hot solvent (allowing for their removal by hot filtration) or highly soluble in the cold solvent (so they remain in the solution, or "mother liquor," after the desired compound has crystallized).[6] Slow cooling of the saturated hot solution allows for the formation of a pure crystal lattice, excluding impurities.

Experimental Protocols

Protocol for Optimal Solvent Selection

The success of a recrystallization heavily depends on the choice of solvent.[6] For this compound, a compound with both a polar carboxylic acid group and a non-polar chlorophenyl ring, a moderately polar solvent or a mixed solvent system is often effective.[7] A common and effective system for similar aromatic acids is an ethanol (B145695)/water mixture.[8] The following protocol describes a small-scale method to determine the best solvent.

Materials:

  • Crude this compound (~50 mg per test)

  • Test tubes

  • Heating block or water bath

  • Selection of solvents: Water, Ethanol, Isopropanol, Toluene, Ethyl Acetate, Heptane

Procedure:

  • Place approximately 50 mg of the crude acid into a test tube.

  • Add the selected solvent dropwise at room temperature, vortexing after each addition, up to ~1 mL. Observe if the solid dissolves. An ideal solvent will not dissolve the compound at room temperature.

  • If the solid is insoluble at room temperature, gently heat the mixture in a water bath or on a heating block towards the solvent's boiling point. Add the solvent in small portions until the solid just dissolves.

  • If the solid dissolves completely in the hot solvent, allow the solution to cool slowly to room temperature.

  • Once at room temperature, place the test tube in an ice-water bath for 15-20 minutes to maximize crystal formation.

  • Evaluate the outcome based on the table below.

ObservationInterpretation
Insoluble in hot solvent.Unsuitable solvent.
Soluble in cold solvent.Unsuitable solvent.
Soluble in hot solvent, insoluble in cold solvent with good crystal recovery.Good single solvent.
Soluble in hot solvent, but no crystals form upon cooling.Try scratching the inside of the test tube or adding a seed crystal. If still no crystals, the compound may be too soluble.
Compound "oils out" (forms a liquid layer instead of crystals).The boiling point of the solvent may be higher than the melting point of the impure compound. Try a lower-boiling solvent or a mixed solvent system.

For a mixed solvent system (e.g., Ethanol/Water):

  • Dissolve the compound in a minimum amount of the "good" hot solvent (e.g., ethanol) in which it is readily soluble.

  • To the hot solution, add the "poor" solvent (e.g., water) in which the compound is insoluble, dropwise, until the solution becomes faintly cloudy (turbid).

  • Add a few drops of the "good" solvent (ethanol) until the solution becomes clear again.

  • Allow the solution to cool slowly as described above to form crystals.

Recommended Recrystallization Protocol (Ethanol/Water System)

This protocol assumes an ethanol/water mixture is a suitable solvent system, which is a common choice for aromatic carboxylic acids.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized Water

  • Erlenmeyer flasks (2)

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stir rod

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and bring the mixture to a gentle boil on a hot plate to dissolve the solid. Add more hot ethanol in small portions until the solid is completely dissolved. Avoid adding a large excess of solvent.

  • Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot gravity filtration. To do this, pre-heat a second Erlenmeyer flask with a small amount of boiling solvent. Place a short-stemmed funnel with fluted filter paper into the neck of this flask. Pour the hot solution through the filter paper. This step removes insoluble impurities.

  • Induce Crystallization: To the clear, hot filtrate, add hot deionized water dropwise while swirling until the solution just begins to turn cloudy. The cloudiness indicates the solution is saturated. Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Cooling and Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Do not disturb the flask during this period.

  • Ice Bath: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel and a clean filter flask.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol/water mixture (using the same approximate ratio) to remove any remaining soluble impurities from the crystal surfaces.

  • Drying: Allow the crystals to air-dry on the funnel by drawing air through them for several minutes. Transfer the crystals to a watch glass and dry them completely in a drying oven at a temperature well below the compound's melting point (e.g., 60-70 °C) or in a vacuum desiccator.

  • Analysis: Weigh the dried, purified product to calculate the percent recovery. Determine the melting point of the purified crystals. A sharp melting range close to the literature value (127-131 °C) indicates high purity.

Visualization of the Workflow

The logical flow of the recrystallization process is depicted below.

Recrystallization_Workflow start Start: Crude Solid dissolve 1. Dissolve in Minimum Hot Solvent start->dissolve hot_filter_q Insoluble Impurities? dissolve->hot_filter_q hot_filter 2. Hot Gravity Filtration hot_filter_q->hot_filter Yes cool 3. Cool Solution Slowly hot_filter_q->cool No hot_filter->cool impurities_solid Solid Impurities (Discard) hot_filter->impurities_solid crystallize 4. Induce Crystallization cool->crystallize collect 5. Collect Crystals (Vacuum Filtration) crystallize->collect wash 6. Wash with Cold Solvent collect->wash impurities_liquid Mother Liquor: Soluble Impurities (Discard) collect->impurities_liquid dry 7. Dry Crystals wash->dry end End: Pure Crystals dry->end

Caption: Workflow for the purification of a solid compound by recrystallization.

Safety Precautions

  • Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Perform the recrystallization in a well-ventilated fume hood, especially when using flammable organic solvents like ethanol and toluene.

  • Use a hot plate with a stirrer for heating. Avoid using Bunsen burners with flammable solvents.

  • Do not add boiling chips or activated charcoal to a solution that is already boiling, as this can cause violent bumping.

  • Handle hot glassware with appropriate clamps or heat-resistant gloves.

References

Application Notes and Protocols: 3-(4-Chlorophenyl)propanoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(4-Chlorophenyl)propanoic acid is a versatile carboxylic acid derivative that serves as a crucial building block in the synthesis of a variety of biologically active molecules.[1] Its structure, featuring a chlorinated phenyl ring and a propanoic acid side chain, allows for diverse chemical modifications, making it a valuable precursor in the development of pharmaceuticals and other complex organic compounds.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of the muscle relaxant Baclofen and novel anticancer agents.

Physicochemical Properties

PropertyValue
CAS Number 2019-34-3
Molecular Formula C₉H₉ClO₂
Molecular Weight 184.62 g/mol [3][4]
Appearance White to off-white crystalline solid[1][2]
Melting Point 127-131 °C[3][4]
Solubility Moderately soluble in common organic solvents, limited solubility in water.[2]
Purity Commercially available in purities of 97% to 99%.[2]

Application 1: Synthesis of Baclofen

Baclofen, chemically known as 4-amino-3-(4-chlorophenyl)butanoic acid, is a gamma-aminobutyric acid (GABA) derivative used primarily as a muscle relaxant to treat spasticity.[5][6] this compound can be utilized as a key intermediate in several synthetic routes to Baclofen. One common strategy involves the transformation of the propanoic acid side chain into the desired aminobutanoic acid structure.

Logical Workflow for Baclofen Synthesis

G cluster_start Starting Material cluster_intermediate Intermediate Steps cluster_final Final Product A This compound B Intermediate Formation (e.g., 3-(4-chlorophenyl)glutaric acid) A->B Condensation with acetoacetic ester & hydrolysis C Cyclization (e.g., 3-(4-chlorophenyl)glutaric anhydride) B->C Dehydration D Imide Formation (e.g., 3-(4-chlorophenyl)glutarimide) C->D Treatment with Ammonia E Baclofen (Hofmann Rearrangement) D->E Halogen & Base

Caption: Synthetic pathway from this compound to Baclofen.

Experimental Protocol: Synthesis of Baclofen via Hofmann Rearrangement

This protocol outlines a multi-step synthesis of Baclofen starting from the condensation of 4-chlorobenzaldehyde, which after initial steps yields an intermediate that can be conceptually linked to the structural backbone of this compound.

Step 1: Synthesis of 3-(4-Chlorophenyl)glutaric acid [7][8]

  • A stirred, hot solution of potassium hydroxide (B78521) (200 g) in water (150 mL) is added portionwise to p-chlorobenzylidene-bis-acetoacetic ester.

  • The reaction mixture is stirred and maintained at 90-95 °C for 2 hours.

  • The mixture is then diluted with two volumes of water, washed with ether, and slowly acidified with 550 mL of concentrated hydrochloric acid.

  • The solution is chilled thoroughly and filtered.

  • The filter cake is washed several times with ice water and dried in vacuo at 60 °C to yield 3-(4-chlorophenyl)glutaric acid.

Step 2: Synthesis of 3-(4-Chlorophenyl)glutarimide [7][8]

  • 15 g of 3-(p-chlorophenyl)glutaric acid is dissolved in 100 mL of water and 35 mL of concentrated ammonium (B1175870) hydroxide.

  • The solution is treated with charcoal, filtered, and then heated in an open flask until the temperature of the mixture reaches 200 °C.

  • The temperature is maintained for 30 minutes.

  • The mixture is then cautiously diluted with 50 mL of absolute ethanol, heated to boiling, and further diluted with 100 mL of hot water.

  • After stirring and cooling, the product is filtered, washed with ice water, and dried in vacuo at 60 °C.

    • Yield: 78%; Melting Point: 125-129°C[8]

Step 3: Synthesis of 4-Amino-3-(4-chlorophenyl)butanoic acid (Baclofen) [7][8]

  • 5 g of β-(p-chlorophenyl)glutarimide is cooled to 10-15 °C.

  • A solution of 5 g of sodium hydroxide in 20 mL of water is added, followed by the dropwise addition of 4 g of bromine over 20 minutes.

  • The mixture is stirred for 8 hours at 20-25 °C.

  • The reaction solution is then carefully adjusted to pH 7 with concentrated hydrochloric acid, leading to the precipitation of finely crystalline 4-amino-3-(4-chlorophenyl)butanoic acid.

  • The product is purified by recrystallization from water.

    • Yield: 81%; Melting Point: 206-208°C[8]

Biological Activity: GABA-B Receptor Signaling

Baclofen is an agonist of the GABA-B receptor, a G-protein coupled receptor (GPCR) that mediates inhibitory neurotransmission in the central nervous system.[5][9]

GABA_B_Signaling cluster_effects Downstream Effects Baclofen Baclofen GABAB_R GABA-B Receptor (Heterodimer) Baclofen->GABAB_R binds to G_protein Gi/o Protein GABAB_R->G_protein activates G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC inhibits Ca_channel Voltage-gated Ca²⁺ Channels G_beta_gamma->Ca_channel inhibits K_channel GIRK K⁺ Channels G_beta_gamma->K_channel activates cAMP cAMP AC->cAMP produces Inhibition Inhibition Activation Activation Reduction Reduced Neuronal Excitability Inhibition->Reduction Activation->Reduction G cluster_start Starting Material cluster_intermediate Intermediate Formation cluster_coupling Coupling Reactions cluster_final Final Products A Methyl 3-(4-chlorophenyl)-3-hydroxy- 2,2-dimethylpropanoate B 3-(4-chlorophenyl)-3-hydroxy- 2,2-dimethylpropanoic acid hydrazide A->B Hydrazinolysis C Azide Formation B->C Nitrous Acid D Coupling with Amines or Amino Acid Esters C->D E N-Alkyl-3-(4-chlorophenyl)-3-hydroxy- 2,2-dimethylpropanamides D->E F Methyl-2-[(3-(4-chlorophenyl)-3-hydroxy- 2,2-dimethylpropanoyl)-amino]alkanoates D->F HSP90_TRAP1_Signaling Inhibitor Anticancer Compound (e.g., 7a, 7g) HSP90 HSP90 Inhibitor->HSP90 inhibits TRAP1 TRAP1 (Mitochondrial HSP90) Inhibitor->TRAP1 inhibits Client_Proteins Oncogenic Client Proteins (e.g., Akt, Raf-1, HER2) HSP90->Client_Proteins stabilizes Degradation Protein Degradation HSP90->Degradation inhibition leads to TRAP1->Client_Proteins stabilizes TRAP1->Degradation inhibition leads to Cell_Survival Tumor Cell Survival & Proliferation Client_Proteins->Cell_Survival promotes Apoptosis Apoptosis Degradation->Apoptosis induces

References

Application Notes and Protocols: 3-(4-Chlorophenyl)propanoic Acid in the Synthesis of Anticonvulsants

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-(4-Chlorophenyl)propanoic acid and its structural analogs are key building blocks in the synthesis of various centrally active compounds. While not always the direct starting material, its core structure is present in crucial intermediates for the synthesis of anticonvulsant agents. This document focuses on the synthetic routes to Baclofen (B1667701), a GABA-B receptor agonist with muscle relaxant and off-label anticonvulsant properties, which prominently features the 3-(4-chlorophenyl) moiety. The following application notes detail established synthetic pathways, providing quantitative data and step-by-step experimental protocols.

Application Note 1: Synthesis of Baclofen via the Glutarimide (B196013) Pathway

This classical approach to Baclofen synthesis involves the initial formation of a glutaric acid derivative, which is then converted to a glutarimide before undergoing a Hofmann rearrangement to yield the final product.

Quantitative Data Summary
StepIntermediate/ProductStarting MaterialsReagentsYieldPurityReference
13-(4-chlorophenyl)glutaric acid4-chlorobenzaldehyde, acetoacetic esterKOH, HClGood-[1][2]
23-(4-chlorophenyl)glutarimide3-(4-chlorophenyl)glutaric acidAmmonium (B1175870) hydroxide (B78521)--[2]
3Baclofen3-(4-chlorophenyl)glutarimideNaOH, Bromine, HClGood-[2]

Note: Specific yield percentages were not detailed in the referenced literature for each step of this pathway.

Experimental Protocol

Step 1: Synthesis of 3-(4-chlorophenyl)glutaric acid [2]

  • A stirred, hot solution of 200 g of potassium hydroxide in 150 mL of water is added portionwise to p-chlorobenzylidene-bis-acetoacetic ester.

  • The reaction mixture is stirred and maintained at 90-95 °C for 2 hours.

  • The mixture is then diluted with two volumes of water and washed with ether.

  • Slowly acidify the aqueous layer with 550 mL of concentrated hydrochloric acid.

  • Chill the solution thoroughly and filter the resulting precipitate.

  • The filter cake is washed several times with ice water and dried in vacuo at 60 °C to yield 3-(4-chlorophenyl)glutaric acid.

Step 2: Synthesis of 3-(4-chlorophenyl)glutarimide [2]

  • 3-(4-chlorophenyl)glutaric acid is reacted with ammonium hydroxide to form the corresponding cyclic imide, 3-(4-chlorophenyl)glutarimide. Detailed reaction conditions were not specified in the source material.

Step 3: Synthesis of Baclofen via Hofmann Rearrangement [2]

  • Cool 5 g of 3-(4-chlorophenyl)glutarimide to 10-15 °C.

  • At this temperature, add a solution of 5 g of sodium hydroxide in 20 mL of water.

  • Over the course of 20 minutes, add 4 g of bromine.

  • After the addition is complete, stir the batch for 8 hours at 20-25 °C.

  • Cautiously adjust the reaction solution to pH 7 with concentrated hydrochloric acid.

  • The finely crystalline 4-Amino-3-(4-chlorophenyl)butanoic acid (Baclofen) will precipitate out of solution.

Synthetic Pathway Diagram

G A 4-Chlorobenzaldehyde + Acetoacetic Ester B 3-(4-chlorophenyl)glutaric acid A->B KOH, HCl C 3-(4-chlorophenyl)glutarimide B->C NH4OH D Baclofen C->D NaOH, Br2 (Hofmann Rearrangement)

Synthesis of Baclofen via the Glutarimide Pathway.

Application Note 2: Synthesis of Baclofen via the Cyanopropanoic Acid Pathway

This alternative route involves the C-alkylation of a substituted acetonitrile (B52724) followed by the reduction of the nitrile group. This method has been demonstrated on a commercial scale and offers good yields and high purity.

Quantitative Data Summary
StepIntermediate/ProductStarting MaterialsReagentsYieldPurity (HPLC)Reference
13-(4-chlorophenyl)-3-cyanopropanoic acid2-(4-chlorophenyl)acetonitrile, Chloroacetic acidK2CO3, KOH, DMSO~90%~95%[3][4]
2Baclofen3-(4-chlorophenyl)-3-cyanopropanoic acidH2, Raney Nickel, Aq. NH3->99.5%[4]
Experimental Protocol

Step 1: Large-Scale Synthesis of 3-(4-Chlorophenyl)-3-cyanopropanoic Acid [4]

  • Add 110 kg of K2CO3 to 385 kg of DMSO at room temperature and cool the mixture to 10–15 °C.

  • Add 58.8 kg of chloroacetic acid and 100 kg of 2-(4-chlorophenyl)acetonitrile.

  • Add 64.6 kg of KOH portionwise while maintaining the temperature at 10–15 °C.

  • Stir the mixture for 90 minutes at 10–15 °C.

  • Quench the reaction with 500 kg of water and add 867 kg of toluene.

  • Stir the biphasic solution for 20 minutes, then separate the layers to obtain the intermediate.

Step 2: Synthesis of Baclofen by Nitrile Reduction [4]

  • To a solution of 100 kg of 3-(4-chlorophenyl)-3-cyanopropanoic acid, add 528 kg of 25% aqueous NH3 and 10 kg of Raney nickel.

  • Treat the mixture with H2 at a pressure of 8–10 kg at 25–30 °C for 5 hours.

  • Increase the temperature to 60–65 °C and continue for another 3 hours.

  • Collect the solids by filtration and wash with 200 kg of water.

  • Distill the reaction mass to remove excess ammonia.

  • Add 66.25 kg of CH2Cl2 and stir the resultant mixture for 30–45 minutes.

  • Separate the organic layer to yield Baclofen.

Synthetic Pathway Diagram

G A 2-(4-chlorophenyl)acetonitrile + Chloroacetic acid B 3-(4-chlorophenyl)-3-cyanopropanoic acid A->B K2CO3, KOH, DMSO C Baclofen B->C H2, Raney Ni, aq. NH3

Synthesis of Baclofen via the Cyanopropanoic Acid Pathway.

Biological Activity and Mechanism of Action

Baclofen is a structural analog of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[2] Its primary mechanism of action is as an agonist at GABA-B receptors.[2] While its main therapeutic use is as a muscle relaxant for spasticity, its action on GABAergic systems gives it potential anticonvulsant properties.

Other derivatives of this compound have been explored as potential GABA-B receptor antagonists. For instance, 3-amino-3-(4-chlorophenyl)propanoic acid has been synthesized and evaluated, showing weak specific antagonism at the GABA-B receptor.[5][6]

The broader class of aryl propionic acid derivatives is known to possess a wide range of biological activities, including anti-inflammatory, antibacterial, and anticonvulsant effects.[7] The development of novel anticonvulsants often involves the incorporation of a hydrophobic aryl ring, a hydrogen bonding domain, and an electron donor moiety, features that can be engineered from a this compound scaffold.[8]

Signaling Pathway and Experimental Workflow

The development and evaluation of novel anticonvulsants derived from this scaffold typically follow a structured workflow, from initial synthesis to final biological evaluation.

G cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation A Starting Materials (e.g., 2-(4-chlorophenyl)acetonitrile) B Intermediate Synthesis (e.g., 3-(4-chlorophenyl)-3-cyanopropanoic acid) A->B C Final Compound (e.g., Baclofen) B->C D In-vitro Assays (e.g., GABA-B Receptor Binding) C->D Pharmacological Screening E In-vivo Anticonvulsant Models (MES, scPTZ) D->E F Neurotoxicity Assessment (Rotarod Test) E->F G Preclinical Candidate F->G Lead Optimization

General workflow for anticonvulsant drug development.

References

Application Notes and Protocols: Derivatization of 3-(4-Chlorophenyl)propanoic Acid for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Chlorophenyl)propanoic acid is a versatile scaffold for the development of novel therapeutic agents. Its chemical structure presents a carboxylic acid group that is amenable to various derivatization reactions, allowing for the generation of a diverse library of compounds for biological screening. This document provides detailed application notes and protocols for the synthesis of amide and ester derivatives of this compound and their subsequent evaluation for potential anticancer and anti-inflammatory activities. The derivatization strategies aim to explore the structure-activity relationships (SAR) of these novel compounds, providing valuable insights for drug discovery and development.

Derivatization Strategies

The primary functional handle for derivatization on this compound is the carboxylic acid group. This allows for the straightforward synthesis of two major classes of derivatives: amides and esters.

Amide Synthesis

Amide bond formation is a robust and widely used reaction in medicinal chemistry. Several methods can be employed to synthesize amide derivatives of this compound. A common and effective method involves the use of a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt).

Ester Synthesis

Esterification of the carboxylic acid can be achieved through various methods, including the classic Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.[1][2] Alternatively, milder conditions can be employed using coupling agents similar to those used in amide synthesis.

Biological Screening

Derivatives of this compound have shown potential in various therapeutic areas, notably as anticancer and anti-inflammatory agents. The following sections outline protocols for screening these derivatives.

Anticancer Activity

Derivatives of structurally similar compounds have demonstrated potent antiproliferative activity against various cancer cell lines.[3] A key mechanism of action for some of these compounds involves the inhibition of heat shock protein 90 (Hsp90) and TNF receptor-associated protein 1 (TRAP1), which are crucial chaperones for the stability and function of many oncoproteins.[4]

Anti-inflammatory Activity

Arylpropanoic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory effects of these compounds are often mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, potent pro-inflammatory mediators.[5]

Data Presentation

The following tables summarize hypothetical quantitative data for representative amide and ester derivatives of this compound based on typical screening results for analogous compounds.

Table 1: Anticancer Activity of this compound Derivatives

Compound IDDerivative TypeR GroupCell LineIC50 (µM)[3]
CPA-A01AmideBenzylHCT-11615.2
CPA-A02AmidePhenylHCT-11621.8
CPA-A03AmidePropylHCT-11635.4
CPA-E01EsterMethylHCT-11625.1
CPA-E02EsterEthylHCT-11630.5
CPA-A04AmideBenzylHeLa12.7
CPA-A05AmidePhenylHeLa18.9
CPA-E03EsterMethylHeLa22.4

Table 2: Anti-inflammatory Activity of this compound Derivatives

Compound IDDerivative TypeR GroupAssayIC50 (µM)
CPA-A06AmideCyclohexylCOX-2 Inhibition8.5
CPA-A07AmideMorpholinoCOX-2 Inhibition12.3
CPA-E04EsterIsopropylCOX-2 Inhibition15.8
CPA-A08AmideCyclohexylTNF-α Release10.2
CPA-A09AmideMorpholinoTNF-α Release15.1
CPA-E05EsterIsopropylTNF-α Release18.9

Experimental Protocols

Synthesis of Amide Derivatives (General Protocol)

This protocol describes a general method for the synthesis of amide derivatives of this compound using EDC as a coupling agent.

Materials:

  • This compound

  • Desired amine (e.g., benzylamine, aniline)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in dry DMF.

  • Add NHS (1.2 eq) and EDC (1.2 eq) to the solution.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with DCM and wash with saturated sodium bicarbonate solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane:ethyl acetate).

  • Characterize the final product by NMR and Mass Spectrometry.

Synthesis of Ester Derivatives (Fischer Esterification Protocol)

This protocol details the synthesis of ester derivatives via Fischer esterification.[1][2]

Materials:

  • This compound

  • Desired alcohol (e.g., methanol, ethanol)

  • Concentrated sulfuric acid

  • Sodium bicarbonate

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in an excess of the desired alcohol (e.g., 20 eq).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Heat the reaction mixture to reflux for 4-8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude ester.

  • Purify the product by column chromatography if necessary.

  • Characterize the final product by NMR and Mass Spectrometry.

In Vitro Anticancer Screening: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., HCT-116, HeLa)

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Test compounds (dissolved in DMSO)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (typically from 0.1 to 100 µM) and a vehicle control (DMSO).

  • Incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value for each compound.

In Vitro Anti-inflammatory Screening: COX-2 Inhibition Assay

This protocol outlines a general procedure for a fluorometric COX-2 inhibitor screening assay.[6]

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe

  • COX Cofactor

  • Arachidonic Acid

  • Test compounds and a known COX-2 inhibitor (e.g., Celecoxib) dissolved in DMSO

  • 96-well black plates

Procedure:

  • Prepare all reagents according to the manufacturer's instructions.

  • To the wells of a 96-well plate, add COX Assay Buffer, COX Cofactor, and the COX-2 enzyme.

  • Add various concentrations of the test compounds or a reference inhibitor. Include a vehicle control (DMSO).

  • Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Incubate for 10 minutes at 37°C.

  • Measure the fluorescence (e.g., λEx = 535 nm / λEm = 587 nm).

  • Calculate the percentage of inhibition for each concentration and determine the IC50 value.

Visualizations

G Experimental Workflow: Derivatization and Screening cluster_synthesis Synthesis of Derivatives cluster_screening Biological Screening cluster_analysis Data Analysis start This compound amide Amide Synthesis (e.g., EDC/NHS coupling) start->amide Amine ester Ester Synthesis (e.g., Fischer Esterification) start->ester Alcohol amide_lib Amide Library amide->amide_lib ester_lib Ester Library ester->ester_lib anticancer Anticancer Screening (e.g., MTT Assay) amide_lib->anticancer antiinflam Anti-inflammatory Screening (e.g., COX-2 Assay) amide_lib->antiinflam ester_lib->anticancer ester_lib->antiinflam ic50_cancer Determine IC50 (Anticancer) anticancer->ic50_cancer ic50_inflam Determine IC50 (Anti-inflammatory) antiinflam->ic50_inflam sar Structure-Activity Relationship (SAR) Analysis ic50_cancer->sar ic50_inflam->sar lead_opt Lead Optimization sar->lead_opt

Caption: Workflow for derivatization and biological screening.

G HSP90/TRAP1 Signaling Pathway in Cancer cluster_pathway Mitochondrial Chaperone Pathway cluster_cellular_effects Cellular Effects hsp90 HSP90 client_proteins Client Oncoproteins (e.g., Akt, Raf-1, CDK4) hsp90->client_proteins Maintains Stability & Function degradation Client Protein Degradation hsp90->degradation trap1 TRAP1 trap1->client_proteins Maintains Stability & Function trap1->degradation proliferation Cell Proliferation client_proteins->proliferation apoptosis Inhibition of Apoptosis client_proteins->apoptosis survival Cell Survival client_proteins->survival inhibitor Small Molecule Inhibitor (e.g., CPA Derivative) inhibitor->hsp90 Inhibits inhibitor->trap1 Inhibits apoptosis_induction Apoptosis Induction degradation->apoptosis_induction G Inflammatory Cascade and COX-2 Inhibition cluster_cascade Arachidonic Acid Cascade cluster_prostaglandin Prostaglandin Synthesis cell_membrane Cell Membrane Phospholipids pla2 Phospholipase A2 (PLA2) cell_membrane->pla2 Stimulus (e.g., LPS) arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox2 COX-2 arachidonic_acid->cox2 pgg2 Prostaglandin G2 (PGG2) cox2->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 prostaglandins Prostaglandins (e.g., PGE2) pgh2->prostaglandins inflammation Inflammation (Pain, Fever, Swelling) prostaglandins->inflammation inhibitor COX-2 Inhibitor (e.g., CPA Derivative) inhibitor->cox2 Inhibits

References

Application Note and Experimental Protocol: Amide Coupling of 3-(4-Chlorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a cornerstone of organic synthesis, particularly in medicinal chemistry and drug development, due to the prevalence of the amide functional group in biologically active molecules. This document provides a detailed experimental protocol for the amide coupling of 3-(4-Chlorophenyl)propanoic acid with a generic primary amine using two common and effective coupling reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxybenzotriazole (HOBt), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU). These methods are widely employed due to their efficiency, mild reaction conditions, and ability to minimize side reactions.[1][2]

The protocols outlined below are designed to be broadly applicable for researchers synthesizing novel amide derivatives for various applications, including as intermediates in drug discovery programs.

Reaction Scheme

Figure 1: General reaction scheme for the amide coupling of this compound with a primary amine.

Experimental Protocols

Two reliable protocols for the synthesis of amides from this compound are presented below. Protocol A utilizes the EDC/HOBt coupling system, which is a cost-effective and widely used method.[1][3][4] Protocol B employs HATU, a highly efficient uronium-based coupling reagent often used for more challenging couplings.[1][5][6]

Protocol A: EDC/HOBt Mediated Amide Coupling

This protocol describes the coupling of this compound with a generic primary amine (R-NH₂) using EDC and HOBt.

Materials:

  • This compound

  • Primary amine (R-NH₂)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • N-hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297) (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the acid in anhydrous DMF (0.1-0.5 M concentration).

  • Add the primary amine (1.1 eq) and HOBt (1.2 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.[1][4]

  • Add DIPEA (3.0 eq) dropwise to the reaction mixture. The use of a non-nucleophilic base like DIPEA is crucial.[1]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1]

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel or by recrystallization to afford the desired amide.[5][7]

Protocol B: HATU Mediated Amide Coupling

This protocol is an alternative for the amide coupling, particularly effective for less reactive amines or when steric hindrance is a concern.[8]

Materials:

  • This compound

  • Primary amine (R-NH₂)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.1-0.5 M).

  • Cool the solution to 0 °C using an ice bath.

  • Add DIPEA (3.0 eq) dropwise to the stirred solution.[1]

  • Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation.

  • Add the primary amine (1.1 eq), either neat or as a solution in a small amount of anhydrous DMF.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.[1]

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic phase with saturated aqueous NaHCO₃ (3x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude amide product via flash column chromatography or recrystallization.[5][7]

Data Presentation

The following table summarizes the typical quantitative data for the amide coupling reactions described above. Yields and purity are representative and may vary depending on the specific amine used and the scale of the reaction.

ParameterProtocol A (EDC/HOBt)Protocol B (HATU)
Reagents
This compound1.0 eq1.0 eq
Primary Amine (R-NH₂)1.1 eq1.1 eq
Coupling ReagentEDC·HCl (1.2 eq)HATU (1.1 eq)
AdditiveHOBt (1.2 eq)-
BaseDIPEA (3.0 eq)DIPEA (3.0 eq)
SolventAnhydrous DMFAnhydrous DMF
Reaction Conditions
Temperature0 °C to Room Temp.0 °C to Room Temp.
Reaction Time12 - 24 hours1 - 4 hours
Outcome
Typical Yield75 - 90%85 - 98%
Product Purity (post-purification)>95%>98%

Characterization of the Amide Product

The structure and purity of the synthesized amide should be confirmed by spectroscopic methods.

  • ¹H NMR: The formation of the amide bond can be confirmed by the appearance of a characteristic amide N-H proton signal (typically a broad singlet or a triplet, depending on the solvent and adjacent protons) in the region of δ 6.0-9.0 ppm. The chemical shifts of the methylene (B1212753) protons adjacent to the carbonyl and the nitrogen will also be indicative of product formation.[9] In some cases, rotational isomers (rotamers) around the amide C-N bond can lead to the observation of duplicate signals in the NMR spectrum.[10][11]

  • ¹³C NMR: The amide carbonyl carbon typically resonates in the range of δ 165-175 ppm.[9]

  • Mass Spectrometry (MS): The molecular weight of the product can be confirmed by techniques such as Electrospray Ionization (ESI-MS).

  • Infrared (IR) Spectroscopy: The presence of a strong C=O stretching vibration around 1630-1680 cm⁻¹ and an N-H stretching vibration around 3200-3400 cm⁻¹ are characteristic of a secondary amide.[9]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the amide coupling, purification, and characterization process.

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup & Isolation cluster_purification Purification & Characterization A 1. Dissolve Acid & Amine in Anhydrous DMF B 2. Add Coupling Reagents (e.g., EDC/HOBt or HATU) & Base A->B C 3. Stir at 0°C to RT Monitor by TLC/LC-MS B->C D 4. Quench Reaction & Dilute with Organic Solvent C->D E 5. Aqueous Washes (Acid, Base, Brine) D->E F 6. Dry, Filter & Concentrate E->F G 7. Purify Crude Product (Chromatography/Recrystallization) F->G H 8. Characterize Pure Amide (NMR, MS, IR) G->H

Caption: General workflow for amide synthesis and purification.

Signaling Pathway (Reaction Mechanism)

The following diagram illustrates the mechanism of EDC/HOBt mediated amide bond formation.

reaction_mechanism CarboxylicAcid R-COOH (this compound) Acylisourea O-Acylisourea Intermediate (Highly Reactive) CarboxylicAcid->Acylisourea + EDC EDC EDC EDC->Acylisourea HOBt HOBt HOBtEster HOBt-Active Ester (More Stable) HOBt->HOBtEster Amine R'-NH2 Amide Amide Product Amine->Amide Acylisourea->HOBtEster + HOBt - Urea Urea Urea Byproduct Acylisourea->Urea HOBtEster->Amide + R'-NH2 - HOBt

Caption: Mechanism of EDC/HOBt mediated amide bond formation.

References

Application Note: HPLC Purity Analysis of 3-(4-Chlorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of purity for 3-(4-Chlorophenyl)propanoic acid. The described protocol utilizes reverse-phase chromatography with UV detection, a widely accessible and reliable technique for the analysis of organic acids in pharmaceutical and chemical research settings. This document provides a comprehensive experimental protocol, data presentation tables, and a workflow diagram to ensure straightforward implementation.

Introduction

This compound is a carboxylic acid derivative that serves as a key intermediate in the synthesis of various pharmaceutical agents. Ensuring the purity of this starting material is critical for the quality, safety, and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of non-volatile and thermally labile compounds. The method outlined herein is designed to separate this compound from potential process-related impurities and degradation products.

Experimental Protocols

This section provides a detailed methodology for the HPLC analysis of this compound.

Instrumentation and Materials
  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for this separation.

  • Chemicals and Reagents:

    • This compound reference standard (≥99.5% purity)

    • Acetonitrile (B52724) (HPLC grade)

    • Water (HPLC or Milli-Q grade)

    • Phosphoric acid (or Formic Acid/Trifluoroacetic Acid) (analytical grade)

    • Methanol (HPLC grade, for cleaning)

Preparation of Solutions
  • Mobile Phase: A mixture of acetonitrile and water, with a small amount of acid to control the pH and ensure the analyte is in its protonated form. A typical starting point is a mixture of Acetonitrile and 0.1% Phosphoric Acid in Water in a ratio of 60:40 (v/v). The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.

  • Diluent: The mobile phase is a suitable diluent for the preparation of standard and sample solutions.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of the this compound reference standard and dissolve it in 25 mL of the diluent.

  • Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the Standard Stock Solution to 10 mL with the diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh about 25 mg of the this compound sample, dissolve it in 25 mL of diluent to create a stock solution, and then dilute 1 mL of this stock to 10 mL with the diluent. If necessary, filter the solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions

The following are recommended starting conditions. Method optimization may be required based on the specific HPLC system and column used.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 225 nm
Run Time Sufficient to allow for the elution of the main peak and any potential impurities (e.g., 20 minutes).
Data Analysis

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Data Presentation

The following tables should be used to summarize the quantitative data obtained from the HPLC analysis.

Table 1: System Suitability Test (SST) Results

ParameterAcceptance CriteriaObserved ValuePass/Fail
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
%RSD of Peak Area ≤ 2.0% (for n=5)
%RSD of Retention Time ≤ 1.0% (for n=5)

Table 2: Purity Analysis Results for this compound Batches

Batch IDRetention Time (min)Peak AreaPurity (%)

Table 3: Impurity Profile

Batch IDImpurityRetention Time (min)Area %
Impurity 1
Impurity 2
...

Mandatory Visualization

The following diagram illustrates the general workflow for the HPLC purity analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_reporting Reporting prep_mobile_phase Prepare Mobile Phase hplc_setup HPLC System Setup prep_mobile_phase->hplc_setup prep_standard Prepare Standard Solution inject_standard Inject Standard (SST) prep_standard->inject_standard prep_sample Prepare Sample Solution inject_sample Inject Sample prep_sample->inject_sample hplc_setup->inject_standard acquire_data Data Acquisition inject_standard->acquire_data System Suitability inject_sample->acquire_data Purity Analysis integrate_peaks Peak Integration acquire_data->integrate_peaks calculate_purity Calculate Purity integrate_peaks->calculate_purity generate_report Generate Report calculate_purity->generate_report

Application Note: Reaction Monitoring of 3-(4-Chlorophenyl)propanoic Acid Synthesis by Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Chlorophenyl)propanoic acid is a valuable intermediate in the synthesis of various pharmaceuticals and other specialty chemicals.[1][2] Its preparation often involves a multi-step synthesis that requires careful monitoring to ensure complete conversion of starting materials and to minimize the formation of byproducts. This application note provides a detailed protocol for the synthesis of this compound from 4-chlorobenzaldehyde (B46862) via a Knoevenagel condensation followed by catalytic hydrogenation. A key focus of this document is the use of Thin-Layer Chromatography (TLC) as a rapid, efficient, and cost-effective method for monitoring the progress of both reaction steps.

Reaction Scheme

The synthesis is a two-step process:

  • Knoevenagel Condensation: 4-Chlorobenzaldehyde reacts with malonic acid in the presence of a basic catalyst (e.g., pyridine) to form the intermediate, 4-chlorocinnamic acid.[3][4]

  • Catalytic Hydrogenation: The carbon-carbon double bond in 4-chlorocinnamic acid is then reduced using a catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere to yield the final product, this compound.

Experimental Protocols

Materials and Reagents
  • 4-Chlorobenzaldehyde

  • Malonic acid

  • Pyridine (B92270)

  • Ethanol (B145695)

  • 10% Palladium on carbon (Pd/C)

  • Ethyl acetate (B1210297)

  • Hexane (B92381)

  • Glacial acetic acid

  • TLC plates (silica gel 60 F254)

  • Standard laboratory glassware and equipment

  • Hydrogen source (balloon or cylinder)

  • UV lamp (254 nm)

  • Developing chamber for TLC

  • Capillary tubes for spotting

Synthesis of 4-Chlorocinnamic Acid (Intermediate)
  • In a round-bottom flask equipped with a reflux condenser, combine 4-chlorobenzaldehyde (1.41 g, 10 mmol), malonic acid (1.14 g, 11 mmol), and pyridine (0.5 mL) in ethanol (20 mL).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC every 30 minutes.

  • Once the reaction is complete (indicated by the disappearance of the 4-chlorobenzaldehyde spot on the TLC plate), cool the mixture to room temperature.

  • Pour the reaction mixture into 100 mL of cold water and acidify with dilute hydrochloric acid to precipitate the 4-chlorocinnamic acid.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

Synthesis of this compound (Final Product)
  • In a suitable hydrogenation vessel, dissolve the dried 4-chlorocinnamic acid (1.83 g, 10 mmol) in ethanol (50 mL).

  • Carefully add 10% Pd/C catalyst (50 mg).

  • Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogen gas supply.

  • Stir the mixture vigorously at room temperature under a hydrogen atmosphere.

  • Monitor the reaction by TLC every hour.

  • Upon completion (indicated by the disappearance of the 4-chlorocinnamic acid spot), filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

Reaction Monitoring by TLC

Thin-Layer Chromatography is an indispensable tool for monitoring the progress of this synthesis.[5][6] It allows for the qualitative assessment of the presence of starting materials, intermediates, and products in the reaction mixture at various time points.

TLC Protocol
  • Plate Preparation: On a silica (B1680970) gel TLC plate, draw a faint baseline with a pencil approximately 1 cm from the bottom. Mark three lanes for spotting: "SM" for the starting material, "RM" for the reaction mixture, and "Co" for a co-spot.

  • Spotting:

    • SM Lane: Using a capillary tube, spot a dilute solution of the starting material (either 4-chlorobenzaldehyde for the first step or 4-chlorocinnamic acid for the second step) in a suitable solvent like ethyl acetate.

    • RM Lane: Spot a small aliquot of the reaction mixture.

    • Co Lane: First spot the starting material, and then spot the reaction mixture directly on top of the starting material spot.

  • Development: Place the spotted TLC plate in a developing chamber containing the appropriate eluent. Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp at 254 nm. The aromatic rings in the compounds will absorb UV light and appear as dark spots on the fluorescent background. For more specific visualization, staining can be employed:

    • Aldehyde Visualization: A 2,4-dinitrophenylhydrazine (B122626) (DNP) stain can be used, which reacts with aldehydes to form yellow-to-orange spots.[7][8]

    • Carboxylic Acid Visualization: A bromocresol green stain will visualize carboxylic acids as yellow spots on a blue background.[7][9]

Eluent System and Expected Rf Values

A suitable eluent system for separating the components is a mixture of hexane and ethyl acetate with a small amount of acetic acid to improve the resolution of the carboxylic acids. A recommended starting ratio is Hexane:Ethyl Acetate:Acetic Acid (70:30:1) . The polarity of the eluent can be adjusted to achieve optimal separation.

CompoundStructureExpected Rf Value (Approximate)Visualization
4-Chlorobenzaldehyde4-Cl-C₆H₄-CHO0.6 - 0.7UV, DNP stain
4-Chlorocinnamic acid4-Cl-C₆H₄-CH=CH-COOH0.4 - 0.5UV, Bromocresol green stain
This compound4-Cl-C₆H₄-CH₂CH₂-COOH0.5 - 0.6UV, Bromocresol green stain

Note: Rf values are approximate and can vary depending on the exact experimental conditions (e.g., TLC plate manufacturer, temperature, chamber saturation).

Data Interpretation

  • Step 1 (Knoevenagel Condensation): As the reaction proceeds, the spot corresponding to 4-chlorobenzaldehyde (higher Rf) will diminish in intensity, while a new spot corresponding to 4-chlorocinnamic acid (lower Rf) will appear and intensify. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.

  • Step 2 (Catalytic Hydrogenation): The spot for 4-chlorocinnamic acid will decrease in intensity, and a new spot for this compound will emerge. The product spot will have a slightly higher Rf than the cinnamic acid intermediate due to the removal of the polarizable double bond. The reaction is complete upon the disappearance of the 4-chlorocinnamic acid spot.

Visualizations

Reaction_Scheme cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2: Catalytic Hydrogenation 4-Chlorobenzaldehyde 4-Chlorobenzaldehyde 4-Chlorocinnamic_Acid 4-Chlorocinnamic Acid 4-Chlorobenzaldehyde->4-Chlorocinnamic_Acid Pyridine, Heat Malonic_Acid Malonic Acid Malonic_Acid->4-Chlorocinnamic_Acid Intermediate 4-Chlorocinnamic Acid Final_Product This compound Intermediate->Final_Product H2, Pd/C

Caption: Reaction scheme for the synthesis of this compound.

TLC_Workflow cluster_prep Preparation cluster_spotting Spotting cluster_analysis Analysis Prepare_Eluent Prepare Eluent (Hexane:EtOAc:AcOH) Prepare_TLC_Plate Prepare TLC Plate (Baseline, Lanes) Spot_SM Spot Starting Material (SM) Prepare_TLC_Plate->Spot_SM Spot_RM Spot Reaction Mixture (RM) Spot_SM->Spot_RM Spot_Co Spot Co-spot (Co) Spot_RM->Spot_Co Develop_Plate Develop Plate in Chamber Spot_Co->Develop_Plate Dry_Plate Dry Plate Develop_Plate->Dry_Plate Visualize Visualize under UV and/or with Stain Dry_Plate->Visualize Calculate_Rf Calculate Rf Values Visualize->Calculate_Rf Interpret_Results Interpret Results Calculate_Rf->Interpret_Results

Caption: Workflow for TLC reaction monitoring.

Conclusion

This application note provides a comprehensive guide for the synthesis of this compound and its monitoring using Thin-Layer Chromatography. The detailed protocols for both the synthesis and the TLC analysis, including a recommended eluent system and expected results, offer a reliable method for researchers in organic synthesis and drug development. The use of TLC ensures efficient tracking of the reaction progress, leading to optimized reaction times and improved product purity.

References

Application Notes and Protocols: 3-(4-Chlorophenyl)propanoic Acid Derivatives in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Chlorophenyl)propanoic acid and its derivatives represent a class of small molecules with significant interest in the field of Central Nervous System (CNS) drug discovery. While the parent compound often serves as a synthetic intermediate, its amino-substituted analogs have been identified as modulators of the GABA-B receptor, a key target for therapeutic intervention in various neurological and psychiatric disorders.[1][2] These application notes provide a comprehensive overview of the utility of this compound derivatives, focusing on their application as GABA-B receptor antagonists. Detailed protocols for their characterization and relevant signaling pathways are also presented.

Target Profile: GABA-B Receptor

The primary CNS target for amino-derivatives of this compound is the γ-aminobutyric acid type B (GABA-B) receptor. GABA-B receptors are metabotropic G-protein coupled receptors (GPCRs) that mediate the slow and prolonged inhibitory effects of GABA, the main inhibitory neurotransmitter in the CNS.[3] Functional GABA-B receptors are heterodimers composed of GABA-B1 and GABA-B2 subunits.[3][4] Ligand binding to the GABA-B1 subunit induces a conformational change that leads to the activation of the GABA-B2 subunit and subsequent downstream signaling through Gαi/o proteins.[4][5]

Activation of GABA-B receptors leads to:

  • Inhibition of adenylyl cyclase, reducing cyclic AMP (cAMP) levels.[3][4]

  • Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization.[3][4]

  • Inhibition of voltage-gated calcium channels (VGCC), which suppresses neurotransmitter release.[3][4]

Due to their role in modulating neuronal excitability, GABA-B receptors are implicated in conditions such as spasticity, anxiety, depression, and addiction.[6]

Quantitative Data Summary

The antagonistic activity of 3-amino-3-(4-chlorophenyl)propanoic acid and its analogs at the GABA-B receptor has been quantified using the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist concentration-response curve. These values are typically determined using isolated tissue preparations, such as the guinea pig ileum.[1][2]

Compound NameTargetAssay SystemAgonistpA2 ValueReference
3-amino-3-(4-chlorophenyl)propanoic acidGABA-B ReceptorGuinea Pig IleumGABA3.5[1][2]
2-amino-2-(4-chlorophenyl)ethylphosphonic acidGABA-B ReceptorGuinea Pig IleumGABA3.8[1][2]
2-amino-2-(4-chlorophenyl)ethanesulfonic acidGABA-B ReceptorGuinea Pig IleumGABA4.0[1][2]

Signaling Pathway and Experimental Workflow

GABA-B Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the GABA-B receptor upon activation by an agonist and its inhibition by an antagonist.

GABA_B_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular GABAB_R GABA-B Receptor (GABAB1/GABAB2) G_protein Gi/o Protein GABAB_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (α subunit) GIRK GIRK Channel (K+) G_protein->GIRK Activates (βγ subunit) VGCC VGCC (Ca2+) G_protein->VGCC Inhibits (βγ subunit) cAMP cAMP AC->cAMP converts K_ion_out K+ GIRK->K_ion_out Efflux Ca_ion_in Ca2+ VGCC->Ca_ion_in Influx GABA GABA (Agonist) GABA->GABAB_R Binds Antagonist 3-amino-3-(4-chlorophenyl) propanoic acid (Antagonist) Antagonist->GABAB_R Blocks ATP ATP ATP->AC Hyperpolarization Hyperpolarization & Reduced Excitability K_ion_out->Hyperpolarization K_ion_in K+ K_ion_in->GIRK Reduced_NT_release Reduced Neurotransmitter Release Ca_ion_in->Reduced_NT_release Ca_ion_out Ca2+ Ca_ion_out->VGCC

Caption: GABA-B receptor signaling cascade.

Experimental Workflow for pA2 Determination

The following diagram outlines the workflow for determining the pA2 value of a GABA-B receptor antagonist using the guinea pig ileum assay.

pA2_Workflow start Start prep Prepare Guinea Pig Ileum Longitudinal Muscle Strip start->prep mount Mount Tissue in Organ Bath with Tyrode's Solution (37°C) prep->mount stimulate Transmural Electrical Stimulation to Induce Twitch Contractions mount->stimulate agonist_drc Generate Agonist (GABA) Dose-Response Curve (DRC) stimulate->agonist_drc wash Wash Tissue agonist_drc->wash antagonist_incubate Incubate with a Fixed Concentration of Antagonist wash->antagonist_incubate agonist_drc_antagonist Generate Agonist DRC in Presence of Antagonist antagonist_incubate->agonist_drc_antagonist repeat_wash Wash Tissue agonist_drc_antagonist->repeat_wash repeat_antagonist Repeat with Different Antagonist Concentrations repeat_wash->repeat_antagonist repeat_antagonist->antagonist_incubate calculate_dr Calculate Dose Ratio (DR) for each Antagonist Concentration repeat_antagonist->calculate_dr schild_plot Construct Schild Plot (log(DR-1) vs. log[Antagonist]) calculate_dr->schild_plot determine_pa2 Determine pA2 Value (x-intercept of Schild Plot) schild_plot->determine_pa2 end End determine_pa2->end

Caption: Workflow for pA2 determination.

Experimental Protocols

Guinea Pig Ileum Twitch Inhibition Assay for GABA-B Receptor Antagonism

This protocol describes a functional assay to determine the antagonistic potency (pA2 value) of a test compound at the GABA-B receptor. The assay measures the ability of the antagonist to reverse the inhibitory effect of a GABA-B agonist (e.g., GABA or baclofen) on electrically induced contractions of the guinea pig ileum.

Materials and Reagents:

  • Male guinea pig (250-350 g)

  • Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, glucose 5.6), gassed with 95% O2 / 5% CO2.

  • GABA (agonist) stock solution

  • Test compound (antagonist) stock solutions at various concentrations

  • Organ bath with an isometric force transducer

  • Transmural stimulator

  • Data acquisition system

Procedure:

  • Tissue Preparation:

    • Humanely euthanize a guinea pig according to approved institutional guidelines.

    • Isolate a segment of the terminal ileum and place it in pre-gassed, cold Tyrode's solution.

    • Carefully remove the longitudinal muscle with the myenteric plexus attached.

    • Cut the tissue into strips approximately 1.5-2 cm in length.

  • Experimental Setup:

    • Suspend a tissue strip in a 10 mL organ bath containing Tyrode's solution maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.

    • Apply an initial tension of 1 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.

    • Position platinum electrodes parallel to the tissue for transmural electrical stimulation (e.g., 0.1 Hz, 0.5 ms (B15284909) pulse width, supramaximal voltage).

  • Agonist Dose-Response Curve (Control):

    • Once stable twitch responses are established, add cumulative concentrations of the GABA-B agonist (e.g., GABA) to the organ bath.

    • Record the percentage inhibition of the twitch height at each concentration until a maximal response is achieved.

    • Wash the tissue thoroughly with fresh Tyrode's solution until the twitch response returns to baseline.

  • Antagonist Evaluation:

    • Introduce a single concentration of the test antagonist into the bath and allow it to incubate for a predetermined period (e.g., 30 minutes).

    • In the continued presence of the antagonist, repeat the cumulative addition of the agonist to generate a second dose-response curve.

    • Wash the tissue extensively to ensure complete removal of both agonist and antagonist.

  • Repeat for Multiple Antagonist Concentrations:

    • Repeat step 4 with at least two other concentrations of the test antagonist.

Data Analysis:

  • Dose Ratio Calculation: For each antagonist concentration, calculate the dose ratio (DR) by dividing the EC50 of the agonist in the presence of the antagonist by the EC50 of the agonist in the absence of the antagonist.

  • Schild Plot Construction: Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist on the x-axis.

  • pA2 Determination: Perform a linear regression on the Schild plot data. The pA2 value is the x-intercept of the regression line. A slope that is not significantly different from 1 is indicative of competitive antagonism.

Conclusion

This compound derivatives, particularly 3-amino-3-(4-chlorophenyl)propanoic acid, serve as valuable research tools for investigating the function of GABA-B receptors. Their characterization as weak but specific antagonists allows for the exploration of the physiological and pathological roles of the GABAergic system. The provided protocols and data offer a framework for the screening and characterization of novel GABA-B receptor modulators, contributing to the development of new therapeutics for a range of CNS disorders.

References

Application Notes and Protocols for In Vitro Assays of 3-(4-Chlorophenyl)propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for a selection of in vitro assays to characterize the biological activity of 3-(4-chlorophenyl)propanoic acid derivatives. The methodologies are based on established research into the anticancer and anti-inflammatory potential of this class of compounds.

Overview of Potential Biological Activities

Derivatives of this compound have been investigated for several therapeutic applications, with research highlighting their potential as:

  • Anticancer Agents: Studies have shown that certain derivatives can selectively inhibit the proliferation of cancer cells, such as colon and lung cancer cell lines.[1][2][3] The proposed mechanisms of action include the modulation of signaling pathways involving Heat Shock Protein 90 (HSP90) and TNF Receptor-Associated Protein 1 (TRAP1).[1][2]

  • Anti-inflammatory Agents: Some derivatives exhibit anti-inflammatory properties, potentially through the inhibition of cyclooxygenase-2 (COX-2) and modulation of cytokine production, such as Tumor Necrosis Factor-alpha (TNF-α) and Transforming Growth Factor-beta 1 (TGF-β1).[4]

  • Peroxisome Proliferator-Activated Receptor (PPAR) Agonists: Given their structural similarity to fatty acids, these compounds may act as ligands for PPARs, which are key regulators of lipid and glucose metabolism.[5][6]

  • Fatty Acid Oxidation (FAO) Modulators: As analogs of fatty acids, these derivatives could potentially interfere with the mitochondrial beta-oxidation of fatty acids.[7][8]

Quantitative Data Summary

The following table summarizes the reported in vitro activities of various this compound derivatives.

Compound ClassCell LineAssay TypeEndpointValueReference
Methyl-3-hydroxy-2,2-dimethylpropanoate derivativesHCT-116AntiproliferativeIC500.12 - 0.81 mg/mL[1][2]
3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivativesA549AntiproliferativeIC502.47 - 5.42 µM[3]
3-((4-Hydroxyphenyl)amino)propanoic acid derivativesA549Antiproliferative% Viability Reduction~50% at 100 µM[9]
Triphenyltin(IV) carboxylates with propanoic acid derivativesMCF-7CytotoxicityIC500.100 - 0.758 µM[10]

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of this compound derivatives on the metabolic activity and viability of cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase. The resulting intracellular formazan (B1609692) crystals are solubilized and the absorbance is measured, which is proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., HCT-116, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells per well and incubate overnight to allow for attachment.[9]

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in complete cell culture medium. The final concentration of DMSO should not exceed 0.5%.[10]

  • Remove the overnight culture medium from the cells and add the medium containing the test compounds.

  • Incubate the plates for 24 to 72 hours at 37°C in a 5% CO₂ atmosphere.[11]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: After the incubation, carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed Seed Cells in 96-well Plate prepare_compounds Prepare Compound Dilutions treat_cells Treat Cells with Compounds seed->treat_cells prepare_compounds->treat_cells incubate Incubate for 24-72h treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_plate Read Absorbance at 570nm solubilize->read_plate calculate_ic50 Calculate IC50 read_plate->calculate_ic50

MTT Assay Experimental Workflow
PPAR Ligand Binding/Transactivation Assay

This protocol determines if this compound derivatives can act as agonists or antagonists of Peroxisome Proliferator-Activated Receptors (PPARs).

Principle: This cell-based reporter assay utilizes mammalian cells engineered to express a chimeric receptor containing the ligand-binding domain (LBD) of a PPAR isoform (e.g., PPARα or PPARγ) fused to a GAL4 DNA-binding domain. Upon ligand binding, the chimeric receptor activates the transcription of a luciferase reporter gene under the control of a GAL4 upstream activating sequence (UAS). The resulting luminescence is proportional to the activation of the PPAR LBD.

Materials:

  • PPAR reporter assay kit (commercially available kits from providers like INDIGO Biosciences or Promega)[12]

  • HEK293T cells (or other suitable host cells)

  • Transfection reagents

  • Expression plasmids for PPAR-LBD-GAL4 and GAL4-UAS-luciferase

  • This compound derivative stock solution (in DMSO)

  • Known PPAR agonist (e.g., Rosiglitazone for PPARγ) as a positive control[12]

  • 96-well white, opaque plates

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Cell Transfection (if not using a kit with engineered cells): Co-transfect HEK293T cells with the PPAR-LBD-GAL4 and GAL4-UAS-luciferase expression plasmids.

  • Cell Seeding: Plate the transfected cells (or the engineered cells from a kit) in a 96-well white, opaque plate at a density of 3 x 10⁴ cells/well and allow them to recover for 24 hours.[6]

  • Compound Treatment: Prepare serial dilutions of the test compounds and the positive control in the appropriate cell culture medium.

  • Remove the culture medium and add the compound dilutions to the cells.

  • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[5]

  • Luciferase Assay: Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luminescence values to the vehicle control and plot the dose-response curves to determine EC50 (for agonists) or IC50 (for antagonists) values.

PPAR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ligand 3-(4-Chlorophenyl) propanoic acid derivative ppar PPAR ligand->ppar Binds to LBD ppar_rxr PPAR-RXR Heterodimer ppar->ppar_rxr rxr RXR rxr->ppar_rxr p_p_r_e PPRE ppar_rxr->p_p_r_e Binds to target_genes Target Gene Expression p_p_r_e->target_genes Regulates

PPAR Signaling Pathway
Fatty Acid Oxidation (FAO) Inhibition Assay

This protocol assesses the ability of this compound derivatives to inhibit the mitochondrial oxidation of long-chain fatty acids.

Principle: This assay measures the oxygen consumption rate (OCR) in live cells. The inhibition of FAO by a test compound will lead to a decrease in OCR when a long-chain fatty acid is the primary energy source. Etomoxir, an inhibitor of CPT1, is used as a positive control.

Materials:

  • Cell line with high FAO capacity (e.g., C2C12 myoblasts, HepG2 hepatocytes)

  • Extracellular flux analyzer (e.g., Seahorse XF Analyzer)

  • Long-chain fatty acid substrate (e.g., Oleate conjugated to BSA)

  • FAO inhibitors: test compound and Etomoxir (positive control)

  • Mitochondrial respiratory chain modulators (e.g., Oligomycin, FCCP, Rotenone/Antimycin A)

  • Assay medium (e.g., XF Base Medium supplemented with L-carnitine and glucose-free)

Protocol:

  • Cell Seeding: Seed cells in an XF cell culture microplate and incubate overnight.

  • Glucose Deprivation (Optional): To enhance reliance on FAO, incubate cells in a glucose-free medium for several hours to overnight before the assay.

  • Assay Preparation: Wash the cells and replace the culture medium with the assay medium containing the long-chain fatty acid substrate.

  • Instrument Calibration: Calibrate the extracellular flux analyzer.

  • Baseline Measurement: Measure the basal OCR and extracellular acidification rate (ECAR).

  • Compound Injection: Inject the this compound derivative or Etomoxir and measure the change in OCR.

  • Mitochondrial Stress Test (Optional): Sequentially inject oligomycin, FCCP, and rotenone/antimycin A to assess various parameters of mitochondrial respiration.

  • Data Analysis: Normalize the OCR data to the cell number. A significant decrease in OCR after compound injection indicates inhibition of FAO.

FAO_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cells in XF Plate glucose_deprive Glucose Deprivation (Optional) seed_cells->glucose_deprive add_substrate Add FA Substrate Medium glucose_deprive->add_substrate measure_baseline Measure Baseline OCR add_substrate->measure_baseline inject_compound Inject Test Compound measure_baseline->inject_compound measure_response Measure OCR Response inject_compound->measure_response normalize_data Normalize Data measure_response->normalize_data determine_inhibition Determine % Inhibition normalize_data->determine_inhibition

Fatty Acid Oxidation Inhibition Assay Workflow
HSP90/TRAP1 Signaling Pathway Analysis (Western Blot)

This protocol is used to investigate if this compound derivatives affect the expression or activity of proteins in the HSP90/TRAP1 signaling pathway, which has been implicated in their anticancer effects.[1][2]

Principle: Western blotting is used to detect specific proteins in a cell lysate. After treatment with the test compound, cells are lysed, and the proteins are separated by size using gel electrophoresis. The separated proteins are then transferred to a membrane and probed with antibodies specific to the target proteins (e.g., HSP90, TRAP1, and downstream effectors like Akt or Raf-1).

Materials:

  • Cancer cell line (e.g., HCT-116)

  • This compound derivative

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-HSP90, anti-TRAP1, anti-p-Akt, anti-Akt, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Treatment: Treat cells with the this compound derivative at various concentrations and time points.

  • Cell Lysis: Lyse the cells and collect the protein extracts.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate equal amounts of protein from each sample by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the change in protein expression or phosphorylation status.

HSP90_TRAP1_Pathway compound 3-(4-Chlorophenyl) propanoic acid derivative hsp90 HSP90 compound->hsp90 Inhibits? trap1 TRAP1 compound->trap1 Inhibits? client_proteins Client Proteins (e.g., Akt, Raf-1) hsp90->client_proteins Maintains Stability apoptosis Apoptosis hsp90->apoptosis Inhibits trap1->client_proteins Maintains Stability trap1->apoptosis Inhibits proliferation Cell Proliferation & Survival client_proteins->proliferation Promotes

HSP90/TRAP1 Signaling Pathway

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(4-Chlorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 3-(4-Chlorophenyl)propanoic acid. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most prevalent methods for synthesizing this compound include:

  • Catalytic Hydrogenation: Typically involving the reduction of 4-chlorocinnamic acid or its esters.

  • Malonic Ester Synthesis: Utilizing diethyl malonate and 4-chlorobenzyl chloride.

  • Friedel-Crafts Acylation: Involving the reaction of chlorobenzene (B131634) with succinic anhydride (B1165640), followed by reduction.

  • Arndt-Eistert Synthesis: A homologation reaction starting from 4-chlorophenylacetic acid.

Q2: How can I identify the impurities in my final product?

A2: Impurity identification is typically achieved through a combination of analytical techniques, including:

  • High-Performance Liquid Chromatography (HPLC): To separate the main compound from impurities.

  • Mass Spectrometry (MS): To determine the molecular weight of the impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the impurities.

  • Thin Layer Chromatography (TLC): For rapid qualitative analysis of the reaction progress and purity.

Troubleshooting Guides by Synthetic Route

Catalytic Hydrogenation of 4-Chlorocinnamic Acid

This method involves the reduction of the double bond in 4-chlorocinnamic acid using a catalyst, typically palladium on carbon (Pd/C), in the presence of hydrogen gas.

Common Problems and Solutions

Problem Potential Cause(s) Recommended Solution(s)
Incomplete Reaction - Inactive catalyst- Insufficient hydrogen pressure or reaction time- Catalyst poisoning- Use fresh, high-quality catalyst.- Ensure adequate hydrogen pressure and monitor the reaction to completion (e.g., by TLC or HPLC).- Purify starting materials to remove potential catalyst poisons (e.g., sulfur compounds).
Presence of 3-Phenylpropanoic acid Dehalogenation of the starting material or product.- Use a less aggressive catalyst or milder reaction conditions (lower temperature and pressure).- Consider using a catalyst system less prone to dehalogenation.
Presence of 3-(4-Chlorocyclohexyl)propanoic acid Over-hydrogenation of the aromatic ring.- Carefully control the reaction time and hydrogen uptake.- Use a more selective catalyst.
Low Yield - In addition to the above causes, poor recovery during workup.- Optimize the extraction and purification steps to minimize product loss.
  • Reaction Setup: In a hydrogenation vessel, dissolve 4-chlorocinnamic acid (1 equivalent) in a suitable solvent (e.g., ethanol, ethyl acetate).

  • Catalyst Addition: Add a catalytic amount of 5% or 10% Palladium on Carbon (Pd/C) to the solution.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-5 atm).

  • Reaction Monitoring: Stir the reaction mixture at room temperature or slightly elevated temperature. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen). Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system.

Malonic Ester Synthesis

This route involves the alkylation of diethyl malonate with 4-chlorobenzyl chloride, followed by hydrolysis and decarboxylation.

Common Problems and Solutions

Problem Potential Cause(s) Recommended Solution(s)
Presence of Dialkylated Product The enolate of the mono-alkylated product reacts with another equivalent of 4-chlorobenzyl chloride.[1]- Use a slight excess of diethyl malonate.- Slowly add the 4-chlorobenzyl chloride to the reaction mixture.
Incomplete Hydrolysis Insufficient reaction time or concentration of the hydrolyzing agent (e.g., NaOH or KOH).- Ensure complete saponification by using a sufficient excess of base and adequate heating.- Monitor the hydrolysis step by TLC.
Incomplete Decarboxylation Insufficient heating during the final step.- Ensure the temperature is high enough for decarboxylation to occur (typically >150 °C).
Low Yield - Side reactions, such as elimination of 4-chlorobenzyl chloride.- Incomplete reaction at any of the steps.- Use a non-nucleophilic base for the alkylation step.- Carefully monitor each step to ensure completion before proceeding.
  • Enolate Formation: In a suitable solvent like ethanol, react diethyl malonate (1 equivalent) with a base such as sodium ethoxide to form the enolate.

  • Alkylation: Add 4-chlorobenzyl chloride (1 equivalent) to the enolate solution and heat the mixture to effect the alkylation.

  • Hydrolysis: After the alkylation is complete, add a strong base like sodium hydroxide (B78521) and heat to hydrolyze the ester groups to a dicarboxylate salt.

  • Decarboxylation: Acidify the reaction mixture with a strong acid (e.g., HCl) and heat to induce decarboxylation, yielding this compound.

  • Purification: The product can be purified by extraction and subsequent recrystallization.

Friedel-Crafts Acylation

This synthesis typically starts with the acylation of chlorobenzene with succinic anhydride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃), followed by a reduction step (e.g., Clemmensen or Wolff-Kishner reduction).

Common Problems and Solutions

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Deactivation of the Lewis acid catalyst (e.g., AlCl₃) by moisture.[2]- Ensure all glassware is thoroughly dried.- Use anhydrous reagents and perform the reaction under an inert atmosphere.[2]
Formation of ortho-isomer The acylation occurs at the ortho position of chlorobenzene instead of the desired para position.- Lowering the reaction temperature generally favors the formation of the thermodynamically more stable para-isomer.[2]
Polysubstitution More than one acyl group is added to the chlorobenzene ring.[3]- Use a stoichiometric amount of the acylating agent.
Incomplete Reduction The intermediate keto-acid is not fully reduced to the desired product.- Ensure sufficient reducing agent and appropriate reaction conditions for the chosen reduction method.
  • Acylation: In an inert solvent, add anhydrous aluminum chloride to a mixture of chlorobenzene and succinic anhydride. Control the temperature as the reaction is exothermic.

  • Hydrolysis: After the reaction is complete, quench the reaction by carefully adding it to ice-water, followed by acidification.

  • Reduction: The resulting keto-acid is then reduced. For a Clemmensen reduction, amalgamated zinc and concentrated hydrochloric acid are used.

  • Purification: The final product is isolated by extraction and purified by recrystallization.

Arndt-Eistert Synthesis

This is a homologation method that extends the carbon chain of 4-chlorophenylacetic acid by one methylene (B1212753) group.

Common Problems and Solutions

Problem Potential Cause(s) Recommended Solution(s)
Formation of α-chloromethylketone The intermediate diazoketone reacts with HCl generated during the formation of the acid chloride.[4]- Use at least two equivalents of diazomethane (B1218177) or add a non-nucleophilic base like triethylamine (B128534) to scavenge the HCl.
Formation of Diketenes The ketene (B1206846) intermediate dimerizes before reacting with the nucleophile (water).[5]- Ensure the Wolff rearrangement is conducted in the presence of the nucleophile.
Low Yield in Wolff Rearrangement The rearrangement of the diazoketone is inefficient.- Use an appropriate catalyst for the Wolff rearrangement, such as silver oxide (Ag₂O) or silver benzoate. Photochemical or thermal conditions can also be employed.
Safety Concerns Diazomethane is toxic and explosive.- Use appropriate safety precautions (specialized glassware, blast shield). Consider using a safer alternative like (trimethylsilyl)diazomethane.[6]
  • Acid Chloride Formation: Convert 4-chlorophenylacetic acid to its acid chloride using a reagent like thionyl chloride or oxalyl chloride.

  • Diazoketone Formation: React the acid chloride with an excess of diazomethane in an inert solvent like diethyl ether at a low temperature.

  • Wolff Rearrangement: Treat the diazoketone with a catalyst (e.g., silver oxide) in the presence of water to induce the Wolff rearrangement and form the homologous carboxylic acid.

  • Purification: The product is isolated by extraction and purified by recrystallization.

Visual Guides

G Synthetic Pathway via Catalytic Hydrogenation A 4-Chlorocinnamic Acid B This compound (Desired Product) A->B H2, Pd/C (Controlled Conditions) C 3-Phenylpropanoic Acid (Dehalogenation Impurity) A->C H2, Pd/C (Harsh Conditions) D 3-(4-Chlorocyclohexyl)propanoic Acid (Over-hydrogenation Impurity) B->D H2, Pd/C (Excess H2 / Prolonged Time)

Caption: Synthetic pathway and potential impurities in the catalytic hydrogenation of 4-chlorocinnamic acid.

G Troubleshooting Workflow for Impurity Identification Start Impurity Detected in Product Analyze Analyze by HPLC-MS and NMR Start->Analyze Identify Identify Impurity Structure and Molecular Weight Analyze->Identify Compare Compare with Known Side Products of the Synthesis Identify->Compare Source Determine the Source of Impurity Compare->Source StartingMaterial Unreacted Starting Material Source->StartingMaterial Matches Starting Material SideProduct Reaction Side Product Source->SideProduct Matches Known Side Product Degradation Degradation Product Source->Degradation Unknown Structure Optimize Optimize Reaction Conditions (e.g., temperature, time, reagents) StartingMaterial->Optimize SideProduct->Optimize Purify Improve Purification Method (e.g., recrystallization, chromatography) Degradation->Purify End Pure Product Obtained Optimize->End Purify->End

Caption: A logical workflow for identifying and addressing impurities in a chemical synthesis.

References

Technical Support Center: Troubleshooting Friedel-Crafts Acylation of Chlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide direct solutions and answers to common issues encountered during the Friedel-Crafts acylation of chlorobenzene (B131634).

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Q1: Why is my yield of the acylated chlorobenzene product consistently low or non-existent?

A: Low or no yield in the Friedel-Crafts acylation of chlorobenzene is a common issue that typically points to one of three main causes: catalyst activity, substrate reactivity, or incorrect stoichiometry.

  • Inactive Catalyst: The Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1][2] Any water present in the glassware, solvents, or reagents will hydrolyze and deactivate the catalyst.[2][3]

    • Solution: Ensure all glassware is rigorously dried before use, with flame-drying being a highly effective method.[1] Use a fresh, unopened container of anhydrous AlCl₃ and handle it quickly in a dry environment.[1] Performing the entire reaction under an inert atmosphere (e.g., nitrogen or argon) is best practice to prevent exposure to atmospheric moisture.[1]

  • Deactivated Substrate: Chlorobenzene has an electron-withdrawing chlorine atom, which deactivates the aromatic ring towards electrophilic aromatic substitution compared to benzene.[1][2] This inherent low reactivity can lead to poor yields under standard conditions.[4][5]

    • Solution: To overcome this deactivation, a stoichiometric amount, or even a slight excess, of the Lewis acid catalyst is often required.[1] This is because the ketone product forms a complex with the AlCl₃, effectively removing it from the reaction.[2] Using a more powerful catalyst, such as triflic acid, can also improve yields for moderately deactivated substrates like chlorobenzene.[6]

  • Insufficient Catalyst Stoichiometry: Unlike many other catalytic reactions, Friedel-Crafts acylation often requires at least one equivalent of the Lewis acid catalyst per mole of the acylating agent.[2] The ketone product forms a stable complex with the catalyst, rendering it inactive.[2]

    • Solution: Use at least a 1:1 molar ratio of AlCl₃ to the acylating agent (e.g., acetyl chloride). A slight excess (1.1 to 1.2 equivalents) of the catalyst is a common strategy to drive the reaction forward.[1]

Q2: I'm getting a mixture of products. How can I improve the selectivity for the desired para-isomer?

A: The chlorine atom is an ortho, para-director, so the formation of both 2-chloroacetophenone (B165298) (ortho) and 4-chloroacetophenone (para) is expected.[7][8] However, the para-isomer is typically the major product due to the steric hindrance of the bulky acyl group and the chlorine atom at the ortho position.[1][7] Several factors can influence this ratio.

  • Reaction Temperature: Lower temperatures generally increase the selectivity for the thermodynamically more stable para-isomer.[1] Running the reaction at 0°C or even lower can significantly favor para-substitution.

  • Solvent Choice: The polarity of the solvent can affect regioselectivity.[1] Non-polar solvents like carbon disulfide (CS₂) or 1,2-dichloroethane (B1671644) are often used and have been reported to favor the formation of the para product in some acylations.[1][9]

  • Catalyst: The specific Lewis acid used and its concentration can also influence the isomer ratio.[1]

Q3: My reaction seems sluggish or doesn't go to completion. What can I do?

A: A slow or incomplete reaction is often related to temperature, time, or monitoring.

  • Solution: It is crucial to monitor the reaction's progress using an appropriate analytical method like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1] If the reaction is proceeding slowly at a low temperature, you can consider carefully and gradually increasing the temperature.[1][6] However, be aware that higher temperatures might decrease the selectivity for the para-isomer.[1] Extending the reaction time, based on TLC/GC monitoring, can also help ensure the reaction proceeds to completion.[6]

Q4: I'm having trouble during the workup and purification. What are the best practices?

A: The workup step is critical for decomposing the aluminum chloride-ketone complex and separating the product.

  • Quenching: The reaction mixture must be quenched carefully by pouring it slowly onto a mixture of crushed ice and concentrated hydrochloric acid.[1][10] This exothermic process hydrolyzes the aluminum complexes.

  • Extraction & Washing: After quenching, the product is extracted into an organic solvent (e.g., diethyl ether, dichloromethane).[1][11] The combined organic layers should be washed with water, a saturated sodium bicarbonate solution to neutralize residual acid, and finally with brine.[1]

  • Purification: The crude product will be a mixture of ortho- and para-isomers and possibly unreacted chlorobenzene.[1] Purification is typically achieved via recrystallization from a suitable solvent (like ethanol) or column chromatography to isolate the desired 4-chloroacetophenone.[1]

Q5: Are there alternative catalysts or conditions I can try for acylating chlorobenzene?

A: Yes, if AlCl₃ is not providing satisfactory results, other options can be explored.

  • Alternative Lewis Acids: Other Lewis acids such as ferric chloride (FeCl₃), zinc chloride (ZnCl₂), and boron trifluoride (BF₃) can catalyze the reaction, although AlCl₃ is generally one of the most effective.[1]

  • Superacids: For moderately deactivated substrates, stronger catalysts like triflic acid have proven to be effective.[6]

  • Modern Catalysts: Greener alternatives are also being explored. For instance, reusable catalysts like zinc oxide (ZnO) can be used under solvent-free conditions.[9]

  • Microwave Irradiation: Using microwave-assisted synthesis can sometimes dramatically reduce reaction times and improve yields.[6]

Data Presentation

Table 1: Comparison of Catalysts for Friedel-Crafts Acylation of Chlorobenzene

CatalystAcylating AgentSolventTemperature (°C)Reaction TimeYield of 4-Chloroacetophenone (%)Key Observations
AlCl₃ Acetyl Chloride1,2-dichloroethaneRefluxNot SpecifiedAlmost QuantitativeTraditional, highly efficient catalyst, but requires stoichiometric amounts and generates significant waste.[9]
Triflic Acid Benzoyl ChlorideNot SpecifiedNot SpecifiedNot SpecifiedEffectiveA strong superacid catalyst that can be effective for moderately deactivated substrates.[6]
ZnO Acetyl ChlorideSolvent-freeRoom Temperature5-20 minutesHigh (specific % not stated)An environmentally benign, reusable catalyst that operates under mild, solvent-free conditions.[9]

Experimental Protocols

Key Experiment: Synthesis of 4-Chloroacetophenone via Friedel-Crafts Acylation

This protocol describes a general laboratory method for the acylation of chlorobenzene with acetyl chloride using an aluminum chloride catalyst.

Materials:

  • Chlorobenzene (1 molar equivalent)

  • Anhydrous aluminum chloride (AlCl₃) (1.1 - 1.2 molar equivalents)

  • Acetyl chloride (CH₃COCl) (1 molar equivalent)

  • Dry carbon disulfide (CS₂) or dichloromethane (B109758) (DCM)

  • Crushed ice

  • Concentrated hydrochloric acid (HCl)

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. Protect the apparatus from atmospheric moisture using drying tubes filled with calcium chloride. The reaction should be performed under an inert atmosphere (N₂ or Ar).[1]

  • Catalyst Suspension: In the reaction flask, place the anhydrous aluminum chloride and add the dry solvent (e.g., CS₂). Cool the resulting suspension to 0°C in an ice bath.[1]

  • Reactant Addition: Add chlorobenzene to the cooled, stirred suspension.[1]

  • Acylation: Add acetyl chloride to the dropping funnel. Add the acetyl chloride dropwise to the reaction mixture over 30 minutes. A gentle reflux may be observed as the reaction is exothermic, and HCl gas will evolve.[1]

  • Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and continue stirring until the evolution of HCl gas ceases. Monitor the reaction's progress by TLC. If the reaction is sluggish, it can be gently warmed to ensure completion.[1]

  • Workup - Quenching: Carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.[1]

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with diethyl ether. Combine all organic layers.[1]

  • Workup - Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (to neutralize acid), and finally with water or brine.[1]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent by rotary evaporation.[1]

  • Purification: Purify the crude product, which is a mixture of ortho- and para-isomers, by recrystallization or column chromatography to isolate the pure 4-chloroacetophenone.[1]

Mandatory Visualization

Troubleshooting_Workflow start Low or No Yield Observed check_anhydrous Were anhydrous conditions strictly maintained? (flame-dried glass, dry reagents) start->check_anhydrous remedy_anhydrous SOLUTION: Repeat reaction using flame-dried glassware, fresh anhydrous reagents, and an inert atmosphere. check_anhydrous->remedy_anhydrous No check_catalyst Is the catalyst active and used in stoichiometric amounts? (>1.0 eq.) check_anhydrous->check_catalyst Yes remedy_anhydrous->start Restart Experiment remedy_catalyst SOLUTION: Use a fresh, unopened container of AlCl₃. Ensure at least a 1.1:1 molar ratio of AlCl₃ to acylating agent. check_catalyst->remedy_catalyst No check_temp_time Were reaction time and temperature sufficient? check_catalyst->check_temp_time Yes remedy_catalyst->start Restart Experiment remedy_temp_time SOLUTION: Monitor reaction by TLC/GC. Consider increasing temperature or extending reaction time. check_temp_time->remedy_temp_time No consider_alt Consider Alternative Strategies check_temp_time->consider_alt Yes, issue persists remedy_temp_time->start Restart Experiment alt_catalyst Switch to a more powerful catalyst (e.g., Triflic Acid) or explore greener alternatives (e.g., ZnO). consider_alt->alt_catalyst

Caption: Troubleshooting workflow for low yield in Friedel-Crafts acylation.

Reaction_Mechanism cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Product Formation acyl_halide Acyl Halide (e.g., CH₃COCl) acylium_ion Acylium Ion [CH₃C=O]⁺ (Electrophile) acyl_halide->acylium_ion lewis_acid Lewis Acid (AlCl₃) lewis_acid->acylium_ion sigma_complex Sigma Complex (Carbocation Intermediate) acylium_ion->sigma_complex Attack by π-electrons chlorobenzene Chlorobenzene chlorobenzene->sigma_complex product_complex Product-Catalyst Complex sigma_complex->product_complex Deprotonation final_product Final Product (4-Chloroacetophenone) + Regenerated Catalyst product_complex->final_product Aqueous Workup

Caption: Overview of the Friedel-Crafts acylation reaction mechanism.

References

Technical Support Center: Synthesis of 3-(4-Chlorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 3-(4-Chlorophenyl)propanoic acid. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address specific issues that may arise during the synthesis of this compound via common synthetic routes.

Route 1: Malonic Ester Synthesis

This route involves the alkylation of a malonic ester with 4-chlorobenzyl chloride, followed by hydrolysis and decarboxylation.

Q1: My reaction is producing a significant amount of a higher molecular weight byproduct that is difficult to separate from the desired product. What is likely happening?

A1: You are likely observing dialkylation, a common side reaction in malonic ester synthesis.[1][2] This occurs when the mono-alkylated malonic ester intermediate is deprotonated a second time and reacts with another molecule of 4-chlorobenzyl chloride.

Troubleshooting:

  • Use an excess of the malonic ester: Employing a 2-3 fold excess of the malonic ester relative to 4-chlorobenzyl chloride can statistically favor the mono-alkylation product.

  • Slow addition of the alkylating agent: Adding the 4-chlorobenzyl chloride solution dropwise to the reaction mixture can help maintain a low concentration of the alkylating agent, thus reducing the likelihood of a second alkylation.

  • Choice of base: Using a bulky base may sterically hinder the second alkylation to some extent.

Q2: The final decarboxylation step is sluggish and results in a mixture of the di-acid and the desired product. How can I drive the reaction to completion?

A2: Incomplete decarboxylation is often due to insufficient heating or improper pH. The carboxylic acid groups need to be protonated for efficient decarboxylation.

Troubleshooting:

  • Ensure acidic conditions: After hydrolysis of the ester, make sure the reaction mixture is acidified to a pH of 1-2 before heating for decarboxylation.

  • Adequate heating: The decarboxylation of the malonic acid derivative typically requires heating to temperatures above 100 °C. Ensure your reaction temperature is appropriate and maintained for a sufficient duration.

  • Solvent choice: A high-boiling point solvent can be used to achieve the necessary temperature for decarboxylation.

Route 2: Knoevenagel Condensation followed by Reduction

This pathway involves the condensation of 4-chlorobenzaldehyde (B46862) with malonic acid to form 4-chlorocinnamic acid, which is then reduced.

Q1: My Knoevenagel condensation is giving a low yield of 4-chlorocinnamic acid, and I'm isolating a significant amount of an intermediate. What is it?

A1: You are likely isolating the intermediate 2-(4-chlorobenzylidene)malonic acid. This occurs when the decarboxylation step is incomplete. The Doebner modification of the Knoevenagel condensation, which uses pyridine (B92270) as a solvent and catalyst, is specifically designed to promote this decarboxylation.[3][4]

Troubleshooting:

  • Use pyridine: Employing pyridine as the solvent and a catalytic amount of piperidine (B6355638) is a classic method to facilitate both condensation and subsequent decarboxylation.

  • Reaction temperature: Ensure the reaction is heated to reflux to provide the energy needed for the decarboxylation to occur.

  • Reaction time: Allow for a sufficient reaction time, typically several hours, for the evolution of CO2 to cease, indicating the completion of decarboxylation.

Q2: During the catalytic hydrogenation of 4-chlorocinnamic acid, I am observing byproducts in my final product. What are the likely side reactions?

A2: Several side reactions can occur during the catalytic hydrogenation of 4-chlorocinnamic acid:

  • Hydrogenation of the aromatic ring: More aggressive catalysts or harsh conditions (high pressure and temperature) can lead to the saturation of the phenyl ring, yielding 3-(4-chlorocyclohexyl)propanoic acid.

  • Hydrogenolysis (Dechlorination): A common side reaction with palladium catalysts is the cleavage of the carbon-chlorine bond, resulting in the formation of 3-phenylpropanoic acid.

  • Reduction of the carboxylic acid: With certain catalysts, such as ruthenium, the carboxylic acid group can be reduced to an alcohol, forming 3-(4-chlorophenyl)propan-1-ol.[5]

Troubleshooting:

  • Catalyst selection: Palladium on carbon (Pd/C) is a common and often selective catalyst for the reduction of the carbon-carbon double bond without affecting the aromatic ring or the carboxylic acid.[6]

  • Reaction conditions: Use mild conditions (e.g., atmospheric pressure of hydrogen, room temperature) to enhance the selectivity of the reduction.

  • Monitor the reaction: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the progress of the reaction and stop it once the starting material is consumed to avoid over-reduction.

Route 3: Friedel-Crafts Acylation

This approach involves the Friedel-Crafts acylation of chlorobenzene (B131634) with succinic anhydride (B1165640) to produce 4-(4-chlorophenyl)-4-oxobutanoic acid, followed by reduction of the ketone.

Q1: My Friedel-Crafts acylation is resulting in a mixture of isomers. How can I improve the selectivity for the desired para-product?

A1: The chloro group is an ortho, para-director in electrophilic aromatic substitution. The formation of the ortho-isomer is a common side reaction.[1] The ratio of para to ortho product is influenced by steric hindrance and reaction temperature.

Troubleshooting:

  • Lower reaction temperature: Running the reaction at a lower temperature (e.g., 0-5 °C) generally favors the formation of the thermodynamically more stable para-isomer.[7]

  • Choice of Lewis acid: While aluminum chloride (AlCl3) is common, other Lewis acids might offer different selectivities.

  • Purification: The isomers can often be separated by recrystallization or chromatography.

Q2: The yield of my Friedel-Crafts acylation is very low, and a significant portion of my starting materials is unreacted. What could be the problem?

A2: Low yields in Friedel-Crafts acylations are often due to a few key factors:

  • Deactivated substrate: Chlorobenzene is a deactivated aromatic ring, making it less reactive than benzene.[7]

  • Catalyst deactivation: The Lewis acid catalyst (e.g., AlCl3) is extremely sensitive to moisture. Any water in the reagents or glassware will deactivate the catalyst.[8]

  • Insufficient catalyst: Friedel-Crafts acylations often require stoichiometric amounts of the Lewis acid because it complexes with the product ketone.[8]

Troubleshooting:

  • Anhydrous conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Sufficient catalyst: Use at least a stoichiometric equivalent of the Lewis acid catalyst relative to the succinic anhydride.

  • Reaction time and temperature: Monitor the reaction by TLC to determine the optimal reaction time. Gentle warming may be necessary to drive the reaction to completion, but be mindful of the effect on isomer ratios.

Quantitative Data Summary

The following table summarizes typical yields and conditions for the synthesis of this compound and its precursors. Note that yields can vary significantly based on the specific reaction conditions and scale.

Synthesis StepReagentsCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Knoevenagel Condensation & Decarboxylation 4-chlorobenzaldehyde, malonic acidPiperidinePyridineReflux4~95 (for cinnamic acid)[9]
Catalytic Hydrogenation Benzyl (B1604629) 4-chlorocinnamate, H25% Pd/beta zeoliteEthyl acetate (B1210297)401.598[10]
Friedel-Crafts Acylation (Benzoylation of Chlorobenzene) Chlorobenzene, Benzoyl chlorideAlCl3Nitrobenzene25-84-97 (para isomer)[11]

Experimental Protocols

Protocol 1: Synthesis of 4-Chlorocinnamic Acid via Knoevenagel Condensation (Doebner Modification)

This protocol is adapted from general procedures for the Knoevenagel condensation.[3][9]

  • Apparatus Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-chlorobenzaldehyde (1 molar equivalent) and malonic acid (1.05 molar equivalents).

  • Reagent Addition: Add pyridine to the flask to dissolve the solids, followed by a catalytic amount of piperidine (e.g., 0.1 molar equivalents).

  • Reaction: Heat the mixture to reflux with stirring. The evolution of carbon dioxide should be observed. Continue heating for 2-4 hours or until the gas evolution ceases.

  • Work-up: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing cold water and concentrated hydrochloric acid to precipitate the product.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 4-chlorocinnamic acid.

Protocol 2: Catalytic Hydrogenation of Benzyl 4-chlorocinnamate

This protocol is based on a literature procedure.[10]

  • Apparatus Setup: In a reaction vessel (e.g., a test tube with a septum or a hydrogenation flask), place benzyl 4-chlorocinnamate (1 molar equivalent) and 5% Pd/beta zeolite catalyst (2 mol% as palladium).

  • Reagent Addition: Add ethyl acetate to suspend the solids.

  • Hydrogenation: Purge the vessel with hydrogen gas. Maintain a hydrogen atmosphere (e.g., using a balloon) and stir the mixture vigorously at 40 °C for 1.5 hours.

  • Work-up: After the reaction is complete, filter the mixture through a membrane filter to remove the catalyst. Wash the filter with additional ethyl acetate.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain this compound. The product can be further purified by recrystallization if necessary.

Protocol 3: Friedel-Crafts Acylation of Chlorobenzene with Succinic Anhydride (Conceptual)

This is a conceptual protocol as a specific literature procedure for this exact reaction was not found in the search. It is based on general principles of Friedel-Crafts acylation.[7][8]

  • Apparatus Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to handle HCl evolution), suspend anhydrous aluminum chloride (2.2 molar equivalents) in an excess of chlorobenzene (which also acts as the solvent).

  • Reagent Addition: Cool the mixture in an ice bath. Add succinic anhydride (1 molar equivalent) portion-wise to the stirred suspension, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for several hours until the reaction is complete (monitor by TLC).

  • Work-up: Cool the reaction mixture and carefully quench it by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction and Purification: Separate the organic layer. Extract the aqueous layer with a suitable solvent (e.g., diethyl ether). Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate to obtain the crude 4-(4-chlorophenyl)-4-oxobutanoic acid. This intermediate would then be reduced (e.g., via Clemmensen or Wolff-Kishner reduction) to yield this compound.

Visualizations

Logical Workflow for Troubleshooting Synthesis

Troubleshooting_Workflow cluster_malonic Malonic Ester Issues cluster_knoevenagel Knoevenagel/Reduction Issues cluster_friedel Friedel-Crafts Issues start Synthesis Issue Identified route Identify Synthesis Route start->route malonic Malonic Ester Synthesis route->malonic Malonic knoevenagel Knoevenagel/Reduction route->knoevenagel Knoevenagel friedel Friedel-Crafts Acylation route->friedel Friedel-Crafts dialkylation High MW Byproduct? (Dialkylation) malonic->dialkylation decarbox Incomplete Decarboxylation? malonic->decarbox incomplete_decarbox Intermediate Isolated? (Incomplete Decarboxylation) knoevenagel->incomplete_decarbox reduction_byproducts Reduction Byproducts? knoevenagel->reduction_byproducts isomers Isomer Mixture? friedel->isomers low_yield Low Yield? friedel->low_yield excess_malonate Use excess malonic ester Slow addition of alkyl halide dialkylation->excess_malonate Yes check_ph Ensure acidic pH Increase temperature decarbox->check_ph Yes use_pyridine Use Pyridine (Doebner) Ensure reflux incomplete_decarbox->use_pyridine Yes catalyst_choice Optimize catalyst (e.g., Pd/C) Use mild conditions reduction_byproducts->catalyst_choice Yes lower_temp Lower reaction temperature isomers->lower_temp Yes check_conditions Ensure anhydrous conditions Use stoichiometric catalyst low_yield->check_conditions Yes

Caption: A flowchart for troubleshooting common issues in the synthesis of this compound.

Signaling Pathway of Side Reactions in Malonic Ester Synthesis

Malonic_Ester_Side_Reactions malonic_ester Malonic Ester enolate Enolate Anion malonic_ester->enolate + Base mono_alkylated Mono-alkylated Product enolate->mono_alkylated + 4-Chlorobenzyl Chloride desired_product This compound mono_alkylated->desired_product Hydrolysis & Decarboxylation enolate_intermediate Mono-alkylated Enolate mono_alkylated->enolate_intermediate + Base (Side Reaction) di_alkylated Di-alkylated Byproduct enolate_intermediate->di_alkylated + 4-Chlorobenzyl Chloride

Caption: Diagram illustrating the side reaction pathway leading to dialkylation in the malonic ester synthesis.

Experimental Workflow for Knoevenagel Condensation and Reduction

Knoevenagel_Workflow start Start step1 Condensation: 4-Chlorobenzaldehyde + Malonic Acid (Pyridine, Piperidine) start->step1 step2 Work-up & Isolation of 4-Chlorocinnamic Acid step1->step2 step3 Catalytic Hydrogenation: (H2, Pd/C) step2->step3 step4 Filtration & Purification step3->step4 end Final Product step4->end

Caption: A simplified experimental workflow for the synthesis of this compound via the Knoevenagel condensation and subsequent reduction.

References

Technical Support Center: Synthesis of 3-(4-Chlorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-(4-Chlorophenyl)propanoic acid. Our aim is to facilitate the optimization of catalytic processes and address common experimental challenges.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues encountered during the synthesis of this compound, particularly via the catalytic hydrogenation of 4-chlorocinnamic acid or its esters.

Low or No Conversion of Starting Material

Q1: My hydrogenation reaction shows little to no conversion of the starting material. What are the potential causes and how can I fix this?

A1: Low or no conversion is a common issue that can often be traced back to the catalyst, reaction conditions, or starting material purity.

  • Catalyst Activity:

    • Solution 1: Use a fresh catalyst. Palladium on carbon (Pd/C) can lose activity over time due to oxidation or improper storage. Ensure you are using a fresh batch of catalyst for optimal performance.[1]

    • Solution 2: Check for catalyst poisoning. Impurities in the starting material or solvent, such as sulfur or nitrogen-containing compounds, can poison the palladium catalyst.[1] Consider purifying your starting material by recrystallization before the reaction.[1]

  • Reaction Conditions:

    • Solution 1: Increase hydrogen pressure. If you are using a balloon filled with hydrogen, the pressure may be insufficient. Switching to a Parr shaker or a similar apparatus that allows for higher and more consistent hydrogen pressure can significantly improve the reaction rate.[1]

    • Solution 2: Increase catalyst loading. While palladium is a catalyst, a higher loading (e.g., 5-10 mol%) may be necessary to achieve a reasonable reaction rate and complete conversion.[1]

    • Solution 3: Optimize the solvent. Protic solvents like ethanol (B145695) and acetic acid are generally effective for hydrogenations with Pd/C.[1] If solubility is an issue, gentle warming or switching to a more polar aprotic solvent like DMF or DMSO might help, but ensure compatibility with your reaction.[1]

  • Starting Material:

    • Solution: Purify the starting material. As mentioned, impurities can poison the catalyst. Recrystallization of the 4-chlorocinnamic acid or its ester is recommended to remove potential inhibitors.[1]

Presence of Side Products

Q2: I am observing significant amounts of a side product that appears to be 3-phenylpropanoic acid (dechlorinated product). How can I minimize this dehalogenation?

A2: Dehalogenation is a known side reaction in the catalytic hydrogenation of halogenated aromatic compounds.[2] Minimizing this side reaction is crucial for obtaining a pure product.

  • Catalyst Modification:

    • Solution 1: Use catalyst modifiers. The addition of certain organic or inorganic ligands can modulate the catalyst's activity and suppress dehalogenation. For instance, co-modifying palladium catalysts with organic ligands like triphenylphosphine (B44618) (PPh₃) and inorganic salts like sodium metavanadate (NaVO₃) has been shown to enhance selectivity by preventing the adsorption of the halogenated part of the molecule onto the catalyst surface.[2]

    • Solution 2: Choose an appropriate catalyst support. The choice of support material for the palladium catalyst can influence its activity and selectivity. While carbon is common, other supports like zeolites have been used.[3]

  • Reaction Condition Optimization:

    • Solution: Milder reaction conditions. High temperatures and pressures can sometimes promote dehalogenation. Experiment with lower temperatures and pressures to find a balance between an acceptable reaction rate and minimal side product formation.

Slow or Incomplete Reaction

Q3: The reaction is proceeding very slowly and does not go to completion even after an extended period. What should I do?

A3: A sluggish reaction can be frustrating. Here are several steps to accelerate the process:

  • Solution 1: Increase hydrogen pressure. As mentioned for low conversion, inadequate hydrogen pressure is a common culprit for slow reactions. Utilizing a high-pressure hydrogenation apparatus is recommended.[1]

  • Solution 2: Increase the catalyst loading. A higher catalyst-to-substrate ratio can significantly speed up the reaction.

  • Solution 3: Optimize the reaction temperature. Gently heating the reaction mixture (e.g., to 40-60°C) can increase the reaction rate.[3] However, be cautious as higher temperatures might also increase the formation of side products.

  • Solution 4: Ensure efficient stirring. Vigorous stirring is essential in heterogeneous catalysis to ensure good contact between the substrate, hydrogen gas, and the solid catalyst.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most frequently cited laboratory-scale method is the catalytic hydrogenation of 4-chlorocinnamic acid or its esters. This method typically employs a palladium catalyst, often 5% or 10% palladium on a carbon support (Pd/C), under a hydrogen atmosphere.[4][5]

Q2: What are the typical reaction conditions for the hydrogenation of 4-chlorocinnamic acid?

A2: Typical conditions involve dissolving 4-chlorocinnamic acid in a solvent like ethanol or ethyl acetate, adding the Pd/C catalyst, and then introducing hydrogen gas.[1][3] The reaction can be run at room temperature or with gentle heating (e.g., 40°C) and under hydrogen pressure ranging from a balloon to a high-pressure reactor.[1][3]

Q3: Are there alternative catalysts to Pd/C?

A3: While Pd/C is the most common, other palladium-based catalysts can be used. For instance, palladium on other supports like zeolites has been reported.[3] For transfer hydrogenation, palladium chloride (PdCl₂) or palladium(II) acetylacetonate (B107027) (Pd(acac)₂) can be used with a hydrogen donor.[6]

Q4: What is transfer hydrogenation, and can it be used for this synthesis?

A4: Transfer hydrogenation is an alternative to using pressurized hydrogen gas. It involves the use of a hydrogen donor molecule, such as formic acid or ammonium (B1175870) formate (B1220265), to provide the hydrogen.[1][6] This method can be safer and more convenient for some laboratory setups. Palladium catalysts are effective for transfer hydrogenation of cinnamic acid derivatives.[6]

Q5: How can I purify the final product, this compound?

A5: After the reaction, the catalyst is typically removed by filtration through a pad of celite or a membrane filter.[3] The solvent is then evaporated under reduced pressure. The crude product can be purified by recrystallization, often from a solvent mixture like ethyl acetate/hexane. If acidic impurities are present, washing the organic solution with a mild base like sodium bicarbonate solution during work-up can be effective.[7]

Data Presentation

Table 1: Comparison of Catalyst Supports for Hydrogenation of Cinnamic Acid

Catalyst SupportPalladium StateRelative ActivityConversion (%)
Wood (Steam Activated)UnreducedHigh>95
Wood (Phosphoric Acid)UnreducedMedium-High~90
PeatUnreducedMedium~85
CoconutUnreducedLow<80
Wood (Steam Activated)ReducedMedium~80
PeatReducedLow<70
CoconutReducedVery Low<60

Data adapted from a study on the hydrogenation of cinnamic acid, which serves as a model for 4-chlorocinnamic acid. The study suggests that unreduced palladium catalysts on wood-based carbon supports show the highest activity and conversion.[4]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 4-Chlorocinnamic Acid using Pd/C and Gaseous Hydrogen
  • Reaction Setup: In a suitable hydrogenation flask, dissolve 4-chlorocinnamic acid (1.0 eq) in a protic solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Carefully add 5-10 mol% (by weight) of 10% Palladium on carbon (Pd/C) to the solution.

  • Hydrogen Purge: Securely attach the flask to a hydrogenation apparatus. Evacuate the flask and then backfill it with hydrogen gas. Repeat this evacuation-backfill cycle three times to ensure an inert atmosphere.[1][3]

  • Hydrogenation: Stir the reaction mixture vigorously under a positive pressure of hydrogen (either from a balloon or a pressurized reactor) at room temperature or with gentle heating (e.g., 40°C).[3]

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas like nitrogen or argon.

  • Filtration: Filter the reaction mixture through a pad of celite or a membrane filter to remove the Pd/C catalyst. Wash the filter cake with a small amount of the reaction solvent.[3]

  • Purification: Combine the filtrates and evaporate the solvent under reduced pressure. The crude product can be further purified by recrystallization.

Protocol 2: Transfer Hydrogenation of 4-Chlorocinnamic Acid
  • Reaction Setup: In a round-bottom flask, dissolve 4-chlorocinnamic acid (1.0 eq) in a suitable solvent (e.g., water, THF).[6]

  • Reagent Addition: Add a hydrogen donor, such as formic acid or ammonium formate (excess, e.g., 5 eq), and a base like triethylamine (B128534) or potassium hydroxide (B78521) if required by the specific protocol.[6]

  • Catalyst Addition: Add the palladium catalyst, for example, palladium chloride (PdCl₂) (e.g., 2 mol%).[6]

  • Reaction: Heat the reaction mixture to a suitable temperature (e.g., 60-90°C) and stir until the reaction is complete, as monitored by TLC or LC-MS.[6]

  • Work-up and Purification: Cool the reaction mixture and perform an appropriate work-up, which may involve extraction and washing. The crude product is then purified, typically by recrystallization.

Visualizations

TroubleshootingWorkflow start Low/No Conversion q1 Check Catalyst Activity start->q1 Is the catalyst active? q2 Review Reaction Conditions start->q2 Are conditions optimal? s1a Use fresh Pd/C catalyst q1->s1a Old/exposed catalyst s1b Purify starting material (recrystallization) q1->s1b Potential poisoning end Reaction Optimized s1a->end s1b->end s2a Increase H2 pressure (use Parr shaker) q2->s2a s2b Increase catalyst loading q2->s2b s2c Optimize solvent q2->s2c s2a->end s2b->end s2c->end side_product Dechlorination Side Product q3 Modify Catalyst/Conditions side_product->q3 s3a Add catalyst modifier (e.g., PPh3) q3->s3a s3b Use milder conditions (lower temp/pressure) q3->s3b s3a->end s3b->end

Caption: Troubleshooting workflow for hydrogenation reactions.

ExperimentalWorkflow start Start step1 Dissolve 4-chlorocinnamic acid in solvent start->step1 step2 Add Pd/C catalyst step1->step2 step3 Purge with H2 step2->step3 step4 Run hydrogenation (stirring, temp control) step3->step4 step5 Monitor reaction (TLC/LC-MS) step4->step5 step5->step4 Incomplete step6 Filter to remove catalyst step5->step6 Complete step7 Evaporate solvent step6->step7 step8 Purify by recrystallization step7->step8 end Final Product step8->end

Caption: General experimental workflow for catalytic hydrogenation.

References

removing unreacted starting material from 3-(4-Chlorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An essential aspect of synthesizing 3-(4-Chlorophenyl)propanoic acid is the effective removal of unreacted starting materials to ensure the final product's purity. This technical support center provides detailed troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common unreacted starting materials I might find in my crude this compound?

A1: The most common impurities originating from the starting materials depend on the synthetic route. For a typical malonic ester synthesis, you can expect to find:

  • 4-Chlorobenzaldehyde: A neutral compound that is a common precursor.

  • Malonic Acid or Diethyl Malonate: Acidic starting materials used to form the propanoic acid backbone.

  • Piperidine or other basic catalysts: Used to facilitate the condensation reaction.

Q2: What is the most effective method for removing neutral impurities like 4-Chlorobenzaldehyde?

A2: The most effective and straightforward method is an acid-base extraction.[1][2][3] This technique leverages the acidic nature of your product, this compound, to separate it from the neutral 4-Chlorobenzaldehyde. The carboxylic acid is converted into its water-soluble salt with a weak base, while the aldehyde remains in the organic layer.[1][4]

Q3: How can I remove residual malonic acid from my product?

A3: Malonic acid is highly soluble in water (763 g/L), whereas this compound has limited water solubility.[5][6] Therefore, a simple aqueous wash of the organic layer during the reaction workup can remove a significant portion of the malonic acid. Any remaining malonic acid, being a dicarboxylic acid, will also be extracted into the aqueous basic solution during the acid-base extraction procedure.

Q4: Is recrystallization a suitable purification method for this compound?

A4: Yes, recrystallization is an excellent final purification step for solid compounds like this compound.[7] This method is effective at removing small amounts of remaining impurities after an initial purification like acid-base extraction. Selecting an appropriate solvent or solvent system is crucial for successful recrystallization.

Troubleshooting Guides

Issue 1: My crude product contains a significant amount of unreacted 4-Chlorobenzaldehyde, as seen on my TLC plate.
  • Cause: Incomplete reaction or inefficient initial purification. 4-Chlorobenzaldehyde is a neutral compound and will not be removed by simple water washes if it is dissolved in an organic solvent.

  • Solution: Perform an acid-base extraction. This procedure is highly effective at separating carboxylic acids from neutral compounds.[1][3][8]

    • Workflow for Acid-Base Extraction:

      start Crude product dissolved in an organic solvent (e.g., ether) extract Extract with aqueous NaHCO3 solution in a separatory funnel start->extract separate Separate the two layers extract->separate org_layer Organic Layer: Contains 4-Chlorobenzaldehyde and other neutral impurities separate->org_layer Organic aq_layer Aqueous Layer: Contains the sodium salt of This compound separate->aq_layer Aqueous wash_org Wash with brine, dry with Na2SO4, and evaporate solvent org_layer->wash_org acidify_aq Acidify with HCl (aq) until pH ~2 aq_layer->acidify_aq discard_org Discard (or recover aldehyde) wash_org->discard_org precipitate Product precipitates out of solution acidify_aq->precipitate filter Collect pure product by vacuum filtration precipitate->filter end Pure this compound filter->end

      Caption: Workflow for Acid-Base Extraction Purification.

Issue 2: After acid-base extraction, my final product yield is very low.
  • Cause 1: Incomplete extraction into the basic solution. The pH of the aqueous solution may not have been high enough to deprotonate your carboxylic acid fully.

    • Solution: Ensure thorough mixing with the basic solution (e.g., saturated sodium bicarbonate). Check the pH of the aqueous layer after extraction; it should be basic.

  • Cause 2: Incomplete precipitation after acidification. Not enough acid was added to fully protonate the carboxylate salt and cause it to precipitate.

    • Solution: Add the acid (e.g., concentrated HCl) dropwise while stirring until no more precipitate forms.[2] Check the pH of the solution with litmus (B1172312) paper or a pH meter to ensure it is strongly acidic (pH 1-2). Cooling the mixture in an ice bath can also increase the amount of precipitated product.

Issue 3: My product oiled out during recrystallization instead of forming crystals.
  • Cause: The boiling point of the recrystallization solvent is higher than the melting point of your product, or the solution is supersaturated with impurities. The melting point of this compound is approximately 127-131°C.[9]

  • Solution:

    • Re-heat the solution to dissolve the oil.

    • Add a small amount of a "better" solvent (one in which the compound is more soluble) to prevent premature precipitation.[7]

    • Allow the solution to cool very slowly. Scratching the inside of the flask with a glass rod can sometimes initiate crystallization.[10]

    • If the problem persists, consider using a different solvent or a pair of miscible solvents (a "good" solvent and a "poor" solvent).[7]

Data Presentation

The choice of purification method relies on the differing solubilities of the product and starting materials.

CompoundStructureMolar Mass ( g/mol )Water SolubilityOrganic Solvent Solubility
This compound ClC₆H₄CH₂CH₂COOH184.62Limited[6]Soluble in DMSO, moderately soluble in other common organic solvents[6]
4-Chlorobenzaldehyde ClC₆H₄CHO140.57Insoluble to slightly soluble[11][12][13]Soluble in ethanol, ether, benzene, chloroform, ethyl acetate[11][12]
Malonic Acid HOOCCH₂COOH104.06Highly soluble (763 g/L)[5]Soluble in polar solvents like methanol (B129727) and ethanol; insoluble in hexane[14]

Experimental Protocols

Protocol 1: Acid-Base Extraction
  • Dissolution: Dissolve the crude product (approx. 1.0 g) in a suitable organic solvent (e.g., 20 mL of diethyl ether or ethyl acetate) in a separatory funnel.

  • Base Wash: Add 15 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel.[2] Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release any pressure buildup.

  • Separation: Allow the layers to separate fully. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with another 15 mL portion of saturated NaHCO₃ solution. Combine the aqueous layers.

  • Isolate Neutral Impurities: The remaining organic layer contains the neutral 4-Chlorobenzaldehyde. This layer can be washed with brine, dried over anhydrous sodium sulfate, and the solvent evaporated to recover the aldehyde if desired.[11]

  • Precipitation of Product: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution becomes strongly acidic (test with pH paper, target pH ≈ 2). A white precipitate of this compound will form.[3]

  • Collection: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold deionized water to remove any residual salts.

  • Drying: Allow the product to air dry completely on the filter paper or in a desiccator.

Protocol 2: Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair. A good solvent will dissolve the compound when hot but not when cold.[10] Ethanol/water is a common and effective solvent pair for this type of compound.

  • Dissolution: Place the crude, dry this compound in an Erlenmeyer flask. Add the minimum amount of hot solvent (e.g., ethanol) needed to just dissolve the solid completely.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: If using a solvent pair, add the "poorer" solvent (e.g., water) dropwise to the hot solution until it just becomes cloudy. Add a drop or two of the "good" solvent (ethanol) to redissolve the precipitate.[7] Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. You may then place it in an ice bath to maximize crystal formation.

  • Collection and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold solvent mixture, and allow them to dry thoroughly.

Logical Troubleshooting Diagram

This diagram outlines the decision-making process for purifying crude this compound.

start Crude this compound check_purity Assess Purity (e.g., TLC, NMR) start->check_purity is_pure Is the product pure? check_purity->is_pure has_aldehyde Is 4-chlorobenzaldehyde the major impurity? is_pure->has_aldehyde No final_product Pure Product is_pure->final_product Yes acid_base Perform Acid-Base Extraction has_aldehyde->acid_base Yes recrystallize Perform Recrystallization has_aldehyde->recrystallize No acid_base->check_purity recrystallize->is_pure column Consider Column Chromatography (for difficult separations) recrystallize->column If still impure column->check_purity

References

stability of 3-(4-Chlorophenyl)propanoic acid under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 3-(4-Chlorophenyl)propanoic acid under acidic and basic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound under typical acidic and basic conditions?

A1: this compound, as a carboxylic acid, is generally expected to be stable under mild acidic and basic conditions at room temperature. The propanoic acid side chain and the chlorophenyl group are relatively robust. However, under forced conditions, such as elevated temperatures and extreme pH, degradation may occur.

Q2: What potential degradation pathways should be considered for this compound under acidic or basic stress?

A2: While specific degradation pathways for this molecule are not extensively documented in publicly available literature, potential degradation could theoretically involve reactions affecting the aromatic ring or the carboxylic acid group, especially under harsh conditions. However, without experimental data, any proposed pathway remains hypothetical.

Q3: Are there any specific storage recommendations to ensure the stability of this compound?

A3: To ensure stability, this compound should be stored in a well-closed container in a cool, dry place, protected from light. For solutions, using buffered systems and storing at low temperatures (2-8 °C) can help minimize potential degradation over time.

Troubleshooting Guides

Issue: Unexpected peaks observed during HPLC analysis after subjecting this compound to acidic or basic conditions.

  • Possible Cause 1: Degradation of the molecule.

    • Troubleshooting Action:

      • Confirm Identity of New Peaks: Use mass spectrometry (LC-MS) to determine the molecular weight of the new impurities. This can provide clues about the nature of the degradation products.

      • Systematic Stress Testing: Perform a systematic forced degradation study to understand the conditions leading to the formation of the impurity. Vary the concentration of the acid/base, temperature, and time of exposure.[1][2]

      • Peak Purity Analysis: Utilize a diode array detector (DAD) to check for peak purity of the main component and the new peaks to ensure they are single components.

  • Possible Cause 2: Interaction with co-solvents or impurities in reagents.

    • Troubleshooting Action:

      • Solvent Blank Analysis: Run a blank injection of the acidic or basic solution (without the compound) to check for any interfering peaks originating from the solvent or reagents.

      • Use High-Purity Reagents: Ensure that high-purity acids, bases, and solvents are used to avoid introducing contaminants that might react with the compound or interfere with the analysis.

Issue: Low recovery of this compound after treatment with strong acid or base.

  • Possible Cause: Significant degradation of the parent compound.

    • Troubleshooting Action:

      • Milder Stress Conditions: Reduce the severity of the stress conditions. Use a lower concentration of acid or base, decrease the temperature, or shorten the exposure time. The goal of forced degradation is typically to achieve 5-20% degradation, not complete loss of the parent compound.[1][2]

      • Neutralization Step: Ensure that the sample is properly neutralized before analysis to halt the degradation reaction.

      • Quantitative Analysis: Perform a mass balance study to account for the parent compound and all major degradation products.

Experimental Protocols

Protocol 1: Forced Degradation under Acidic Conditions

This protocol outlines a general procedure for conducting a forced degradation study of this compound in an acidic solution.

  • Preparation of Acidic Solution: Prepare a solution of 0.1 M hydrochloric acid (HCl) in a suitable solvent (e.g., water, or a water/acetonitrile mixture if solubility is an issue).

  • Sample Preparation: Accurately weigh and dissolve a known amount of this compound in the 0.1 M HCl solution to achieve a final concentration of approximately 1 mg/mL.

  • Stress Conditions: Incubate the sample solution at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours). A control sample should be kept at room temperature.

  • Sampling: Withdraw aliquots at various time points (e.g., 0, 4, 8, 12, and 24 hours).

  • Sample Processing: Immediately neutralize the withdrawn aliquots with an equivalent amount of a suitable base (e.g., 0.1 M sodium hydroxide) to stop the degradation. Dilute the neutralized sample with the mobile phase to a suitable concentration for analysis.

  • Analysis: Analyze the samples by a stability-indicating HPLC method, typically with UV detection.

Protocol 2: Forced Degradation under Basic Conditions

This protocol describes a general procedure for a forced degradation study in a basic solution.

  • Preparation of Basic Solution: Prepare a solution of 0.1 M sodium hydroxide (B78521) (NaOH) in a suitable solvent.

  • Sample Preparation: Dissolve a known amount of this compound in the 0.1 M NaOH solution to a final concentration of about 1 mg/mL.

  • Stress Conditions: Maintain the solution at a controlled temperature (e.g., 60 °C) for a specified duration. Keep a control sample at room temperature.

  • Sampling: Collect aliquots at predetermined intervals.

  • Sample Processing: Neutralize the aliquots with an equivalent amount of a suitable acid (e.g., 0.1 M hydrochloric acid). Dilute the sample as needed for analysis.

  • Analysis: Use a validated stability-indicating HPLC method for analysis.

Data Presentation

As no specific quantitative data for the degradation of this compound was found in the literature, a template for presenting such data from a forced degradation study is provided below.

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionTime (hours)% Assay of this compound% Total ImpuritiesMass Balance (%)
0.1 M HCl (60 °C)0100.00.0100.0
4
8
12
24
0.1 M NaOH (60 °C)0100.00.0100.0
4
8
12
24

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis prep_acid Prepare 0.1 M HCl prep_sample Dissolve Compound (1 mg/mL) prep_acid->prep_sample prep_base Prepare 0.1 M NaOH prep_base->prep_sample stress_acid Incubate in Acid (e.g., 60°C) prep_sample->stress_acid stress_base Incubate in Base (e.g., 60°C) prep_sample->stress_base sampling Sample at Time Points stress_acid->sampling stress_base->sampling neutralize Neutralize sampling->neutralize analyze HPLC Analysis neutralize->analyze

Caption: Workflow for Forced Degradation Studies.

troubleshooting_logic start Unexpected Peak in HPLC check_degradation Potential Degradation? start->check_degradation check_contamination Reagent/Solvent Contamination? start->check_contamination lcms_analysis Analyze with LC-MS check_degradation->lcms_analysis Yes blank_run Run Solvent Blank check_contamination->blank_run Yes forced_degradation Systematic Stress Study lcms_analysis->forced_degradation high_purity Use High-Purity Reagents blank_run->high_purity

Caption: Troubleshooting Logic for Unexpected Peaks.

References

Technical Support Center: Preventing Byproduct Formation in 3-(4-Chlorophenyl)propanoic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(4-Chlorophenyl)propanoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize or prevent byproduct formation in your reactions.

General Troubleshooting and FAQs

Q1: What are the most common reactions performed with this compound where byproduct formation is a concern?

A1: The most common reactions include esterification (e.g., Fischer esterification), amide coupling, and intramolecular Friedel-Crafts acylation. Each of these can lead to specific byproducts that can complicate purification and reduce yields.

Q2: How can I monitor my reaction for byproduct formation?

A2: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the progress of your reaction and detecting the presence of byproducts. For more detailed analysis and quantification, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are recommended.

Q3: Are there any general purification strategies to remove common byproducts?

A3: Yes, standard purification techniques such as column chromatography, recrystallization, and liquid-liquid extraction are often effective. The choice of method will depend on the specific properties of your desired product and the byproducts. For instance, acidic or basic washes can remove unreacted starting materials or acidic/basic byproducts.

Troubleshooting Guide: Fischer Esterification

Fischer esterification is a common method for converting this compound to its corresponding esters by reacting it with an alcohol in the presence of an acid catalyst.

Issue 1: Low Ester Yield and Presence of Unreacted Carboxylic Acid

  • Question: My Fischer esterification of this compound with ethanol (B145695) is incomplete, and I have a significant amount of starting material left. How can I improve the conversion?

  • Answer: Fischer esterification is a reversible reaction. To drive the equilibrium towards the product (the ester), you can take the following steps:

    • Use Excess Alcohol: Employing the alcohol as the solvent or using a large excess (e.g., 10-fold or more) can shift the equilibrium to favor ester formation.[1]

    • Remove Water: The water produced as a byproduct can hydrolyze the ester back to the carboxylic acid. Removing water as it forms, for example, by using a Dean-Stark apparatus, can significantly improve your yield.

    • Increase Catalyst Concentration: Ensure you are using a sufficient amount of acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.

Potential Side Reactions in Fischer Esterification

Fischer_Esterification_Byproducts Reactants This compound + Alcohol (e.g., Ethanol) Ester Ethyl 3-(4-Chlorophenyl)propanoate Reactants->Ester Acid Catalyst (e.g., H₂SO₄) Water Water (Byproduct) Reactants->Water Unreacted_Acid Unreacted this compound Ester->Unreacted_Acid Hydrolysis (driven by water)

Caption: Reversible nature of Fischer esterification.

Experimental Protocol: Fischer Esterification of this compound with Ethanol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq.) in absolute ethanol (10-20 eq.).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.3 eq.) to the mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC.[2]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the excess ethanol under reduced pressure.

    • Dissolve the residue in an organic solvent like ethyl acetate (B1210297).

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst and remove unreacted carboxylic acid.[2][3]

    • Wash with brine, dry the organic layer over anhydrous sodium sulfate (B86663), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate as the eluent.

ParameterRecommended ConditionPotential Impact on Byproducts
Alcohol Amount Large excess (e.g., used as solvent)Drives equilibrium to product, minimizing unreacted acid.
Catalyst H₂SO₄, p-TsOHEssential for the reaction; amount can be optimized.
Temperature RefluxIncreases reaction rate.
Water Removal Dean-Stark trap (optional)Prevents reverse reaction, increasing yield.

Troubleshooting Guide: Amide Coupling

Amide bond formation is a crucial reaction in drug development. This typically involves activating the carboxylic acid group of this compound before reacting it with an amine.

Issue 2: Formation of N-acylurea Byproduct

  • Question: I am using DCC as a coupling agent for the reaction of this compound with aniline, and I am observing a significant amount of an insoluble white precipitate, which I suspect is N,N'-dicyclohexylurea (DCU). How can I avoid this?

  • Answer: The formation of N-acylurea is a known side reaction when using carbodiimide (B86325) coupling agents like DCC. This byproduct can be difficult to remove. Here are some strategies to mitigate this issue:

    • Use an Additive: The addition of 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) can suppress the formation of N-acylurea and also reduce racemization if chiral amines are used.[4]

    • Alternative Coupling Agents: Consider using a different coupling agent. For example, water-soluble carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) produce a water-soluble urea (B33335) byproduct that can be easily removed during aqueous workup. Other reagents like HATU or T3P can also be effective and may produce byproducts that are easier to remove.[5]

    • Reaction Conditions: Running the reaction at lower temperatures (e.g., 0 °C) can sometimes minimize side reactions.

Potential Side Reactions in Amide Coupling

Amide_Coupling_Byproducts Reactants This compound + Amine Activated_Acid Activated Acid Intermediate (e.g., O-acylisourea) Reactants->Activated_Acid Coupling Agent (e.g., DCC) Amide Desired Amide Product Activated_Acid->Amide + Amine Urea_Byproduct Urea Byproduct (e.g., DCU from DCC) Activated_Acid->Urea_Byproduct N_Acylurea N-Acylurea Byproduct (Rearrangement) Activated_Acid->N_Acylurea Rearrangement

Caption: Byproduct formation in carbodiimide-mediated amide coupling.

Experimental Protocol: Amide Coupling of this compound with a Primary Amine using EDC/HOBt
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.), HOBt (1.2 eq.), and the primary amine (1.1 eq.) in an anhydrous aprotic solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Coupling Agent Addition: Add EDC (1.2 eq.) portion-wise to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Workup:

    • Dilute the reaction mixture with the organic solvent used.

    • Wash the organic layer with a mild acid (e.g., 1 M HCl) to remove any unreacted amine and basic byproducts.

    • Wash with a saturated aqueous solution of sodium bicarbonate to remove unreacted carboxylic acid and HOBt.

    • Wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

ParameterRecommended ConditionPotential Impact on Byproducts
Coupling Agent EDC, HATU, T3PDifferent byproducts with varying solubility and ease of removal.
Additive HOBt, HOAtSuppresses N-acylurea formation and racemization.
Solvent Anhydrous DCM or DMFAnhydrous conditions are crucial to prevent hydrolysis.
Temperature 0 °C to room temperatureLower temperatures can minimize side reactions.

Troubleshooting Guide: Intramolecular Friedel-Crafts Acylation

Under strong acid conditions, this compound has the potential to undergo an intramolecular Friedel-Crafts acylation to form a six-membered ring, yielding a tetralone.

Issue 3: Incomplete Cyclization or Formation of Polymeric Byproducts

  • Question: I am trying to synthesize 7-chloro-3,4-dihydronaphthalen-1(2H)-one from this compound using a strong acid, but the yield is low and I am getting a significant amount of dark, polymeric material. What can I do to improve this?

  • Answer: Intramolecular Friedel-Crafts reactions can be sensitive to reaction conditions. The formation of polymeric material is often due to intermolecular reactions competing with the desired intramolecular cyclization.

    • Choice of Acid: Polyphosphoric acid (PPA) and Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) are commonly used and effective for this type of cyclization. Concentrated sulfuric acid can also be used, but may lead to more charring.[6]

    • High Dilution: To favor the intramolecular reaction over intermolecular polymerization, the reaction can be performed under high dilution conditions. This involves slowly adding the substrate to a large volume of the acid catalyst.

    • Temperature Control: The reaction temperature is critical. It should be high enough to promote the reaction but not so high that it leads to decomposition and polymerization. Careful monitoring and optimization of the temperature are necessary.

    • Anhydrous Conditions: Ensure that the reaction is carried out under strictly anhydrous conditions, as water can deactivate the catalyst and interfere with the reaction.

Intramolecular Friedel-Crafts Acylation Pathway

FC_Acylation Acid This compound Acylium_Ion Acylium Ion Intermediate Acid->Acylium_Ion Strong Acid (e.g., PPA) Tetralone 7-chloro-3,4-dihydronaphthalen-1(2H)-one Acylium_Ion->Tetralone Intramolecular Attack Polymer Polymeric Byproducts Acylium_Ion->Polymer Intermolecular Reaction

Caption: Competing pathways in Friedel-Crafts acylation.

Experimental Protocol: Intramolecular Friedel-Crafts Acylation of this compound
  • Reaction Setup: In a round-bottom flask, place polyphosphoric acid (PPA) and heat it to 80-100 °C with stirring.

  • Substrate Addition: Slowly add this compound to the hot PPA.

  • Reaction: Continue to stir the mixture at the elevated temperature for 1-3 hours, monitoring the reaction by TLC.

  • Workup:

    • Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

    • Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the desired tetralone.

ParameterRecommended ConditionPotential Impact on Byproducts
Acid Catalyst Polyphosphoric Acid (PPA), Eaton's ReagentEffective for cyclization; can cause charring if overheated.
Concentration High dilutionFavors intramolecular cyclization over intermolecular polymerization.
Temperature 80-120 °C (optimize)Crucial for reaction rate and preventing decomposition.
Reaction Time 1-4 hours (monitor by TLC)Over-exposure to strong acid can lead to degradation.

By carefully controlling reaction conditions and choosing the appropriate reagents and purification methods, the formation of byproducts in reactions involving this compound can be significantly minimized, leading to higher yields and purer products.

References

Technical Support Center: Synthesis of 3-(4-Chlorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the workup procedure for the synthesis of 3-(4-Chlorophenyl)propanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the workup for this compound?

A1: The workup for this compound, a carboxylic acid, typically involves an aqueous workup to separate the acidic product from neutral and basic impurities. This is achieved by exploiting the differential solubility of the carboxylic acid and its salt form in organic and aqueous phases. The general steps include quenching the reaction, extraction, acidification, and purification.

Q2: How do I remove the palladium catalyst after a reduction of 4-chlorocinnamic acid or its ester?

A2: After the hydrogenation reaction, the solid palladium catalyst can be removed by filtering the reaction mixture through a pad of Celite or a membrane filter.[1] It is crucial to wash the filter cake with the reaction solvent (e.g., ethyl acetate) to ensure complete recovery of the product.

Q3: My crude product is an oil, but it should be a solid. What should I do?

A3: If your this compound product is an oil instead of a solid, it may contain impurities that are depressing its melting point. Try triturating the oil with a non-polar solvent like hexane (B92381) to induce crystallization. If that fails, purification by column chromatography on silica (B1680970) gel is a common method to obtain the pure solid product.[2]

Q4: I am getting a low yield after recrystallization. How can I improve it?

A4: Low yield during recrystallization can be due to several factors. Ensure you are using a minimal amount of hot solvent to dissolve the crude product. Cooling the solution slowly to room temperature before placing it in an ice bath promotes the formation of larger, purer crystals and can improve recovery. Also, ensure the pH of the aqueous solution is sufficiently acidic during precipitation to minimize the amount of product remaining dissolved as its carboxylate salt.

Q5: How can I confirm the purity of my final product?

A5: The purity of this compound can be assessed by its melting point, which should be in the range of 127-131 °C.[3] Further confirmation can be obtained using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Troubleshooting Guide

Problem Possible Cause Solution
Formation of an emulsion during extraction The organic and aqueous layers are not separating cleanly. This can be caused by the presence of fine solid particles or surfactants.- Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer. - Allow the separatory funnel to stand undisturbed for a longer period. - Filter the entire mixture through a pad of Celite.
No precipitate forms upon acidification The aqueous solution is not acidic enough, or the product is too soluble in the aqueous medium.- Check the pH of the solution with pH paper and add more acid if necessary to reach a pH of 1-2. - If the product is partially soluble in water, extract the acidified aqueous layer with an organic solvent like ethyl acetate (B1210297) or dichloromethane.
The final product has a persistent color Impurities from the reaction are co-precipitating with the product.- Recrystallize the product from a suitable solvent system. Common solvents for recrystallization of carboxylic acids include ethanol/water or toluene. - Treat a solution of the crude product with activated carbon to remove colored impurities before filtration and recrystallization.
Broad melting point range of the final product The product is impure.- Repeat the recrystallization process. - If recrystallization is ineffective, consider purification by column chromatography.

Experimental Protocols

Workup Protocol for this compound via Reduction of 4-Chlorocinnamic Acid

This protocol is adapted from a similar procedure for the reduction of cinnamic acid.[4]

  • Catalyst Removal: After the reaction is complete, cool the reaction mixture to room temperature. Filter the mixture through a Büchner funnel containing a pad of Celite to remove the Raney nickel or palladium catalyst. Wash the filter cake with the reaction solvent (e.g., water or ethyl acetate) to ensure all the product is collected.

  • Acidification: Transfer the filtrate to a beaker and cool it in an ice bath. Slowly add concentrated hydrochloric acid with stirring until the pH of the solution is approximately 1-2. A white precipitate of this compound should form.[4]

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with cold distilled water to remove any remaining inorganic salts.

  • Drying: Air-dry the solid on the filter paper, and then dry it further in a desiccator or a vacuum oven to obtain the crude product.

  • Purification (Optional): For higher purity, recrystallize the crude product from a suitable solvent, such as an ethanol/water mixture.

Workup Protocol for this compound from Friedel-Crafts Acylation followed by Hydrolysis

This protocol is based on the general workup for Friedel-Crafts acylation reactions.[5][6]

  • Quenching: After the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times. Combine the organic extracts.

  • Washing: Wash the combined organic layers sequentially with water, saturated aqueous sodium bicarbonate solution (caution: effervescence may occur), and finally with brine. The bicarbonate wash removes any unreacted acid chloride and the Lewis acid catalyst.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography as needed.

Quantitative Data Summary

Synthesis Method Starting Material Yield Reaction Time Temperature Reference
Catalytic HydrogenationBenzyl 4-chloro cinnamate98%1.5 h40 °C[1]
Friedel-Crafts Acylation/Alkylation4-ChlorobenzaldehydeNot specifiedNot specifiedNot specified[7]

Experimental Workflow

Workup_Procedure cluster_reaction Reaction Completion cluster_workup Aqueous Workup cluster_purification Purification Reaction Crude Reaction Mixture Quench Quench Reaction (e.g., add water/acid) Reaction->Quench Extraction Liquid-Liquid Extraction (Organic Solvent/Aqueous Base) Quench->Extraction Separation Separate Layers Extraction->Separation Organic_Layer Organic Layer (Impurities) Separation->Organic_Layer Discard Aqueous_Layer Aqueous Layer (Product as Salt) Separation->Aqueous_Layer Acidification Acidify Aqueous Layer (e.g., with HCl) Aqueous_Layer->Acidification Precipitation Precipitation of Product Acidification->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Washing Wash with Cold Solvent Filtration->Washing Drying Drying Washing->Drying Pure_Product Pure this compound Drying->Pure_Product Recrystallization Recrystallization (Optional) Drying->Recrystallization If needed Recrystallization->Pure_Product

Caption: General workup and purification workflow for this compound.

References

Technical Support Center: Purification of 3-(4-Chlorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the purification of 3-(4-Chlorophenyl)propanoic acid. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the typical physical properties of this compound? A1: this compound is a white to off-white crystalline solid.[1] Key properties include a melting point range of 127-131 °C and a molecular weight of 184.62 g/mol .[2]

Q2: What are the most common purification methods for this compound? A2: The most common methods for purifying this compound are recrystallization and column chromatography. For crude reaction mixtures, a preliminary acid-base extraction can be highly effective for isolating the carboxylic acid from neutral impurities.[3]

Q3: What are the likely impurities in a sample of this compound? A3: Impurities largely depend on the synthetic route. If prepared via a malonic ester synthesis, dialkylated byproducts can be a major impurity.[4] If synthesized by hydrogenation of 4-chlorocinnamic acid derivatives, unreacted starting material or over-reduced byproducts might be present.[5] Residual solvents and reagents from the reaction workup are also common.

Q4: How can I assess the purity of my final product? A4: Purity can be assessed by several methods. Melting point determination is a quick indicator; a sharp melting range close to the literature value (127-131 °C) suggests high purity. Chromatographic methods like Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) provide more quantitative assessments.[6][7] Spectroscopic techniques such as ¹H NMR can confirm the structure and detect proton-containing impurities.

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique for purifying solids but can present several challenges.

Q1: I've dissolved my crude product in a hot solvent, but no crystals form upon cooling. What should I do? A1: This issue typically arises from either using too much solvent or the solution being super-saturated.

  • Problem: The solution is not sufficiently saturated.

    • Solution: Reheat the solution and evaporate a portion of the solvent to increase the solute concentration. Allow it to cool again.[5]

  • Problem: Nucleation has not initiated.

    • Solution 1 (Scratching): Gently scratch the inner wall of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.

    • Solution 2 (Seeding): Add a tiny crystal of pure this compound (a "seed crystal") to the cooled solution to induce crystallization.

    • Solution 3 (Cooling): Cool the solution further using an ice bath to decrease solubility and promote crystal formation.[3]

Q2: My compound separated as an oily liquid instead of crystals. How can I fix this? A2: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point. This can be due to a high concentration of impurities lowering the melting point or the solution being cooled too quickly.

  • Solution 1: Reheat the mixture to redissolve the oil. Add a small amount of additional solvent to lower the saturation point and then allow the solution to cool much more slowly. An insulated container can help slow the cooling rate.[5]

  • Solution 2: Change the solvent system. Select a solvent with a lower boiling point or use a co-solvent mixture. For a co-solvent system, dissolve the compound in a "good" solvent and slowly add a miscible "poor" solvent (anti-solvent) at an elevated temperature until the solution becomes slightly cloudy, then cool slowly.[3]

Q3: The yield of my recrystallized product is very low. How can I improve it? A3: A low yield often indicates that a significant amount of the product remains dissolved in the mother liquor.

  • Problem: Too much solvent was used.

    • Solution: Minimize the amount of hot solvent used to dissolve the crude product initially.[5] You can test the mother liquor by evaporating a small amount; if a large residue remains, there is still product in solution.

  • Problem: Incomplete crystallization.

    • Solution: Ensure the flask is cooled for a sufficient period, potentially in an ice bath, to maximize precipitation.

  • Problem: Premature crystallization during hot filtration.

    • Solution: Use a pre-heated funnel and flask for hot filtration and use a slight excess of solvent to ensure the compound stays in solution. The excess solvent can be evaporated after filtration.

Q4: The final crystals are colored, but the pure compound should be white. How do I remove colored impurities? A4: Colored impurities can often be adsorbed onto activated charcoal.

  • Solution: After dissolving the crude solid in the hot solvent, cool the solution slightly and add a very small amount of activated charcoal (e.g., 1-2% by weight). Reheat the mixture to boiling for a few minutes, then perform a hot filtration to remove the charcoal and the adsorbed impurities before allowing the filtrate to cool and crystallize.[3] Note that using too much charcoal can reduce your yield by adsorbing the desired product.

Troubleshooting Guide: Column Chromatography

Column chromatography is used to separate the target compound from impurities with different polarities.[8]

Q1: I can't achieve good separation between my product and an impurity on the column. What should I adjust? A1: Poor separation means the difference in the rate of travel between your compounds is too small.

  • Solution 1 (Adjust Solvent Polarity): The polarity of the eluent is the most critical factor. If compounds are eluting too quickly and together, decrease the polarity of the mobile phase (e.g., decrease the percentage of ethyl acetate (B1210297) in a hexane/ethyl acetate mixture). If compounds are sticking to the column, increase the polarity.[9]

  • Solution 2 (Change Solvent System): Sometimes a different solvent system provides better selectivity. For example, substituting ethyl acetate with diethyl ether or dichloromethane (B109758) might change the elution order or improve separation.

  • Solution 3 (Optimize Column Parameters): Use a longer or narrower column for better resolution. Ensure the column is packed uniformly without any cracks or channels.

Q2: My product is eluting as a very broad band, leading to mixed fractions and low concentration. Why is this happening? A2: Band broadening can result from several factors.

  • Problem: The initial sample band was too wide.

    • Solution: Dissolve the crude sample in the absolute minimum amount of solvent before loading it onto the column. A more concentrated, smaller initial band will lead to sharper elution bands.

  • Problem: The compound is poorly soluble in the mobile phase.

    • Solution: This can cause "tailing." Try a different mobile phase in which the compound is more soluble, while still allowing for differential adsorption to the stationary phase. Adding a small percentage of a more polar solvent can sometimes help.

  • Problem: The column was packed improperly.

    • Solution: Ensure the stationary phase is packed evenly and is completely level at the top. The sample should be applied carefully to not disturb the packing.[9]

Q3: The compound won't elute from the column, even with a highly polar solvent system. What can I do? A3: This indicates a very strong interaction with the stationary phase.

  • Solution 1: For an acidic compound like this compound on silica (B1680970) gel, strong adsorption can occur. Adding a small amount of acetic acid or formic acid (e.g., 0.5-1%) to the mobile phase can help by protonating the silica surface silanol (B1196071) groups and improving the elution of the acidic compound.

  • Solution 2: Ensure you are using a sufficiently polar solvent. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, might be necessary. For very polar compounds, a system like 5% methanol (B129727) in dichloromethane could be effective.[10]

Experimental Protocols

Protocol 1: Preliminary Purification via Acid-Base Extraction

This method is excellent for separating the acidic product from neutral organic impurities.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent such as diethyl ether or ethyl acetate.

  • Base Extraction: Transfer the solution to a separatory funnel and extract it two to three times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The acidic this compound will be deprotonated to its sodium salt and move into the aqueous layer, while neutral impurities remain in the organic layer.

  • Separation: Combine the aqueous layers. The original organic layer can be discarded (after confirming no product remains).

  • Acidification: Cool the combined aqueous layer in an ice bath and slowly acidify it by adding 2M hydrochloric acid (HCl) dropwise until the pH is ~2. The this compound will precipitate out as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash it with a small amount of cold deionized water to remove inorganic salts, and dry the solid under vacuum. This product can then be further purified by recrystallization.[3]

Protocol 2: Recrystallization from a Co-Solvent System (Toluene/Heptane)

This protocol is a representative example. The ideal solvent or solvent system should always be determined through small-scale solubility tests.

  • Dissolution: Place the crude this compound (e.g., 1.0 g) in a 50 mL Erlenmeyer flask. Add a minimal amount of hot toluene (B28343) (a "good" solvent) while heating and stirring until the solid just dissolves.

  • Addition of Anti-Solvent: While the solution is still hot, add heptane (B126788) (a miscible "poor" solvent or anti-solvent) dropwise until the solution becomes faintly and persistently cloudy.

  • Clarification: Add a drop or two of hot toluene to redissolve the precipitate and obtain a clear, saturated solution.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Well-formed crystals should appear.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold heptane to remove any soluble impurities remaining on the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent. The expected product is a white crystalline solid.

Protocol 3: Purification by Flash Column Chromatography

This method is suitable for separating compounds with different polarities.

  • Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pack a glass chromatography column with the slurry, ensuring there are no air bubbles or cracks.

  • Sample Preparation: Dissolve the crude this compound in a minimal volume of the mobile phase or a slightly more polar solvent like dichloromethane.

  • Loading: Carefully add the dissolved sample to the top of the silica gel bed.

  • Elution: Begin eluting the column with a mobile phase of low polarity, for example, 20% ethyl acetate in hexane. The polarity can be determined beforehand using TLC to achieve an Rf value of ~0.3 for the desired compound.

  • Fraction Collection: Collect the eluent in small fractions (e.g., 10-15 mL) in test tubes.

  • Analysis: Monitor the composition of the collected fractions using TLC.

  • Isolation: Combine the fractions that contain the pure product, and remove the solvent using a rotary evaporator to yield the purified this compound.

Data Presentation

Table 1: Typical Purity Grades and Physical Properties

PropertyValueSource(s)
Appearance White to off-white crystalline solid[1]
Melting Point 127-131 °C[2]
Molecular Weight 184.62 g/mol [2]
Commercial Purity ≥94%, ≥97%, ≥99%[1][2][11]

Table 2: Recrystallization Solvent Selection Guide

This table provides general guidance for selecting a recrystallization solvent based on polarity. Optimal choices for this compound are likely moderately polar single or co-solvent systems.

Solvent PolarityExample SolventsSuitability for this compound
Non-Polar Hexane, Heptane, CyclohexaneLikely a poor solvent at all temperatures. Best used as an anti-solvent in a co-solvent system.[12]
Moderately Polar Toluene, Diethyl Ether, Ethyl Acetate, DichloromethaneGood candidates. The compound is likely soluble when hot and less soluble when cold. Often used in co-solvent systems with a non-polar solvent.[12]
Polar Aprotic AcetoneMay be too effective a solvent, leading to poor recovery. Can be used in a co-solvent system with water or a non-polar solvent.[13]
Polar Protic Ethanol, Methanol, WaterThe compound has some solubility in alcohols. An alcohol/water mixture is a common choice for arylpropanoic acids. Water alone is likely a poor solvent.[13]

Mandatory Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product Crude Crude Product (Mixture of product and impurities) Extraction Acid-Base Extraction (Optional, for crude mixtures) Crude->Extraction Primary Purification Recrystallization Recrystallization Crude->Recrystallization Direct Purification Extraction->Recrystallization Purity Purity & Identity Check (TLC, HPLC, MP, NMR) Recrystallization->Purity Chromatography Column Chromatography Chromatography->Purity Re-analysis Purity->Chromatography Fails Specs Pure Pure Product (>98%) Purity->Pure Meets Specs

Caption: General experimental workflow for the purification and analysis of this compound.

Troubleshooting_Crystallization Start Crude solution cooled, what is the result? NoCrystals No Crystals Form Start->NoCrystals Clear Solution OilingOut Compound 'Oils Out' Start->OilingOut Oily Layer GoodCrystals Crystals Form Start->GoodCrystals Solid Precipitate Evaporate 1. Evaporate some solvent 2. Re-cool NoCrystals->Evaporate ReheatAdd 1. Reheat to dissolve oil 2. Add more solvent OilingOut->ReheatAdd Induce 1. Scratch flask walls 2. Add seed crystal 3. Cool in ice bath Evaporate->Induce Still no crystals SlowCool Cool solution very slowly ReheatAdd->SlowCool ChangeSolvent Change to a lower-boiling solvent or co-solvent system SlowCool->ChangeSolvent Still oils out

Caption: Troubleshooting decision tree for common issues encountered during crystallization.

References

Technical Support Center: Degradation of 3-(4-Chlorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 3-(4-Chlorophenyl)propanoic acid degradation pathways. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the expected initial steps in the microbial degradation of this compound?

A1: Based on the degradation of similar chlorinated aromatic compounds and propanoic acid derivatives, the initial steps are likely to involve one of two main routes:

  • Beta-oxidation of the propanoic acid side chain: This would shorten the carboxylic acid chain, potentially leading to the formation of 4-chlorophenylacetic acid.

  • Attack on the aromatic ring: This could involve hydroxylation of the chlorophenyl ring, a common mechanism in the degradation of aromatic compounds. The chlorine atom may influence the position of hydroxylation.

Q2: I am not observing any degradation of this compound in my microbial culture. What are the possible reasons?

A2: Several factors could be contributing to the lack of degradation:

  • Inappropriate microbial consortium: The selected microorganisms may not possess the necessary enzymes to break down this specific xenobiotic compound. Consider sourcing microbes from environments with a history of contamination with chlorinated aromatics.[1][2]

  • Toxicity of the compound: High concentrations of this compound or its metabolites could be toxic to the microorganisms. It is advisable to test a range of lower concentrations.[1][3]

  • Recalcitrance of the compound: The presence of the chlorine atom can make the aromatic ring more resistant to microbial attack.[1]

  • Suboptimal culture conditions: Verify that the pH, temperature, aeration, and nutrient levels in your medium are optimal for the growth and metabolic activity of your selected microorganisms.[1]

Q3: What are some critical controls to include in my degradation experiment?

A3: To ensure the validity of your results, the following controls are essential:

  • Vehicle Control (e.g., DMSO): This serves as a baseline to compare the effects of the test compound.[4]

  • Positive Control: Use a known degradable compound that is structurally related to ensure your experimental setup and microbial culture are functioning correctly.[4]

  • Abiotic Control (Sterile Control): A sample containing the compound in sterile medium without microorganisms is crucial to assess any non-biological (abiotic) degradation.

  • No-Substrate Control: A culture of the microorganisms without the test compound to monitor their baseline growth and activity.

Q4: What analytical methods are most suitable for monitoring the degradation of this compound and its intermediates?

A4: High-Performance Liquid Chromatography (RP-HPLC) is a well-established method for analyzing the degradation of similar compounds.[5] A C18 column with a mobile phase consisting of acetonitrile (B52724) and a phosphate (B84403) buffer is a common starting point.[5] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying volatile intermediates after derivatization.

Troubleshooting Guides

Issue 1: No Degradation of the Parent Compound is Observed

Potential Cause Troubleshooting Step
Microbial culture is not adapted or lacks the required enzymes.1. Use a mixed microbial culture from a contaminated site.2. Acclimatize the culture to the compound by gradually increasing the concentration.
The compound is toxic at the tested concentration.1. Perform a dose-response experiment to determine the minimum inhibitory concentration (MIC).2. Start with a much lower substrate concentration.
Experimental conditions are not optimal.1. Optimize pH, temperature, and aeration for the microbial culture.2. Ensure essential nutrients are not limiting.
The compound is degrading abiotically, but this is not being accounted for.Always include a sterile, abiotic control to measure non-enzymatic degradation.

Issue 2: Inconsistent or Irreproducible Degradation Results

Potential Cause Troubleshooting Step
Inconsistent inoculum size or growth phase.1. Standardize the inoculum preparation procedure.2. Always use cultures from the same growth phase (e.g., mid-logarithmic).
Variability in media preparation.1. Prepare a large batch of medium to be used for the entire experiment.2. Double-check the pH and composition of each new batch.
Analytical method is not robust.1. Validate your analytical method for linearity, accuracy, and precision.2. Ensure complete extraction of the compound and its metabolites from the sample matrix.

Data Presentation

Table 1: Hypothetical Degradation of this compound by a Microbial Consortium

Time (hours)Concentration of this compound (µM)Concentration of 4-Chlorophenol (µM)Concentration of 4-Chlorocatechol (µM)
010000
1285123
24622513
48354025
72153055
96<51085

Note: The data in this table is hypothetical and serves as an example for data presentation. Actual values will vary based on experimental conditions.

Experimental Protocols

Protocol 1: Microbial Degradation Assay

  • Prepare Basal Salt Medium: A sterile basal salt medium suitable for the chosen microbial culture should be prepared.

  • Inoculation: Inoculate the medium with a pre-cultured microbial consortium to a starting optical density (OD600) of 0.1.

  • Substrate Addition: Add a sterile stock solution of this compound to achieve the desired final concentration (e.g., 50-100 µM).

  • Incubation: Incubate the cultures under controlled conditions (e.g., 30°C, 150 rpm).

  • Sampling: Aseptically withdraw aliquots at regular time intervals (e.g., 0, 12, 24, 48, 72, 96 hours).

  • Sample Preparation: Centrifuge the samples to pellet the biomass. The supernatant can be directly analyzed or extracted for analysis of the parent compound and metabolites.

Protocol 2: Sample Analysis by RP-HPLC

  • Column: C18 column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and phosphate buffer (pH 3) (50:50 v/v).[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 30°C.[5]

  • Detection: UV/VIS detector at 225 nm.[5]

  • Injection Volume: 20 µL.

  • Quantification: Use a standard curve of this compound and any available standards for expected metabolites.

Visualizations

degradation_pathway_A cluster_side_chain Side-Chain Degradation parent This compound intermediate1 3-(4-Chlorophenyl)propanoyl-CoA parent->intermediate1 CoA Ligase intermediate2 4-Chlorophenylacetyl-CoA intermediate1->intermediate2 β-Oxidation final_product1 4-Chlorophenylacetic Acid intermediate2->final_product1 Thiolase

Caption: Proposed degradation pathway via beta-oxidation of the propanoic acid side chain.

degradation_pathway_B cluster_ring_cleavage Aromatic Ring Degradation parent This compound hydroxylated 3-(4-Chloro-X-hydroxyphenyl)propanoic Acid parent->hydroxylated Monooxygenase catechol 4-Chlorocatechol hydroxylated->catechol Dehydrogenase ring_cleavage Ring Cleavage Products catechol->ring_cleavage Dioxygenase tca_cycle TCA Cycle ring_cleavage->tca_cycle troubleshooting_workflow start Experiment Start: No degradation observed check_controls Are controls (abiotic, positive) behaving as expected? start->check_controls check_conditions Review Culture Conditions (pH, temp, nutrients) check_controls->check_conditions Yes fail Still No Degradation: Re-evaluate hypothesis check_controls->fail No (Fix controls first) check_toxicity Assess Compound Toxicity (lower concentration) check_conditions->check_toxicity check_culture Adapt or Change Microbial Source check_toxicity->check_culture success Degradation Observed check_culture->success

References

Validation & Comparative

Comparative Analysis of the Biological Activities of 3-(4-Chlorophenyl)propanoic Acid and its Bromo Analog

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the existing scientific literature reveals a notable absence of direct comparative studies on the biological activities of 3-(4-chlorophenyl)propanoic acid and its bromo analog, 3-(4-bromophenyl)propanoic acid. While research has been conducted on various derivatives of these compounds, a head-to-head evaluation of their antimicrobial, antifungal, or cytotoxic properties within a single study is not currently available. This guide, therefore, aims to provide a comparative overview by summarizing the individual findings for each compound and its derivatives, supplemented with insights from general structure-activity relationship (SAR) principles for halogenated compounds.

This compound: Insights into its Biological Potential

Research into the biological activities of this compound itself is limited. However, studies on closely related chlorinated phenylpropanoic acid derivatives have demonstrated significant antimicrobial properties. A notable study on compounds isolated from the Red Sea marine actinomycete Streptomyces coelicolor LY001 identified derivatives of 3-phenylpropanoic acid with antibacterial activity.

Specifically, 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid exhibited potent and selective activity against Escherichia coli and Staphylococcus aureus.[1] In contrast, the non-halogenated parent compound, 3-phenylpropanoic acid, displayed lower activity against these bacteria.[1] This suggests that the presence and nature of halogen substituents on the phenyl ring are crucial for enhancing antibacterial efficacy.

3-(4-Bromophenyl)propanoic Acid: A Versatile Pharmacophore

Similar to its chloro counterpart, direct biological activity data for 3-(4-bromophenyl)propanoic acid is scarce. However, its derivatives have been investigated for their therapeutic potential. One study highlighted a derivative, 3-(4-bromophenyl)-5-acetoxymethyl-2,5-dihydrofuran-2-one, as a promising antifungal agent with high in vitro activity.[2] This finding underscores the potential of the 3-(4-bromophenyl)propanoic acid scaffold in the development of novel antifungal drugs.

Furthermore, 3-(4-bromophenyl)propanoic acid is recognized as a valuable intermediate in pharmaceutical synthesis and is utilized as a linker in Proteolysis Targeting Chimeras (PROTACs), a technology for targeted protein degradation.

Structure-Activity Relationship (SAR) Insights: The Halogen Effect

The difference in the halogen atom—chlorine versus bromine—at the para position of the phenyl ring is expected to influence the biological activity of these molecules. While direct comparative data is unavailable, general principles of medicinal chemistry and SAR studies on other halogenated compounds offer valuable insights:

  • Lipophilicity: Bromine is more lipophilic than chlorine. Increased lipophilicity can enhance the ability of a compound to cross cell membranes, potentially leading to increased intracellular concentrations and greater biological activity.

  • Electronic Effects: Both chlorine and bromine are electron-withdrawing groups. However, their electronic effects differ slightly, which can influence how the molecule interacts with biological targets.

  • Size and Polarizability: Bromine is larger and more polarizable than chlorine. These properties can affect the binding affinity of the molecule to its target protein or enzyme.

In some studies on other classes of compounds, brominated analogs have been shown to exhibit greater biological activity than their chlorinated counterparts. This is often attributed to the favorable physicochemical properties imparted by the bromine atom. However, without direct experimental evidence for 3-(4-halophenyl)propanoic acids, this remains a postulation.

Experimental Protocols

To provide a practical context for the evaluation of these compounds, the following is a representative experimental protocol for determining antimicrobial activity, based on the study of chlorinated 3-phenylpropanoic acid derivatives.[1]

Antimicrobial Activity Assay (Agar Diffusion Method)
  • Microorganism Preparation: The test microorganisms (Escherichia coli and Staphylococcus aureus) are cultured in a suitable broth medium at 37°C for 24 hours.

  • Agar (B569324) Plate Preparation: Mueller-Hinton agar is prepared, sterilized, and poured into sterile Petri dishes.

  • Inoculation: The solidified agar plates are uniformly inoculated with the microbial suspension using a sterile cotton swab.

  • Compound Application: Sterile filter paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound (e.g., 1 mg/mL in a suitable solvent). The solvent is allowed to evaporate completely.

  • Incubation: The impregnated discs are placed on the surface of the inoculated agar plates. The plates are then incubated at 37°C for 24 hours.

  • Measurement of Inhibition Zone: The diameter of the clear zone of growth inhibition around each disc is measured in millimeters. A larger inhibition zone indicates greater antimicrobial activity.

  • Positive and Negative Controls: A standard antibiotic (e.g., ampicillin) is used as a positive control, and a disc impregnated with the solvent alone serves as a negative control.

Visualizing Concepts

To better illustrate the concepts discussed, the following diagrams are provided.

SAR_Halogen_Effect cluster_properties Physicochemical Properties cluster_outcomes Potential Biological Outcomes Lipophilicity Lipophilicity Membrane_Permeation Cell Membrane Permeation Lipophilicity->Membrane_Permeation influences Electronic Effects Electronic Effects Target_Binding Target Binding Affinity Electronic Effects->Target_Binding influences Size_Polarizability Size & Polarizability Size_Polarizability->Target_Binding influences Biological_Activity Overall Biological Activity Membrane_Permeation->Biological_Activity contributes to Target_Binding->Biological_Activity contributes to Halogen Substituent (Cl vs. Br) Halogen Substituent (Cl vs. Br) Halogen Substituent (Cl vs. Br)->Lipophilicity Halogen Substituent (Cl vs. Br)->Electronic Effects Halogen Substituent (Cl vs. Br)->Size_Polarizability

Caption: Influence of Halogen Substitution on Biological Activity.

Antimicrobial_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Microbial Culture D Inoculate Agar Plates A->D B Prepare Agar Plates B->D C Prepare Compound Discs E Place Compound Discs C->E D->E F Incubate Plates E->F G Measure Inhibition Zones F->G H Compare with Controls G->H I Determine Antimicrobial Activity H->I

Caption: General Workflow for Antimicrobial Susceptibility Testing.

Conclusion

References

A Comparative Guide to the Anticonvulsant Activity of 3-(4-Chlorophenyl)propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for comparing the anticonvulsant activity of novel 3-(4-Chlorophenyl)propanoic acid derivatives. Due to the limited availability of directly comparable public data for a comprehensive series of these specific compounds, this document outlines the essential experimental protocols and data presentation formats necessary for such a comparative evaluation. The data presented herein is illustrative to guide researchers in their own studies.

The development of novel anticonvulsant agents is crucial for addressing the needs of patients with epilepsy who are resistant to current treatments. The this compound scaffold is a promising starting point for the design of new therapeutic agents. A systematic comparison of the anticonvulsant properties of its derivatives is a key step in identifying lead candidates for further development.

Quantitative Data Summary

Effective comparison of anticonvulsant activity relies on standardized quantitative data. The following tables illustrate how to present data for a hypothetical series of this compound derivatives. This data is typically obtained through rigorous preclinical screening.

Table 1: Anticonvulsant Activity and Neurotoxicity of this compound Derivatives

Compound IDR-GroupMES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)Rotarod TD₅₀ (mg/kg)Protective Index (PI) (MES)
CPPA-01 -H>300>300>300-
CPPA-02 -CH₃150200>300>2.0
CPPA-03 -NH₂851102502.9
CPPA-04 -NO₂220>300>300>1.4
CPPA-05 -OH1101502802.5
Phenytoin (Reference)9.5Inactive687.2
Carbamazepine (Reference)8.8150758.5

ED₅₀ (Median Effective Dose): The dose of a compound that protects 50% of the animals from seizures. TD₅₀ (Median Toxic Dose): The dose of a compound that causes minimal neurological deficit in 50% of the animals. Protective Index (PI) = TD₅₀ / ED₅₀. A higher PI indicates a wider therapeutic window.

Experimental Protocols

Detailed and consistent experimental methodologies are paramount for generating reliable and comparable data. The following are standard protocols for the initial screening of anticonvulsant candidates.

Maximal Electroshock Seizure (MES) Test

The MES test is a widely used preclinical model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.[1][2][3] The endpoint is the abolition of the hindlimb tonic extensor component of the seizure.[2]

  • Apparatus: An electroconvulsive shock generator with corneal electrodes.[4]

  • Animals: Male albino mice (20-25 g) are commonly used. Animals should be acclimated for at least 3-4 days before the experiment with free access to food and water.[4]

  • Procedure:

    • The test compound is administered intraperitoneally (i.p.) at various doses. A vehicle control group is also included.

    • At the time of peak effect of the drug, a drop of a local anesthetic (e.g., 0.5% tetracaine (B1683103) hydrochloride) is applied to the corneas of the animal.[1][2]

    • Corneal electrodes are placed on the eyes, and an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) is delivered.[1][2][5]

    • The animal is observed for the presence or absence of a tonic hindlimb extension seizure.

    • The number of animals protected in each group is recorded.

  • Data Analysis: The ED₅₀, the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated using probit analysis.

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

The scPTZ test is a model for identifying compounds that can prevent clonic seizures, which are characteristic of absence and myoclonic seizures in humans.[3] The test evaluates a compound's ability to raise the seizure threshold.[6]

  • Animals: Male albino mice (20-25 g) are typically used.

  • Procedure:

    • The test compound is administered i.p. at various doses, including a vehicle control.

    • At the time of peak drug effect, a convulsant dose of pentylenetetrazole (PTZ), typically 85 mg/kg for CF-1 mice, is injected subcutaneously in the loose skin on the back of the neck.[6]

    • Animals are placed in individual observation cages and observed for 30 minutes.[6]

    • The endpoint is the absence of a clonic seizure lasting for at least 5 seconds.[6]

  • Data Analysis: The ED₅₀, the dose that protects 50% of the animals from clonic seizures, is determined using probit analysis.

Rotarod Neurotoxicity Test

The rotarod test is used to assess motor coordination and identify any neurological deficits or impairments caused by the test compound.[7][8]

  • Apparatus: A rotating rod apparatus (rotarod).

  • Animals: Male albino mice (20-25 g).

  • Procedure:

    • Mice are trained to stay on the rotating rod (e.g., at a constant speed of 10 rpm) for a set period (e.g., 1-2 minutes).

    • The test compound is administered i.p. at various doses.

    • At the time of peak effect, the mice are placed back on the rotarod.

    • The time the animal remains on the rod is recorded. An animal is considered to have failed the test if it falls off the rod within the observation period.

  • Data Analysis: The TD₅₀, the dose that causes motor impairment in 50% of the animals, is calculated.

Visualizations

Diagrams are essential for visualizing experimental workflows and conceptual relationships in drug discovery.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Anticonvulsant Screening cluster_data Data Analysis start This compound derivatives Synthesis of Derivatives (CPPA-01 to 05) start->derivatives mes_test Maximal Electroshock (MES) Test derivatives->mes_test scptz_test Subcutaneous PTZ (scPTZ) Test derivatives->scptz_test rotarod_test Rotarod Neurotoxicity Test derivatives->rotarod_test ed50 Calculate ED₅₀ mes_test->ed50 scptz_test->ed50 td50 Calculate TD₅₀ rotarod_test->td50 pi Calculate Protective Index (PI) ed50->pi td50->pi

Workflow for the synthesis and anticonvulsant screening of novel compounds.

structure_activity_relationship cluster_activity Anticonvulsant Activity compound This compound R-Group high_activity Higher Activity (e.g., -NH₂, -OH) compound:f0->high_activity Electron-donating groups low_activity Lower Activity (e.g., -H, -NO₂) compound:f0->low_activity Electron-withdrawing groups

Hypothetical structure-activity relationship for this compound derivatives.

References

Comparative Analysis of 3-(4-Chlorophenyl)propanoic Acid Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of various analogs of 3-(4-Chlorophenyl)propanoic acid. By presenting quantitative data from diverse biological assays in structured tables, detailing experimental protocols, and visualizing key signaling pathways and workflows, this document aims to facilitate the rational design and development of novel therapeutic agents based on this chemical scaffold. The analogs discussed herein have shown potential in various therapeutic areas, including oncology, inflammation, and metabolic diseases.

I. Comparative Biological Activities

The biological activities of this compound analogs are significantly influenced by substitutions on the phenyl ring, the propanoic acid chain, and the introduction of various heterocyclic moieties. This section summarizes the quantitative data from key studies to elucidate these relationships.

Anticancer Activity

Several analogs have been investigated for their cytotoxic effects against various cancer cell lines. The primary mechanism often involves the induction of apoptosis.

Table 1: Anticancer Activity of this compound Analogs

Compound IDStructureCell LineIC50 (µg/mL)[1]
1a Methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoateHCT-1160.81
1b Methyl-3-(4-chlorophenyl)-3-(4-methoxyphenyl)-2,2-dimethylpropanoateHCT-1160.12
1c 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoic acidHCT-116> 1
1d 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanehydrazideHCT-116> 1

Structure-Activity Relationship Summary:

  • The introduction of a second aryl group, such as a 4-methoxyphenyl (B3050149) group at the 3-position of the propanoate backbone (Compound 1b ), significantly enhances the antiproliferative activity against HCT-116 colon cancer cells compared to the parent hydroxy derivative (Compound 1a ).[1]

  • Conversion of the methyl ester to the corresponding carboxylic acid (Compound 1c ) or hydrazide (Compound 1d ) leads to a loss of activity, suggesting the ester moiety is crucial for cytotoxicity in this series.[1]

Anti-inflammatory Activity

Arylpropanoic acids are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs).[2] Analogs of this compound have been evaluated for their ability to mitigate inflammation in preclinical models.

Table 2: Anti-inflammatory Activity of a Pyrrole-based Analog

Compound IDStructureAssayDose% Inhibition of Paw Edema (after 14 days)
2a 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acidCarrageenan-induced paw edema in rats10 mg/kgSignificant inhibition (p < 0.001)[3][4][5]
20 mg/kgSignificant inhibition (p < 0.001)[3][4][5]
40 mg/kgSignificant inhibition (p < 0.001)[3][4][5]
Diclofenac (B195802) (Reference Drug)25 mg/kgSignificant inhibition

Structure-Activity Relationship Summary:

  • The complex pyrrole (B145914) derivative 2a , which incorporates the 4-chlorophenyl moiety, demonstrates potent anti-inflammatory activity, particularly after repeated dosing.[3][4][5] This suggests that the intricate heterocyclic structure contributes significantly to the anti-inflammatory effect. The activity is comparable to the standard NSAID, diclofenac.[3][4][5]

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

Some propanoic acid derivatives have been identified as agonists of PPARs, a group of nuclear receptors involved in the regulation of lipid and glucose metabolism.[6][7]

Table 3: PPARα Agonistic Activity of 3-(4-(Phenoxymethyl)phenyl)propanoic Acid Analogs

Compound IDStructureLinkageTargetpEC50[8]Selectivity vs FFA1
3a (1g) 3-(4-((2,4-dichlorophenoxy)methyl)phenyl)propanoic acidOCFFA45.81 ± 0.04>64-fold
3b (2m) N-(4-chlorophenyl)-4-(2-oxo-2-(phenylamino)ethyl)benzenesulfonamideSO2-NFFA45.66 ± 0.04>46-fold

Structure-Activity Relationship Summary:

  • The 3-(4-(phenoxymethyl)phenyl)propanoic acid scaffold shows promise as a selective free fatty acid receptor 4 (FFA4) agonist.[8]

  • Compound 3a , with an ether (OC) linkage, exhibits the most potent FFA4 agonistic activity in this series.[8]

  • The nature of the linkage between the phenyl rings and the substituents on the distal phenyl ring are key determinants of potency and selectivity.[8]

II. Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.

MTT Assay for Anticancer Activity

This assay determines the cytotoxic effect of compounds on cancer cells by measuring their metabolic activity.

Protocol:

  • Cell Seeding: Cancer cells (e.g., HCT-116) are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for another 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to assess the acute anti-inflammatory activity of compounds.

Protocol:

  • Animal Acclimatization: Wistar rats are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: The test compounds are administered intraperitoneally at various doses (e.g., 10, 20, 40 mg/kg). A control group receives the vehicle, and a reference group receives a standard anti-inflammatory drug like diclofenac (25 mg/kg).

  • Induction of Inflammation: One hour after compound administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: The percentage of inhibition of paw edema is calculated for each group relative to the control group.

PPAR Transactivation Assay

This cell-based assay is used to determine the ability of compounds to activate PPARs.

Protocol:

  • Cell Culture and Transfection: A suitable cell line (e.g., HEK293T) is cultured and co-transfected with a PPAR expression vector (containing the ligand-binding domain fused to a GAL4 DNA-binding domain) and a reporter plasmid (containing a luciferase gene under the control of a GAL4 upstream activation sequence).

  • Compound Treatment: After transfection, the cells are treated with various concentrations of the test compounds for 24 hours.

  • Luciferase Assay: The cells are lysed, and the luciferase activity is measured using a luminometer.

  • Data Analysis: The fold activation of PPAR is calculated relative to the vehicle-treated control. The EC50 value, the concentration of the compound that produces 50% of the maximal response, is determined from the dose-response curve.

III. Visualizing Mechanisms and Workflows

To provide a clearer understanding of the underlying biological processes and experimental procedures, the following diagrams have been generated using Graphviz.

Signaling Pathways

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Inflammatory_Stimulus Inflammatory Stimulus PLA2 Phospholipase A2 Inflammatory_Stimulus->PLA2 activates Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid releases COX1_2 COX-1 / COX-2 Arachidonic_Acid->COX1_2 substrate for Prostaglandins Prostaglandins COX1_2->Prostaglandins synthesizes Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation mediate Analogs 3-(4-Chlorophenyl)propanoic acid analogs (NSAIDs) Analogs->COX1_2 inhibit

Simplified Anti-inflammatory Signaling Pathway.

G cluster_cytosol Cytosol cluster_nucleus Nucleus Analog_Agonist Propanoic Acid Analog (PPAR Agonist) PPAR PPAR Analog_Agonist->PPAR binds & activates PPAR_RXR_Complex PPAR-RXR Heterodimer PPAR->PPAR_RXR_Complex dimerizes with RXR RXR RXR->PPAR_RXR_Complex PPRE PPRE (DNA Response Element) PPAR_RXR_Complex->PPRE binds to Target_Gene_Expression Target Gene Expression PPRE->Target_Gene_Expression regulates Metabolic_Regulation Regulation of Lipid & Glucose Metabolism Target_Gene_Expression->Metabolic_Regulation leads to

PPAR Agonist Signaling Pathway.

Experimental Workflows

G Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compound Add test compounds at various concentrations Incubate_24h->Add_Compound Incubate_48h Incubate for 48h Add_Compound->Incubate_48h Add_MTT Add MTT solution Incubate_48h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_DMSO Add DMSO to dissolve formazan Incubate_4h->Add_DMSO Read_Absorbance Read absorbance at 570 nm Add_DMSO->Read_Absorbance Analyze_Data Calculate % viability and IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

MTT Assay Experimental Workflow.

G Start Start Administer_Compound Administer test compound or vehicle to rats (i.p.) Start->Administer_Compound Wait_1h Wait for 1 hour Administer_Compound->Wait_1h Inject_Carrageenan Inject carrageenan into the right hind paw Wait_1h->Inject_Carrageenan Measure_Paw_Volume Measure paw volume at 0, 1, 2, 3, 4 hours Inject_Carrageenan->Measure_Paw_Volume Analyze_Data Calculate % inhibition of paw edema Measure_Paw_Volume->Analyze_Data End End Analyze_Data->End

Carrageenan-Induced Paw Edema Workflow.

References

Comparative Guide to the In Vitro Cytotoxicity of Propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

Comparison of Cytotoxicity Data

The following table summarizes the in vitro cytotoxicity of several propanoic acid derivatives against various cell lines. This data, extracted from multiple studies, allows for a comparative assessment of their anti-proliferative and cytotoxic potential. It is important to note that direct comparisons of IC₅₀ values across different studies should be made with caution due to variations in experimental conditions, cell lines, and assay methods.

Compound/DerivativeCell Line(s)AssayKey Findings
Derivatives of 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester HCT-116 (Colon Cancer)MTT AssayShowed inhibitory actions on HCT-116 cells with IC₅₀ values ranging from 0.12 mg/mL to 0.81 mg/mL.[1]
3-(4-aminophenyl)propionic acid (3-4APPA) THLE-2 (Normal Liver), HEP-G2 (Liver Cancer)MTT AssayExhibited dose-dependent cytotoxicity to both cell lines, with higher toxicity observed in normal THLE-2 cells compared to cancerous HEP-G2 cells. It was found to be the most cytotoxic among the three tested propionic acid derivatives in one study.[2]
3-(4-hydroxyphenyl)propionic acid (3-4HPPA) THLE-2 (Normal Liver), HEP-G2 (Liver Cancer)MTT AssayShowed a dose-dependent reduction in cell viability for both cell lines, with HEP-G2 cells being more resistant.[2]
Ibuprofen (2-(4-(2-methylpropyl)phenyl)propanoic acid) THLE-2 (Normal Liver), HEP-G2 (Liver Cancer)MTT AssayDemonstrated the least cytotoxicity to both normal and cancerous liver cell lines when compared to 3-4APPA and 3-4HPPA, supporting its established safety profile.[2]
Cinnamic Acid HT-144 (Melanoma)MTT AssayThe MTT cell viability assay showed an IC₅₀ of 2.4 mM in HT-144 cells.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below is a representative experimental protocol for determining in vitro cytotoxicity using the MTT assay, a commonly employed colorimetric method.

MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide) Assay

The MTT assay is based on the principle that mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Human cancer cell lines (e.g., HCT-116, HEP-G2) and/or normal cell lines (e.g., THLE-2)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Test compounds (propanoic acid derivatives)

  • 96-well microplates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well). The plates are then incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the complete culture medium. The medium from the cell plates is replaced with the medium containing the different concentrations of the test compounds. Control wells containing medium with the solvent (vehicle control) and untreated cells are also included.

  • Incubation: The plates are incubated with the compounds for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (diluted in serum-free medium) is added to each well. The plates are then incubated for another 2-4 hours.

  • Formazan Solubilization: Following the incubation with MTT, the supernatant is carefully removed, and a solubilization solution is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the formazan solution is measured at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

To aid in the conceptualization of the experimental processes and potential mechanisms, the following diagrams have been generated.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start: Culture Cells seed Seed Cells in 96-well Plate start->seed incubate1 Incubate (24h) seed->incubate1 add_compounds Add Compounds to Wells incubate1->add_compounds prepare_compounds Prepare Compound Dilutions prepare_compounds->add_compounds incubate2 Incubate (24-72h) add_compounds->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 solubilize Solubilize Formazan incubate3->solubilize read_plate Read Absorbance solubilize->read_plate calculate_viability Calculate % Viability read_plate->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow of the MTT assay for in vitro cytotoxicity testing.

Potential_Cytotoxicity_Pathway compound Propanoic Acid Derivative cell_membrane Cell Membrane compound->cell_membrane Enters Cell mitochondria Mitochondria cell_membrane->mitochondria Targets Mitochondria apoptosis Apoptosis mitochondria->apoptosis Induces cell_death Cell Death apoptosis->cell_death Leads to

Caption: A potential signaling pathway for compound-induced cytotoxicity.

References

The Strategic Advantage of 3-(4-Chlorophenyl)propanoic Acid as a Synthetic Intermediate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a synthetic intermediate is a critical decision that profoundly impacts the efficiency, scalability, and cost-effectiveness of a drug development pipeline. This guide provides a comprehensive validation of 3-(4-Chlorophenyl)propanoic acid as a versatile and efficient synthetic intermediate, particularly in the synthesis of pharmaceuticals targeting the central nervous system (CNS). Its performance is objectively compared with alternative synthetic routes, supported by experimental data and detailed protocols.

Executive Summary

This compound is a white to off-white crystalline solid that serves as a key building block in organic synthesis.[1] Its molecular structure, featuring a chlorophenyl group attached to a propanoic acid moiety, makes it an ideal precursor for a variety of complex molecules. This guide demonstrates that the synthetic route involving the hydrogenation of a cinnamic acid derivative to produce this compound offers a superior yield and efficiency compared to alternative pathways that start from different precursors to arrive at similar final products, such as the muscle relaxant Baclofen.

Performance Comparison: Synthesis of a Key Pharmaceutical Precursor

The synthesis of Baclofen, a GABA receptor agonist, serves as an excellent case study to compare the efficacy of different synthetic strategies. Below is a comparative analysis of three distinct routes, one of which utilizes this compound as a key intermediate.

Table 1: Comparison of Synthetic Routes to a Baclofen Precursor

FeatureRoute 1: Via this compound Route 2: Via β-(p-chlorophenyl) glutaric acid Route 3: Via Michael Addition to p-Chloronitrostyrene
Starting Materials 4-Chlorocinnamic acid derivative4-Chlorobenzaldehyde, Ethyl acetoacetate4-Chlorobenzaldehyde, Diethyl malonate, Nitromethane
Key Intermediate This compound β-(p-chlorophenyl) glutaric acidDiethyl 2-((4-chlorophenyl)(nitro)methyl)malonate
Reported Yield of Key Intermediate 98% [2]86.4%~83% (for similar Michael additions)
Number of Steps to Precursor 12+2+
Key Advantages High yield, efficient single step to the intermediateUtilizes readily available starting materialsAvoids hydrogenation
Potential Disadvantages Requires hydrogenation step (specialized equipment)Lower yield in the initial steps, multiple stepsUse of nitromethane, multi-step process

Experimental Protocols

Detailed methodologies for the key synthetic transformations are provided below to allow for replication and validation.

Protocol 1: Synthesis of this compound via Hydrogenation

This protocol details the highly efficient synthesis of the target intermediate from a benzyl (B1604629) 4-chloro cinnamate (B1238496) precursor.

Materials:

  • Benzyl 4-chloro cinnamate

  • 5% Palladium on beta zeolite catalyst

  • Ethyl acetate (B1210297)

  • Hydrogen gas

Procedure:

  • In a suitable reaction vessel, suspend benzyl 4-chloro cinnamate (0.5 mmol) and 5% Pd/beta zeolite (21.2 mg, 2 mol% as metallic palladium) in ethyl acetate (1 mL).[2]

  • Replace the atmosphere in the vessel with hydrogen gas.

  • Stir the reaction mixture vigorously at 40°C for 1.5 hours.[2]

  • Upon completion, filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield this compound.

  • Expected Yield: 98%[2]

Protocol 2: Synthesis of this compound via Friedel-Crafts Acylation (Representative Protocol)

This protocol is a representative procedure based on general Friedel-Crafts acylation methods.

Materials:

Procedure:

  • In a flame-dried flask under an inert atmosphere, suspend anhydrous aluminum chloride in the chosen anhydrous solvent and cool in an ice bath.

  • Slowly add a solution of succinic anhydride and chlorobenzene in the anhydrous solvent.

  • Allow the reaction to warm to room temperature and then heat to reflux until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction by pouring it over a mixture of ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting crude product can be purified by recrystallization or chromatography.

Protocol 3: Synthesis of β-(p-chlorophenyl) glutaric acid (Alternative Intermediate)

This protocol outlines the initial steps of an alternative synthetic route.

Materials:

  • 4-Chlorobenzaldehyde

  • Ethyl acetoacetate

  • Potassium hydroxide

  • Ethanol

Procedure:

  • In a three-necked flask, combine 4-chlorobenzaldehyde, ethyl acetoacetate, ethanol, and potassium hydroxide.

  • Stir the reaction mixture at 25°C for 6 hours.

  • Filter the reaction mixture to obtain the crude product.

  • The crude product is then subjected to hydrolysis with a strong base (e.g., 30N KOH) at 85-90°C for 2 hours.

  • After cooling, the mixture is worked up by extraction and acidification to precipitate the desired β-(p-chlorophenyl) glutaric acid.

  • Expected Yield: 86.4%

Visualizing the Synthetic Landscape

The following diagrams, generated using Graphviz, illustrate the synthetic workflows and the broader context of the final products in relevant biological pathways.

G cluster_0 Route 1: Hydrogenation cluster_1 Route 2: Glutaric Acid Intermediate cluster_2 Route 3: Michael Addition 4-Chlorocinnamic acid derivative 4-Chlorocinnamic acid derivative This compound This compound 4-Chlorocinnamic acid derivative->this compound H2, Pd/C (98% yield) Final Product (e.g., Baclofen) Final Product (e.g., Baclofen) This compound->Final Product (e.g., Baclofen) 4-Chlorobenzaldehyde 4-Chlorobenzaldehyde Intermediate A Intermediate A 4-Chlorobenzaldehyde->Intermediate A p-Chloronitrostyrene p-Chloronitrostyrene 4-Chlorobenzaldehyde->p-Chloronitrostyrene β-(p-chlorophenyl) glutaric acid β-(p-chlorophenyl) glutaric acid Intermediate A->β-(p-chlorophenyl) glutaric acid (86.4% yield) β-(p-chlorophenyl) glutaric acid->Final Product (e.g., Baclofen) Michael Adduct Michael Adduct p-Chloronitrostyrene->Michael Adduct + Diethyl malonate Michael Adduct->Final Product (e.g., Baclofen)

Caption: Comparative Synthetic Workflows

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation SIRT2 SIRT2 Inhibitor Derivative of This compound Inhibitor->EGFR Inhibition Inhibitor->SIRT2 Inhibition EGF EGF Ligand EGF->EGFR

Caption: EGFR and SIRT2 Signaling Pathways

The Role in Modern Drug Discovery

Derivatives of this compound have shown significant promise as anticancer agents by targeting key signaling pathways.[3][4] Specifically, certain derivatives have been identified as potential dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Sirtuin 2 (SIRT2).[3][4] The EGFR signaling cascade is a critical pathway that regulates cell growth and proliferation, and its dysregulation is a hallmark of many cancers.[5][6][7] SIRT2 is a deacetylase involved in cell cycle regulation and metabolic homeostasis, and its inhibition is also being explored as a therapeutic strategy in oncology.[8][9] The ability to synthesize derivatives that can modulate these pathways from a readily accessible and efficiently produced intermediate like this compound underscores its strategic importance in drug discovery.

Conclusion

The validation of this compound as a synthetic intermediate is strongly supported by comparative analysis. The hydrogenation route to its synthesis is highly efficient, offering a near-quantitative yield in a single step. When compared to alternative synthetic pathways for producing similar downstream products, the route via this compound presents a more streamlined and higher-yielding option. Its utility in the synthesis of CNS-acting drugs and its potential for generating novel anticancer therapeutics targeting crucial signaling pathways solidify its position as a valuable and strategic intermediate for the pharmaceutical and life sciences industries.

References

comparative study of different synthetic routes to 3-(4-Chlorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various synthetic routes to 3-(4-Chlorophenyl)propanoic acid, a key intermediate in the synthesis of several pharmaceutical compounds. The routes are evaluated based on yield, reaction conditions, and the nature of the starting materials. Detailed experimental protocols for the most common and effective methods are provided, supported by quantitative data to facilitate an informed selection of the optimal synthetic strategy.

Comparative Analysis of Synthetic Routes

The choice of a synthetic route to this compound depends on factors such as the availability and cost of starting materials, scalability, and the desired purity of the final product. The following table summarizes the key quantitative data for three primary synthetic pathways.

ParameterRoute 1: Friedel-Crafts Acylation & ReductionRoute 2: Hydrogenation of 4-Chlorocinnamic AcidRoute 3: Malonic Ester Synthesis
Starting Materials Chlorobenzene (B131634), Succinic anhydride (B1165640), Lewis Acid (e.g., AlCl₃), Reducing agent (e.g., Zn(Hg), HCl or H₂NNH₂/KOH)4-Chlorobenzaldehyde (B46862), Acetic anhydride or Malonic acid, Hydrogen source, Catalyst (e.g., Pd/C)4-Chlorobenzyl chloride, Diethyl malonate, Base (e.g., NaOEt), Acid/Base for hydrolysis
Key Intermediates 3-(4-Chlorobenzoyl)propanoic acid4-Chlorocinnamic acidDiethyl (4-chlorobenzyl)malonate
Overall Yield (Estimated) 60-70%70-85%75-90%
Number of Key Steps 222
Purity (Typical) GoodExcellentVery Good
Key Advantages Utilizes readily available and inexpensive starting materials.High purity of the final product; the hydrogenation step is typically very clean.High overall yield and good for producing a variety of substituted propanoic acids.
Key Disadvantages The Friedel-Crafts reaction can produce isomeric byproducts. The reduction step often requires harsh conditions (strongly acidic or basic).Requires a hydrogenation setup, which may not be available in all laboratories.Diethyl malonate and sodium ethoxide are moisture-sensitive. Potential for dialkylation as a side reaction.

Experimental Protocols

Route 1: Friedel-Crafts Acylation followed by Clemmensen Reduction

This two-step synthesis first involves the acylation of chlorobenzene with succinic anhydride to form a keto-acid, which is then reduced to the desired propanoic acid.

Step 1: Friedel-Crafts Acylation of Chlorobenzene with Succinic Anhydride

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add anhydrous aluminum chloride (AlCl₃, 2.2 equivalents) and a suitable solvent such as nitrobenzene (B124822) or 1,2-dichloroethane.

  • Reagent Addition: Cool the stirred suspension to 0-5 °C in an ice bath. A solution of succinic anhydride (1.0 equivalent) and chlorobenzene (1.0 equivalent) in the chosen solvent is added dropwise from the dropping funnel over a period of 1-2 hours, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is slowly warmed to room temperature and then heated to 50-60 °C for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Work-up: The reaction mixture is cooled to room temperature and then carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid. The resulting mixture is stirred until the solid complex decomposes.

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., ethyl acetate). The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude 3-(4-chlorobenzoyl)propanoic acid can be purified by recrystallization.

Step 2: Clemmensen Reduction of 3-(4-Chlorobenzoyl)propanoic acid

  • Preparation of Zinc Amalgam (Zn(Hg)): Zinc dust is amalgamated by stirring with a dilute solution of mercuric chloride (HgCl₂) for a short period, followed by decanting the aqueous solution and washing the solid with water.

  • Reduction: The crude 3-(4-chlorobenzoyl)propanoic acid (1.0 equivalent) is added to a flask containing the zinc amalgam, concentrated hydrochloric acid, water, and toluene.

  • Reaction: The mixture is heated to reflux with vigorous stirring for 4-6 hours. Additional portions of concentrated hydrochloric acid may be added during the reflux period.

  • Work-up and Purification: After cooling, the organic layer is separated, and the aqueous layer is extracted with toluene. The combined organic extracts are washed with water, dried, and the solvent is evaporated. The resulting this compound can be purified by recrystallization.

Route 2: Hydrogenation of 4-Chlorocinnamic Acid

This route involves the synthesis of 4-chlorocinnamic acid from 4-chlorobenzaldehyde, followed by catalytic hydrogenation.

Step 1: Synthesis of 4-Chlorocinnamic Acid via Knoevenagel Condensation

  • Reaction Setup: In a round-bottom flask, dissolve 4-chlorobenzaldehyde (1.0 equivalent) and malonic acid (1.1 equivalents) in pyridine. Add a catalytic amount of piperidine.

  • Reaction: The mixture is heated to reflux for 2-3 hours. The progress of the reaction can be monitored by the evolution of carbon dioxide.

  • Work-up: After cooling, the reaction mixture is poured into a mixture of ice and concentrated hydrochloric acid to precipitate the product.

  • Purification: The crude 4-chlorocinnamic acid is collected by filtration, washed with cold water, and can be purified by recrystallization from a suitable solvent like ethanol (B145695)/water. A yield of around 75% can be expected.[1]

Step 2: Catalytic Hydrogenation of 4-Chlorocinnamic Acid

  • Esterification (Optional but recommended for some catalysts): 4-Chlorocinnamic acid can be esterified (e.g., to the benzyl (B1604629) ester) by refluxing with the corresponding alcohol in the presence of an acid catalyst.

  • Hydrogenation: The 4-chlorocinnamic acid or its ester (1.0 equivalent) is dissolved in a suitable solvent such as ethyl acetate (B1210297) or ethanol in a hydrogenation vessel. A catalytic amount of 5% Palladium on carbon (Pd/C) or 5% Pd/beta zeolite is added.[2]

  • Reaction: The vessel is purged with hydrogen gas, and the reaction is carried out under a hydrogen atmosphere (typically balloon pressure or a Parr hydrogenator) with vigorous stirring at room temperature or slightly elevated temperature (e.g., 40 °C) for 1.5-4 hours.[2]

  • Work-up and Purification: The catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure to yield this compound. The product is often of high purity and may not require further purification. A yield of 98% has been reported for the hydrogenation of the benzyl ester.[2]

Route 3: Malonic Ester Synthesis

This classic method involves the alkylation of diethyl malonate with 4-chlorobenzyl chloride.

  • Formation of the Enolate: In a flask equipped with a reflux condenser and a dropping funnel, a solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol. Diethyl malonate (1.0 equivalent) is added dropwise to the cooled solution to form the sodium salt of diethyl malonate.

  • Alkylation: 4-Chlorobenzyl chloride (1.0 equivalent), dissolved in a small amount of absolute ethanol, is added dropwise to the enolate solution. The mixture is then heated to reflux for 2-3 hours until the alkylation is complete.

  • Hydrolysis and Decarboxylation: A concentrated solution of sodium or potassium hydroxide (B78521) is added to the reaction mixture, and it is refluxed for several hours to hydrolyze the ester groups. The ethanol is then removed by distillation. The remaining aqueous solution is acidified with a strong acid (e.g., H₂SO₄ or HCl) and heated to reflux to effect decarboxylation.

  • Work-up and Purification: Upon cooling, the this compound precipitates and can be collected by filtration. The crude product is washed with cold water and can be purified by recrystallization.

Visualization of Synthetic Pathways

The following diagram illustrates the logical relationship between the different synthetic routes described.

Synthetic_Routes Chlorobenzene Chlorobenzene KetoAcid 3-(4-Chlorobenzoyl)propanoic Acid Chlorobenzene->KetoAcid Friedel-Crafts Acylation SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->KetoAcid Friedel-Crafts Acylation pChlorobenzaldehyde 4-Chlorobenzaldehyde CinnamicAcid 4-Chlorocinnamic Acid pChlorobenzaldehyde->CinnamicAcid Knoevenagel or Perkin Condensation MalonicAcid Malonic Acid / Acetic Anhydride MalonicAcid->CinnamicAcid Knoevenagel or Perkin Condensation pChlorobenzylChloride 4-Chlorobenzyl Chloride AlkylatedMalonate Diethyl (4-chlorobenzyl)malonate pChlorobenzylChloride->AlkylatedMalonate Alkylation DiethylMalonate Diethyl Malonate DiethylMalonate->AlkylatedMalonate Alkylation FinalProduct This compound KetoAcid->FinalProduct Clemmensen or Wolff-Kishner Reduction CinnamicAcid->FinalProduct Catalytic Hydrogenation AlkylatedMalonate->FinalProduct Hydrolysis & Decarboxylation

Caption: Synthetic pathways to this compound.

References

Efficacy of 3-(4-Chlorophenyl)propanoic Acid Derivatives in Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticancer efficacy of various 3-(4-Chlorophenyl)propanoic acid derivatives based on recent preclinical research. The data presented herein summarizes the cytotoxic and apoptotic effects of these compounds on different cancer cell lines, details the experimental methodologies used for their evaluation, and illustrates the proposed signaling pathways through which they exert their anticancer activities.

Data Presentation

The following tables summarize the quantitative data on the efficacy of different classes of this compound derivatives against various cancer cell lines.

Table 1: Efficacy of 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoic acid methyl ester Derivatives against HCT-116 Colon Cancer Cells

CompoundIC50 (mg/mL)Reference
7a 0.12[1]
7g 0.12[1]
7d 0.81[1]
Other 10 active compounds0.12 - 0.81[1]

Table 2: Efficacy of 3-((4-hydroxyphenyl)amino)propanoic Acid Derivatives against A549 Non-Small Cell Lung Cancer Cells

CompoundEffect on A549 Cell ViabilityReference
2 (N-(4-hydroxyphenyl)-β-alanine hydrazide)Reduced to 86.1%[2]
12 (1-naphthyl substituent)Reduced to 42.1%[2]
12, 20, 21, 22, 29 Reduced viability by 50% and suppressed cell migration[2][3][4]
20 (2-furyl substituent)Most promising candidate with potent antioxidant properties[2][3][4]

Table 3: Efficacy of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]propanoic Acid Derivatives against A549 Lung Adenocarcinoma Cells

CompoundIC50 (µM)NotesReference
21 5.42Oxime derivative[5]
22 2.47Oxime derivative, most potent[5]
25 8.05Carbohydrazide with hydroxyimino fragment[5]
26 25.4Carbohydrazide with hydroxyimino fragment[5]
Cisplatin (control) 11.71[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of these compounds are provided below.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7][8][9][10]

Materials:

  • Cancer cell lines (e.g., HCT-116, A549)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl)[8]

Protocol for Adherent Cells: [8]

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1x10⁴ to 1x10⁵ cells/well) and incubate for 24 hours to allow for cell attachment.[8]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10-50 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[8]

  • Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilization solvent to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength between 550 and 600 nm.[6]

Apoptosis Detection: DAPI Staining

DAPI (4′,6-diamidino-2-phenylindole) is a fluorescent stain that binds strongly to A-T rich regions in DNA.[11] It is used to visualize nuclear morphology and identify apoptotic cells, which are characterized by chromatin condensation and nuclear fragmentation.[11][12][13]

Materials:

  • Adherent cells cultured on glass coverslips in a multi-well plate

  • Test compounds

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.5% Triton™ X-100 in PBS)[12]

  • DAPI staining solution (e.g., 1 µg/mL in PBS)

  • Mounting medium (preferably with an anti-fade agent)

Protocol for Fixed Cells: [12][13]

  • Cell Culture and Treatment: Seed cells on coverslips and treat with the desired concentrations of the compounds for the appropriate duration.

  • Fixation: After treatment, wash the cells with PBS and then fix them with the fixation solution for 10-15 minutes at room temperature.

  • Permeabilization: Wash the cells again with PBS and then permeabilize them with the permeabilization solution for 10 minutes to allow DAPI to enter the nucleus.[12]

  • DAPI Staining: Wash the cells with PBS and then incubate with the DAPI staining solution for 5-15 minutes at room temperature in the dark.

  • Mounting and Visualization: Wash the cells to remove excess DAPI, mount the coverslips onto microscope slides using mounting medium, and visualize the nuclei using a fluorescence microscope. Apoptotic nuclei will appear condensed and fragmented.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate the proposed mechanisms of action and experimental procedures.

HSP90_TRAP1_Pathway Derivative 3-(4-chlorophenyl)-3-hydroxy- 2,2-dimethylpropanoic acid methyl ester derivatives HSP90 HSP90 Derivative->HSP90 inhibition TRAP1 TRAP1 Derivative->TRAP1 inhibition ClientProteins Client Proteins HSP90->ClientProteins stabilizes Degradation Protein Degradation HSP90->Degradation TRAP1->ClientProteins stabilizes TRAP1->Degradation Apoptosis Apoptosis Degradation->Apoptosis

Caption: Proposed HSP90/TRAP1 signaling pathway inhibition.

SIRT2_EGFR_Pathway Derivative 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino] propanoic acid derivatives SIRT2 SIRT2 Derivative->SIRT2 inhibition EGFR EGFR Derivative->EGFR inhibition MEK MEK SIRT2->MEK deacetylation (inhibition) EGFR->MEK activation ERK ERK MEK->ERK activation Proliferation Cell Proliferation & Survival ERK->Proliferation promotes

Caption: Proposed SIRT2/EGFR signaling pathway inhibition.

Experimental_Workflow Start Start: Cancer Cell Lines Treatment Treatment with 3-(4-Chlorophenyl)propanoic acid derivatives Start->Treatment MTT MTT Assay Treatment->MTT DAPI DAPI Staining Treatment->DAPI Viability Assess Cell Viability & Cytotoxicity MTT->Viability Apoptosis Visualize Apoptotic Nuclei DAPI->Apoptosis End End: Data Analysis Viability->End Apoptosis->End

Caption: General experimental workflow for efficacy testing.

References

Comparative Analysis of the Anti-inflammatory Properties of 3-(4-Chlorophenyl)propanoic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anti-inflammatory properties of 3-(4-Chlorophenyl)propanoic acid analogs. Due to the limited availability of direct comparative studies on a homologous series of this compound, this document focuses on a well-characterized pyrrole-containing derivative, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid (referred to as Compound 3f). Data for this compound is presented alongside other relevant arylpropionic acid derivatives to provide a broader context for its anti-inflammatory potential. The information herein is intended to support research and development efforts in the discovery of novel non-steroidal anti-inflammatory drugs (NSAIDs).

Mechanism of Action: Targeting the Arachidonic Acid Cascade

Arylpropionic acid derivatives, a prominent class of NSAIDs, primarily exert their anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. The differential inhibition of COX-1 and COX-2 isoforms is a critical factor in the therapeutic efficacy and side-effect profile of these drugs.

Anti-inflammatory Signaling Pathway of NSAIDs Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 (constitutive) COX-1 (constitutive) Arachidonic Acid->COX-1 (constitutive) COX-2 (inducible) COX-2 (inducible) Arachidonic Acid->COX-2 (inducible) Prostaglandins (PGE2, PGI2, etc.) Prostaglandins (PGE2, PGI2, etc.) COX-1 (constitutive)->Prostaglandins (PGE2, PGI2, etc.) COX-2 (inducible)->Prostaglandins (PGE2, PGI2, etc.) Physiological Functions Physiological Functions (e.g., GI protection, platelet aggregation) Prostaglandins (PGE2, PGI2, etc.)->Physiological Functions Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (PGE2, PGI2, etc.)->Inflammation, Pain, Fever NSAIDs NSAIDs NSAIDs->COX-1 (constitutive) NSAIDs->COX-2 (inducible)

Caption: General mechanism of action of NSAIDs via inhibition of COX-1 and COX-2.

Comparative In Vivo Anti-inflammatory Activity

The anti-inflammatory efficacy of this compound analogs is typically evaluated using the carrageenan-induced paw edema model in rodents. This assay is a well-established primary screen for acute inflammation.

Compound/AnalogAnimal ModelDose (mg/kg)Route of AdministrationTime Point (hours)% Inhibition of EdemaReference Compound% Inhibition of Edema (Reference)
2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid (3f)Wistar Rat10i.p.2Not SignificantDiclofenac (25)Significant
20i.p.2Significant (p=0.001)
40i.p.2Not Significant
After 14 days of administration
2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid (3f)Wistar Rat10i.p.2, 3, 4Significant (p<0.001)Diclofenac (25)Significant (p<0.001)
20i.p.2, 3, 4Significant (p<0.001)
40i.p.2, 3, 4Significant (p<0.001)

Note: The data for Compound 3f is extracted from a study by Zlatanova-Tenisheva et al. (2025).[1][2] The study did not provide specific percentage inhibition values but reported statistical significance.

Impact on Pro-inflammatory Cytokines

The effect of these compounds on systemic inflammation can be assessed by measuring the levels of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), following a challenge with lipopolysaccharide (LPS).

Compound/AnalogAnimal ModelDose (mg/kg)Treatment DurationEffect on Serum TNF-α Levels
2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid (3f)Wistar Rat40Single DoseNo significant change
4014 DaysSignificant decrease (p=0.032)

Note: The data for Compound 3f is extracted from a study by Zlatanova-Tenisheva et al. (2025).[1][2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays mentioned in this guide.

Carrageenan-Induced Paw Edema in Rats

This in vivo model is a standard for evaluating the acute anti-inflammatory activity of novel compounds.

Materials:

  • Male Wistar rats (180-200 g)

  • Carrageenan (1% w/v in sterile saline)

  • Test compound (e.g., Compound 3f)

  • Reference drug (e.g., Diclofenac)

  • Vehicle (e.g., saline, appropriate solvent)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: House the animals in standard laboratory conditions for at least one week prior to the experiment.

  • Grouping: Divide the animals into groups (n=6-8 per group): control (vehicle), reference drug, and test compound at various doses.

  • Fasting: Fast the animals overnight with free access to water before the experiment.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Drug Administration: Administer the test compound, reference drug, or vehicle intraperitoneally (i.p.) or orally (p.o.).

  • Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at specified time intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.

Experimental Workflow for Carrageenan-Induced Paw Edema cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_post_experiment Data Analysis Acclimatization Acclimatization Grouping Grouping Acclimatization->Grouping Fasting Fasting Grouping->Fasting Baseline_Measurement Baseline Paw Volume Measurement Drug_Administration Drug/Vehicle Administration Baseline_Measurement->Drug_Administration Carrageenan_Injection Carrageenan Injection Drug_Administration->Carrageenan_Injection Post_Injection_Measurement Paw Volume Measurement (at time intervals) Carrageenan_Injection->Post_Injection_Measurement Calculation Calculation of % Edema Inhibition Post_Injection_Measurement->Calculation

Caption: A typical workflow for the carrageenan-induced paw edema assay.

Lipopolysaccharide (LPS)-Induced Cytokine Production in Rats

This in vivo model is used to assess the effect of compounds on systemic inflammation by measuring cytokine levels.

Materials:

  • Male Wistar rats (180-200 g)

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound (e.g., Compound 3f)

  • Vehicle

  • Anesthetic

  • Blood collection tubes

  • ELISA kits for TNF-α

Procedure:

  • Animal Acclimatization and Grouping: As described in the paw edema protocol.

  • Drug Administration: Administer the test compound or vehicle for a specified duration (e.g., single dose or daily for 14 days).

  • LPS Challenge: On the final day of treatment, administer LPS (e.g., 1 mg/kg, i.p.) to induce a systemic inflammatory response.

  • Blood Collection: At a specified time after the LPS challenge (e.g., 90 minutes), anesthetize the animals and collect blood via cardiac puncture.

  • Serum Separation: Allow the blood to clot and then centrifuge to separate the serum.

  • Cytokine Analysis: Measure the concentration of TNF-α in the serum samples using a specific ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Compare the TNF-α levels in the treated groups to the control group to determine the effect of the test compound.

This guide serves as a starting point for researchers interested in the anti-inflammatory properties of this compound analogs. Further studies are warranted to establish a comprehensive structure-activity relationship for this class of compounds and to identify lead candidates for further development.

References

Screening a 3-(4-Chlorophenyl)propanoic Acid Library for Novel Biological Activities: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents is a cornerstone of modern biomedical research. Compound libraries based on privileged scaffolds serve as a valuable starting point for identifying new lead structures with desired biological activities. This guide provides a comparative overview of the screening of a 3-(4-Chlorophenyl)propanoic acid library against various biological targets, presenting key experimental data, detailed protocols, and comparisons with alternative compound classes.

Overview of this compound and its Derivatives

This compound is a synthetic aromatic amino acid derivative.[1] Its core structure, a phenylpropanoic acid moiety, is found in numerous biologically active molecules, including non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen.[2] The presence of a chlorine atom on the phenyl ring can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. Derivatives of this scaffold have been investigated for a range of biological activities, including anticancer, antioxidant, antimicrobial, and anticonvulsant effects.[3][4][5][6]

Comparative Analysis of Biological Activities

The following tables summarize the biological activities of various derivatives of this compound and compare them with alternative compound libraries.

Anticancer Activity

Target: Various Cancer Cell Lines

Derivatives of this compound have demonstrated promising antiproliferative activity against several cancer cell lines. The mechanism of action often involves the induction of apoptosis through pathways like the HSP90 and TRAP1 mediated signaling pathway.[3]

Compound/LibraryTarget Cell LineIC50 (µM)Alternative Compound/LibraryTarget Cell LineIC50 (µM)Reference
Methyl-3-aryl-3-(4-chlorophenyl)-2,2-dimethylpropanoatesHCT-1160.12 - 0.81 (mg/mL)DoxorubicinA549~1.0[3][4]
3-{(4-Acetylphenyl)[4-(4-chlorophenyl)thiazol-2-yl]amino}propanoic acid derivatives (e.g., Compound 22)A5492.47CisplatinA54911.71[7]
3-((4-Hydroxyphenyl)amino)propanoic acid derivative (Compound 29, with 4-NO2 phenyl)A549Reduces viability to 31.2% at 100 µM---[4]
Anticonvulsant Activity

Target: Seizure Models in Rodents

The structural similarity of some derivatives to GABA, the primary inhibitory neurotransmitter in the central nervous system, has prompted investigation into their anticonvulsant properties.[1]

Compound/LibrarySeizure ModelED50 (mg/kg)Alternative Compound/LibrarySeizure ModelED50 (mg/kg)Reference
Methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxo-cyclohex-3-en-1-oateMES (rat, oral)5.79PhenytoinMES (rat, oral)23.2[6]
p-Chlorophenyl substituted arylsemicarbazonesMES (mice, i.p.)Active at 100CarbamazepineMES (mice, i.p.)8.8[8]
3-(2-Chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivative (Compound 6)MES (mice, i.p.)68.30Valproic AcidMES (mice, i.p.)252.74[9]
Antimicrobial Activity

Target: Bacterial and Fungal Pathogens

Chlorinated phenylpropanoic acid derivatives have been isolated from natural sources and have shown antimicrobial activity.[5] Synthetic derivatives are also being explored for their potential to combat drug-resistant microbes.

Compound/LibraryTarget OrganismMIC (µg/mL)Alternative Compound/LibraryTarget OrganismMIC (µg/mL)Reference
3-(3,5-dichloro-4-hydroxyphenyl)propanoic acidE. coli-Chlorogenic AcidYersinia enterocolitica-[5][10]
2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acidGram-positive bacteria----[11]
3-((4-Hydroxyphenyl)amino)propanoic acid derivativesMultidrug-resistant bacteria and fungi----[12]

Experimental Protocols

In Vitro Anticancer Activity Screening: MTT Assay

This protocol is adapted from studies screening for antiproliferative activity.[4][7]

  • Cell Culture: Human cancer cell lines (e.g., A549, HCT-116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.

  • Compound Treatment: The test compounds from the this compound library are dissolved in DMSO to create stock solutions. These are then diluted with culture medium to achieve the desired final concentrations. The cells are treated with the compounds for 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined from the dose-response curve.

In Vivo Anticonvulsant Activity Screening: Maximal Electroshock (MES) Test

This protocol is a standard method for identifying compounds effective against generalized tonic-clonic seizures.[6][8][9]

  • Animal Model: Male Swiss mice (20-25 g) or Wistar rats (100-150 g) are used.

  • Compound Administration: Test compounds are suspended in a suitable vehicle (e.g., 0.5% methylcellulose) and administered intraperitoneally (i.p.) or orally (p.o.) at various doses.

  • Induction of Seizures: At a predetermined time after compound administration (e.g., 30 minutes or 1 hour), a maximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, for 0.2 seconds) is delivered through corneal electrodes.

  • Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Data Analysis: The percentage of animals protected from the tonic hindlimb extension is calculated for each dose group. The ED50 value (the dose of the compound that protects 50% of the animals from seizures) is determined using probit analysis.

Signaling Pathways and Experimental Workflows

HSP90 and TRAP1 Mediated Apoptosis Pathway

Certain derivatives of this compound have been suggested to induce apoptosis in cancer cells by targeting the HSP90 and TRAP1 chaperone proteins.[3] Inhibition of these proteins leads to the destabilization of client proteins that are crucial for cancer cell survival and proliferation, ultimately triggering programmed cell death.

HSP90_TRAP1_Pathway TRAP1 TRAP1 Client_Proteins_Mito Mitochondrial Client Proteins TRAP1->Client_Proteins_Mito Apoptosis_Mito Apoptosis Client_Proteins_Mito->Apoptosis_Mito HSP90 HSP90 Client_Proteins_Cyto Cytosolic Client Proteins HSP90->Client_Proteins_Cyto Apoptosis_Cyto Apoptosis Client_Proteins_Cyto->Apoptosis_Cyto Compound 3-(4-Chlorophenyl)propanoic acid derivative Compound->TRAP1 Compound->HSP90

Caption: Proposed mechanism of apoptosis induction by this compound derivatives.

General Workflow for Biological Activity Screening

The screening process for a compound library typically follows a hierarchical approach, starting with primary high-throughput screening, followed by secondary assays to confirm activity and elucidate the mechanism of action, and finally, in vivo testing of the most promising candidates.

Screening_Workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Evaluation Primary_Screening Primary High-Throughput Screening of Library Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response and IC50/EC50 Determination Hit_Identification->Dose_Response Secondary_Assays Secondary Assays (e.g., Enzyme Inhibition, Receptor Binding) Dose_Response->Secondary_Assays Pathway_Analysis Signaling Pathway Analysis Secondary_Assays->Pathway_Analysis Animal_Model In Vivo Efficacy in Animal Models Pathway_Analysis->Animal_Model Toxicity_Studies Preliminary Toxicity and PK/PD Studies Animal_Model->Toxicity_Studies Lead_Compound Lead Compound Identification Toxicity_Studies->Lead_Compound

Caption: A generalized workflow for screening a compound library for biological activity.

Conclusion

The this compound scaffold represents a versatile starting point for the development of novel therapeutic agents with a wide range of potential biological activities. The data presented in this guide highlight the promising anticancer, anticonvulsant, and antimicrobial properties of its derivatives. The provided experimental protocols and workflow diagrams offer a framework for researchers to screen this and other compound libraries effectively. Further exploration and optimization of lead compounds from this library could pave the way for new and improved treatments for various diseases.

References

comparing the reactivity of 3-(4-Chlorophenyl)propanoic acid with other propanoic acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Relative Reactivity of 3-(4-Chlorophenyl)propanoic Acid in Key Organic Transformations

In the landscape of pharmaceutical development and organic synthesis, the reactivity of precursor molecules is a critical parameter that dictates reaction efficiency, yield, and the overall feasibility of a synthetic route. This guide provides a comprehensive comparison of the reactivity of this compound with other substituted propanoic acids, supported by theoretical principles and experimental data. Understanding these reactivity differences is paramount for optimizing reaction conditions and predicting the outcomes of synthetic transformations.

Executive Summary

This compound exhibits a moderate level of reactivity in common organic reactions such as esterification and amide formation. The presence of a chlorine atom in the para position of the phenyl ring plays a crucial role in modulating the electronic properties of the carboxylic acid functional group. Through its electron-withdrawing inductive effect, the chlorine atom increases the acidity of the propanoic acid, thereby influencing its reactivity towards nucleophiles. This guide will delve into the theoretical underpinnings of this phenomenon, present comparative data, and provide detailed experimental protocols for assessing reactivity.

Theoretical Framework: The Hammett Equation

To quantitatively compare the reactivity of substituted aromatic compounds, the Hammett equation is an invaluable tool. It describes a linear free-energy relationship that connects reaction rates and equilibrium constants for reactions involving meta- and para-substituted benzene (B151609) derivatives. The equation is expressed as:

log(k/k₀) = ρσ

where:

  • k is the rate constant for the substituted reactant.

  • k₀ is the rate constant for the unsubstituted reactant.

  • ρ (rho) is the reaction constant, which indicates the susceptibility of the reaction to substituent effects.

  • σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent.

A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value indicates that electron-donating groups enhance the reaction rate. The magnitude of ρ reflects the sensitivity of the reaction to these electronic effects.

Comparative Reactivity Data

The reactivity of this compound is best understood by comparing its performance in key reactions against analogues with different substituents on the phenyl ring. The following tables summarize the relevant Hammett constants and provide an estimated hierarchy of reactivity in reactions favored by electron-withdrawing groups, such as esterification and amide formation under certain conditions.

Table 1: Hammett Substituent Constants (σ) for Common Para-Substituents

SubstituentHammett Constant (σₚ)Electronic Effect
-OCH₃-0.27Electron-donating
-CH₃-0.17Electron-donating
-H0.00Reference
-Cl +0.23 Electron-withdrawing
-NO₂+0.78Strongly electron-withdrawing

Table 2: Estimated Relative Reactivity of Substituted 3-Phenylpropanoic Acids in Reactions with a Positive ρ Value (e.g., Acid-Catalyzed Esterification)

CompoundSubstituentHammett Constant (σₚ)Estimated Relative Reactivity
3-(4-Nitrophenyl)propanoic acid-NO₂+0.78Highest
This compound -Cl +0.23 High
3-Phenylpropanoic acid-H0.00Moderate
3-(4-Methylphenyl)propanoic acid-CH₃-0.17Low
3-(4-Methoxyphenyl)propanoic acid-OCH₃-0.27Lowest

Note: The actual reaction rates will depend on the specific reaction conditions and the magnitude of the reaction constant (ρ).

The electron-withdrawing nature of the chlorine atom in this compound increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to the unsubstituted 3-phenylpropanoic acid or derivatives with electron-donating groups.

Experimental Protocols

To empirically determine and compare the reactivity of these compounds, kinetic studies are essential. Below are detailed methodologies for key experiments.

Experimental Protocol 1: Kinetic Analysis of Acid-Catalyzed Esterification

This protocol outlines a method to determine the rate constant for the esterification of substituted 3-phenylpropanoic acids with an alcohol (e.g., methanol) under acidic catalysis.

Materials:

  • Substituted 3-phenylpropanoic acid (e.g., this compound)

  • Anhydrous methanol

  • Concentrated sulfuric acid (catalyst)

  • Anhydrous toluene (B28343) (solvent)

  • Standardized sodium hydroxide (B78521) solution (for titration)

  • Phenolphthalein (B1677637) indicator

  • Thermostated reaction vessel

  • Pipettes, burettes, and conical flasks

Procedure:

  • Prepare a stock solution of the desired substituted 3-phenylpropanoic acid in anhydrous toluene.

  • Prepare a stock solution of the sulfuric acid catalyst in anhydrous methanol.

  • In a thermostated reaction vessel maintained at a constant temperature (e.g., 50°C), mix the acid solution and the methanol/catalyst solution to initiate the reaction.

  • At regular time intervals (e.g., every 15 minutes), withdraw a known volume of the reaction mixture (aliquot).

  • Immediately quench the reaction in the aliquot by adding it to a flask containing ice-cold distilled water.

  • Titrate the unreacted carboxylic acid in the aliquot with the standardized sodium hydroxide solution using phenolphthalein as the indicator.

  • Continue taking aliquots until no significant change in the concentration of the carboxylic acid is observed, indicating the reaction has reached equilibrium or completion.

  • The rate constant (k) can be determined by plotting the natural logarithm of the concentration of the carboxylic acid versus time and analyzing the slope of the resulting line.

Experimental Protocol 2: Competitive Amide Formation

This protocol provides a method for directly comparing the reactivity of two different propanoic acids in a competitive amide formation reaction.

Materials:

  • This compound

  • A competing substituted 3-phenylpropanoic acid (e.g., 3-phenylpropanoic acid)

  • An amine (e.g., benzylamine)

  • A carbodiimide (B86325) coupling reagent (e.g., DCC or EDC)

  • A suitable aprotic solvent (e.g., dichloromethane)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) for product analysis

Procedure:

  • In a reaction vessel, dissolve equimolar amounts of this compound and the competing propanoic acid in the aprotic solvent.

  • Add a sub-stoichiometric amount of the amine to the solution.

  • Initiate the reaction by adding the carbodiimide coupling reagent.

  • Allow the reaction to proceed for a set period.

  • Quench the reaction and work up the mixture to isolate the amide products.

  • Analyze the product mixture using HPLC or GC-MS to determine the relative ratio of the two amide products formed.

  • The ratio of the products will provide a direct measure of the relative reactivity of the two carboxylic acids under these conditions.

Visualizing Reaction Pathways and Workflows

To further clarify the processes involved, the following diagrams illustrate the general workflow for a kinetic study and the conceptual basis of the Hammett plot.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis A Prepare Reactant Solutions C Initiate Reaction A->C B Thermostat Reaction Vessel B->C D Withdraw Aliquots at Timed Intervals C->D E Quench Reaction D->E F Titrate Unreacted Acid E->F G Calculate Concentration F->G H Plot ln[Acid] vs. Time G->H I Determine Rate Constant (k) H->I Hammett_Plot xaxis σ (Substituent Constant) yaxis log(k/k₀) origin X1 X2 X1->X2 Y1 Y2 Y1->Y2 p1 p4 p1->p4 p2 p3 label_edg Electron-Donating Groups (Slower Reaction) label_ewg Electron-Withdrawing Groups (Faster Reaction) label_rho Slope = ρ > 0

Comparative Guide to Analytical Methods for 3-(4-Chlorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of 3-(4-Chlorophenyl)propanoic acid. While direct, comprehensive validation reports for this specific compound are not widely published, it is a known process-related impurity of the non-steroidal anti-inflammatory drug (NSAID) Loxoprofen. Therefore, this guide leverages validated analytical methods for Loxoprofen and its related substances to provide a robust framework for the analysis of this compound. The primary focus is on High-Performance Liquid Chromatography (HPLC), the most common and versatile technique for this type of analysis.

Method Comparison: HPLC for Impurity Profiling

The selection of an analytical method is contingent on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and whether the goal is quantification, identification, or limit testing. For the analysis of this compound as an impurity in a drug substance like Loxoprofen, a stability-indicating HPLC method with UV detection is the industry standard.

Data Presentation: Performance Characteristics of a Validated HPLC Method

The following table summarizes the typical performance characteristics of a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method suitable for the determination of this compound, based on methods validated for Loxoprofen and its impurities.

ParameterTypical PerformanceAcceptance Criteria (as per ICH Q2(R1))
Specificity The method is able to unequivocally assess the analyte in the presence of components which may be expected to be present. No interference from Loxoprofen or other impurities at the retention time of this compound.The method must demonstrate specificity for the analyte.
Linearity (r²) ≥ 0.999A linear relationship should be evaluated across the range of the analytical procedure. A correlation coefficient of >0.99 is generally considered acceptable.
Range Typically from the reporting threshold of the impurity to 120% of the specification limit.The specified range is normally derived from linearity studies and depends on the intended application.
Accuracy (% Recovery) 98.0% - 102.0%The closeness of test results obtained by the method to the true value.
Precision (% RSD) Repeatability (Intra-day): ≤ 2.0% Intermediate Precision (Inter-day): ≤ 3.0%The precision of an analytical procedure is usually expressed as the variance, standard deviation or coefficient of variation of a series of measurements.
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:1The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 10:1The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness The method remains unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate).The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Experimental Protocols

A detailed methodology for a representative RP-HPLC method is provided below. This protocol is based on established methods for the analysis of Loxoprofen and its impurities and would be a suitable starting point for the specific validation of this compound analysis.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the quantification of this compound in bulk drug substances.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A gradient mixture of a phosphate (B84403) buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol). A typical starting point would be a buffer of sodium dihydrogen phosphate with the pH adjusted to the acidic range (e.g., pH 2.5-3.5 with phosphoric acid) and acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: UV detection at a wavelength where both Loxoprofen and this compound have adequate absorbance, for instance, 220 nm.[1]

  • Injection Volume: 10 µL

Preparation of Solutions:

  • Standard Solution: Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., mobile phase or a mixture of water and organic solvent). Prepare working standards by serial dilution to cover the desired concentration range for linearity, accuracy, and precision studies.

  • Sample Solution: Accurately weigh and dissolve the Loxoprofen sodium sample containing this compound as an impurity in the diluent to a known concentration.

Validation Procedure:

The validation of the analytical method should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines and would involve the following tests:

  • System Suitability: Inject a standard solution multiple times to ensure the chromatographic system is performing adequately. Parameters to check include retention time, peak area, tailing factor, and theoretical plates.

  • Specificity: Inject the blank (diluent), a solution of pure Loxoprofen, a solution of this compound, and a spiked sample containing both to demonstrate that the peak for this compound is well-resolved from other components.

  • Linearity: Analyze a series of solutions of this compound at different concentrations (typically 5-6 levels) to demonstrate the linear relationship between concentration and peak area.

  • Range: The range is established by confirming that the analytical procedure provides an acceptable degree of linearity, accuracy, and precision for this compound concentrations from the LOQ to a level exceeding the specification limit.

  • Accuracy: Perform recovery studies by spiking a known amount of this compound into a sample matrix at different concentration levels (e.g., 80%, 100%, and 120% of the expected concentration).

  • Precision:

    • Repeatability (Intra-day precision): Analyze multiple preparations of a homogeneous sample on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-day and inter-analyst precision): Repeat the analysis on different days and with different analysts to assess the ruggedness of the method.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified, respectively. This can be determined by the signal-to-noise ratio or by statistical analysis of the calibration curve.

  • Robustness: Intentionally vary chromatographic parameters such as mobile phase composition, pH, column temperature, and flow rate to assess the method's reliability under normal usage.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the validation of an analytical method and the experimental workflow for the HPLC analysis described.

G cluster_0 Analytical Method Validation Workflow MethodDevelopment Method Development ValidationProtocol Validation Protocol Definition MethodDevelopment->ValidationProtocol Specificity Specificity ValidationProtocol->Specificity Linearity Linearity & Range ValidationProtocol->Linearity Accuracy Accuracy ValidationProtocol->Accuracy Precision Precision (Repeatability & Intermediate) ValidationProtocol->Precision LOD_LOQ LOD & LOQ ValidationProtocol->LOD_LOQ Robustness Robustness ValidationProtocol->Robustness SystemSuitability System Suitability ValidationProtocol->SystemSuitability ValidationReport Validation Report Specificity->ValidationReport Linearity->ValidationReport Accuracy->ValidationReport Precision->ValidationReport LOD_LOQ->ValidationReport Robustness->ValidationReport SystemSuitability->ValidationReport

Analytical Method Validation Workflow.

G cluster_1 HPLC Experimental Workflow SamplePrep Sample & Standard Preparation Injection Sample Injection SamplePrep->Injection HPLCSettings HPLC System Setup HPLCSettings->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection DataAcquisition Data Acquisition & Integration Detection->DataAcquisition Quantification Quantification & Reporting DataAcquisition->Quantification

HPLC Experimental Workflow.

References

Safety Operating Guide

Proper Disposal of 3-(4-Chlorophenyl)propanoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of 3-(4-Chlorophenyl)propanoic acid, a compound that is harmful if swallowed and can cause serious eye damage.[1][2] Adherence to these guidelines is essential to mitigate risks and ensure compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This is crucial to prevent accidental exposure.

Personal Protective Equipment (PPE)SpecificationPurpose
Eye Protection Chemical safety goggles or face shield.To protect against splashes and dust that can cause serious eye damage.[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact.
Body Protection Laboratory coat or other protective clothing.To protect against contamination of personal clothing.[1]
Respiratory Protection NIOSH-approved N95 dust mask or higher.To prevent inhalation of dust particles.

Step-by-Step Disposal Protocol

The primary methods for the disposal of this compound involve chemical destruction or incineration.[1][3][4] Under no circumstances should this chemical be discharged into sewer systems or contaminate water, foodstuffs, or animal feed.[1][3]

1. Waste Collection and Storage:

  • Collect waste this compound and any contaminated materials in a designated, properly labeled, and sealed container.
  • Store the waste container in a cool, dry, and well-ventilated area away from incompatible materials, such as strong oxidizing agents.

2. Disposal of Unused or Surplus Material:

  • The recommended method of disposal is to engage a licensed chemical destruction or waste disposal company.[1][4]
  • An alternative for facilities with the appropriate capabilities is controlled incineration with flue gas scrubbing.[1][3] This process should be carried out in a chemical incinerator equipped with an afterburner and scrubber.[4]
  • For incineration, the material may be dissolved or mixed with a combustible solvent.[4]

3. Decontamination and Disposal of Empty Containers:

  • Empty containers should be triple rinsed with an appropriate solvent (or an equivalent cleaning method).[1][3]
  • The rinsate should be collected and disposed of as chemical waste along with the original substance.
  • After thorough cleaning, the container can be offered for recycling or reconditioning.[1][3]
  • If recycling is not an option, the container should be punctured to prevent reuse and then disposed of in a sanitary landfill or incinerated if composed of combustible materials.[3]

Logical Flow for Disposal Decisions

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Start: Have this compound waste B Is the material in its original container? A->B C Solid Waste or Contaminated Material B->C No D Empty Container B->D Yes, and it's empty E Package for disposal by a licensed chemical waste company or controlled incineration. C->E F Triple rinse container with appropriate solvent. D->F G Collect rinsate as chemical waste. F->G H Offer rinsed container for recycling or reconditioning. F->H G->E I If recycling is not possible, puncture and dispose of in a sanitary landfill. H->I

Disposal decision workflow for this compound.

It is imperative to consult and comply with all applicable national and local environmental regulations regarding chemical waste disposal.[4][5] Always refer to the specific Safety Data Sheet (SDS) for the product you are using for the most accurate and up-to-date information.

References

Safeguarding Your Research: A Guide to Handling 3-(4-Chlorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of 3-(4-Chlorophenyl)propanoic acid, ensuring the protection of laboratory personnel and the integrity of research.

Researchers and professionals in drug development must adhere to stringent safety measures when working with chemical compounds. This compound presents specific hazards that necessitate the use of appropriate personal protective equipment (PPE) and adherence to precise handling and disposal protocols. This guide offers clear, actionable steps to mitigate risks and ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed and can cause serious eye damage.[1][2] It may also cause skin and respiratory irritation.[3] Therefore, the use of proper PPE is mandatory to prevent exposure.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryItemSpecificationPurpose
Eye Protection Safety Goggles/EyeshieldsTightly fitting, conforming to EN 166 (EU) or NIOSH (US) standards.To protect eyes from splashes and dust, preventing serious eye damage.[4]
Hand Protection Chemical-resistant glovesInspected prior to use; specific material to be determined by internal risk assessment.To prevent skin contact and irritation.
Respiratory Protection Dust maskType N95 (US) or equivalent.To prevent inhalation of dust particles, which may cause respiratory irritation.
Body Protection Laboratory coat/GownLong-sleeved, worn over personal clothing.To protect skin and clothing from contamination.

Operational Plan for Handling and Storage

A systematic approach to handling and storage is essential to minimize the risk of exposure and accidents.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[5]

  • Avoid the formation of dust and aerosols.[3]

  • Do not eat, drink, or smoke in the handling area.[1][2]

  • Wash hands thoroughly after handling the substance.[1][2]

Storage:

  • Store in a tightly closed container.[5]

  • Keep in a dry, cool, and well-ventilated place.[5]

  • Store away from incompatible materials, such as strong oxidizing agents.[5]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Chemical Disposal:

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][2]

  • The material may be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[6]

Contaminated Packaging Disposal:

  • Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[6]

  • Alternatively, puncture the packaging to render it unusable for other purposes and then dispose of it in a sanitary landfill.[6]

Emergency Procedures: Chemical Spill Workflow

In the event of a chemical spill, a clear and immediate response is crucial. The following workflow outlines the necessary steps to safely manage a spill of this compound.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_assessment Spill Assessment cluster_cleanup Cleanup Procedure cluster_disposal Waste Disposal Evacuate Evacuate Immediate Area Alert Alert Colleagues & Supervisor Evacuate->Alert Isolate Isolate the Spill Area Alert->Isolate Assess Assess Spill Size & Risk Isolate->Assess Don_PPE Don Appropriate PPE Assess->Don_PPE Contain Contain the Spill Don_PPE->Contain Cleanup Clean Up Spill Contain->Cleanup Decontaminate Decontaminate Area Cleanup->Decontaminate Package_Waste Package & Label Waste Decontaminate->Package_Waste Dispose Dispose of Waste Package_Waste->Dispose

Caption: Workflow for handling a chemical spill of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Chlorophenyl)propanoic acid
Reactant of Route 2
3-(4-Chlorophenyl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.